BPN-15606 besylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H29FN6O4S |
|---|---|
Molecular Weight |
576.6 g/mol |
IUPAC Name |
benzenesulfonic acid;N-[(1S)-1-(4-fluorophenyl)ethyl]-6-[6-methoxy-5-(4-methylimidazol-1-yl)-2-pyridinyl]-4-methylpyridazin-3-amine |
InChI |
InChI=1S/C23H23FN6O.C6H6O3S/c1-14-11-20(28-29-22(14)26-16(3)17-5-7-18(24)8-6-17)19-9-10-21(23(27-19)31-4)30-12-15(2)25-13-30;7-10(8,9)6-4-2-1-3-5-6/h5-13,16H,1-4H3,(H,26,29);1-5H,(H,7,8,9)/t16-;/m0./s1 |
InChI Key |
GUUNWNSGODFODV-NTISSMGPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
BPN-15606 Besylate: A γ-Secretase Modulator for Alzheimer's Disease
An In-depth Technical Guide on the Core Mechanism of Action
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain. The amyloid hypothesis posits that the production and aggregation of the Aβ42 peptide is a primary event in the pathogenesis of AD.[1][2] BPN-15606 besylate is a potent, orally active small molecule that has been developed as a potential disease-modifying therapy for AD. It belongs to a class of compounds known as γ-secretase modulators (GSMs). This document provides a detailed overview of the mechanism of action of BPN-15606, supported by preclinical data, experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Allosteric Modulation of γ-Secretase
The primary molecular target of BPN-15606 is the γ-secretase complex, an intramembrane protease responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths. Unlike γ-secretase inhibitors (GSIs) which block the catalytic activity of the enzyme and can lead to mechanism-based toxicities due to inhibition of Notch processing, BPN-15606 acts as an allosteric modulator.[2][3]
BPN-15606 binds to a site on the γ-secretase complex that is distinct from the active site. This binding induces a conformational change in the enzyme that alters its processivity, favoring the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, at the expense of the highly amyloidogenic Aβ42 and, to a lesser extent, Aβ40.[1][2] This modulation of γ-secretase activity does not inhibit the overall cleavage of APP or other γ-secretase substrates like Notch, thereby avoiding the adverse effects associated with GSIs.[1][4]
The shift in Aβ peptide production towards shorter forms is significant because Aβ42 has a high propensity to aggregate and form the amyloid plaques that are a hallmark of AD.[1] By reducing the levels of Aβ42, BPN-15606 aims to prevent the initiation and progression of amyloid pathology.
Signaling Pathway of BPN-15606 Action
The following diagram illustrates the mechanism of action of BPN-15606 in modulating APP processing by γ-secretase.
Quantitative Data Summary
The preclinical efficacy of BPN-15606 has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of BPN-15606
| Cell Line | Assay | Parameter | Value | Reference |
| SH-SY5Y Neuroblastoma | MSD Aβ Triplex Assay | IC50 for Aβ42 reduction | 7 nM | [5][6] |
| SH-SY5Y Neuroblastoma | MSD Aβ Triplex Assay | IC50 for Aβ40 reduction | 17 nM | [5][6] |
| H4-APP751 Neuroglioma | Western Blot | Notch Proteolysis | No inhibition | [1] |
Table 2: In Vivo Efficacy of BPN-15606 in Rodent Models
| Animal Model | Treatment | Dose | Effect | Reference |
| C57BL/6 Mice | 7-day oral administration | 10, 25, 50 mg/kg | Dose-dependent reduction of plasma and brain Aβ42 and Aβ40 | [5][6] |
| C57BL/6 Mice | Single oral dose | 25 mg/kg | Robust reduction in brain and plasma Aβ42 and Aβ40 for ≥24 hours | [5][6][7] |
| Rats | 9-day oral administration | 5, 25, 50 mg/kg | Dose-dependent reduction of CSF Aβ42 and Aβ40 | [5][6] |
| Rats and Mice | Acute, subchronic, chronic | 5-10 mg/kg | Significant lowering of Aβ42 in CNS | [1][2][7][8] |
Table 3: Efficacy of BPN-15606 in Alzheimer's Disease Models
| Animal Model | Treatment Duration | Age at Treatment | Key Findings | Reference |
| PSAPP Transgenic Mice | 6 months | 2-3 months (pre-plaque) | Significant reduction in Aβ neuritic plaque load | [1][7] |
| PSAPP Transgenic Mice | 3 months | 3 months (pre-plaque) | Attenuated cognitive impairment, reduced amyloid plaque load, microgliosis, and astrogliosis | [9][10] |
| PSAPP Transgenic Mice | 3 months | 6 months (post-plaque) | Ineffective at reducing established pathology | [9][10] |
| 3D Human Neural Cell Culture | Not specified | Not applicable | Significant reduction of insoluble Aβ42 and pThr181 tau | [1][2][7] |
| Ts65Dn Mouse Model of Down Syndrome | 4 months | 3 months | Normalized Aβ42 and Aβ40 levels, rescued Rab5 hyperactivation, normalized neurotrophin signaling, reduced tau pathology, astrogliosis, and microgliosis | [11] |
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used in the key experiments cited in this document.
In Vitro Aβ Quantification Assay
-
Cell Line: SH-SY5Y human neuroblastoma cells stably overexpressing human APP.
-
Treatment: Cells are incubated with varying concentrations of this compound.
-
Assay: Conditioned media is collected, and the levels of Aβ38, Aβ40, and Aβ42 are quantified using a Meso Scale Discovery (MSD) Aβ triplex electrochemiluminescence assay.
-
Data Analysis: IC50 values are calculated from the concentration-response curves for the reduction of Aβ42 and Aβ40.
Notch Proteolysis Assay
-
Cell Line: H4 human neuroglioma cells transfected with a Myc-tagged Notch ΔE construct.
-
Treatment: Cells are incubated with BPN-15606 or a known γ-secretase inhibitor (positive control).
-
Assay: Cell lysates are subjected to SDS-PAGE and Western blotting using an anti-Myc antibody to detect the Notch intracellular domain (NICD), the product of γ-secretase cleavage.
-
Data Analysis: The intensity of the NICD band is quantified to determine the extent of Notch proteolysis inhibition.[1]
In Vivo Efficacy Studies in Rodents
-
Animal Models: C57BL/6 mice or Sprague-Dawley rats.
-
Drug Administration: BPN-15606 is administered orally via gavage at specified doses and durations.
-
Sample Collection: At the end of the treatment period, blood (for plasma), cerebrospinal fluid (CSF), and brain tissue are collected.
-
Aβ Quantification: Aβ levels in plasma, CSF, and brain homogenates are measured using ELISAs or MSD assays.
-
Pharmacokinetic Analysis: Plasma concentrations of BPN-15606 are measured at various time points to determine pharmacokinetic parameters.
Chronic Efficacy Studies in AD Transgenic Mice
-
Animal Model: PSAPP transgenic mice, which co-express mutant human APP and presenilin 1 and develop age-dependent amyloid pathology and cognitive deficits.[10]
-
Treatment Paradigms:
-
Behavioral Testing: Cognitive function is assessed using tests such as the Morris water maze or Y-maze.
-
Histopathology: Brain tissue is analyzed for amyloid plaque load (immunohistochemistry with anti-Aβ antibodies), microgliosis (Iba1 staining), and astrogliosis (GFAP staining).[9][11]
-
Biochemical Analysis: Brain levels of soluble and insoluble Aβ are quantified.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating the efficacy of BPN-15606 in a preclinical setting.
Downstream Effects and Therapeutic Potential
By reducing the production of Aβ42, BPN-15606 has been shown to have several downstream effects that are therapeutically relevant for Alzheimer's disease. In preclinical models, chronic treatment with BPN-15606 initiated before significant plaque deposition has been shown to:
-
Reduce Amyloid Plaque Burden: By lowering the concentration of the primary amyloidogenic peptide, BPN-15606 can significantly decrease the formation of amyloid plaques.[1][7]
-
Mitigate Neuroinflammation: The presence of amyloid plaques is a potent trigger for neuroinflammation, characterized by the activation of microglia and astrocytes. By reducing plaque load, BPN-15606 also reduces microgliosis and astrogliosis.[9][11]
-
Ameliorate Tau Pathology: In a 3D human neural cell culture model, BPN-15606 was shown to reduce levels of insoluble pThr181 tau, suggesting a link between Aβ42 production and downstream tau pathology.[1][2]
-
Preserve Cognitive Function: In preventative studies in transgenic mice, BPN-15606 treatment was associated with the preservation of cognitive function.[9][10]
-
Rescue Cellular Deficits: In the Ts65Dn mouse model, BPN-15606 was able to rescue deficits in neurotrophin signaling and synaptic protein levels, and counter the hyperactivation of Rab5, a protein involved in endosomal trafficking.[11]
Conclusion
This compound represents a promising therapeutic strategy for Alzheimer's disease by targeting a key pathogenic process – the production of the Aβ42 peptide. Its mechanism as a γ-secretase modulator allows for the selective reduction of amyloidogenic Aβ species without the safety concerns associated with direct inhibition of γ-secretase. Preclinical studies have demonstrated its potent in vitro and in vivo activity, leading to a reduction in amyloid pathology, neuroinflammation, and cognitive deficits in animal models. The efficacy of BPN-15606 appears to be greatest when administered early in the disease process, highlighting its potential as a preventative therapy for at-risk individuals. Further clinical evaluation is warranted to determine the safety and efficacy of this compound in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in AD [escholarship.org]
- 10. The GSM BPN-15606 as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 11. escholarship.org [escholarship.org]
The Therapeutic Potential of BPN-15606 Besylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPN-15606 besylate is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). It has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease and Down syndrome. By allosterically modulating the γ-secretase complex, BPN-15606 selectively reduces the production of the toxic amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides, while concomitantly increasing the formation of shorter, less amyloidogenic Aβ species. This technical guide provides an in-depth overview of the mechanism of action, preclinical efficacy, and experimental protocols associated with this compound, offering a valuable resource for researchers in the field of neurodegenerative disease.
Introduction
The accumulation of amyloid-beta (Aβ) peptides, particularly the Aβ42 isoform, in the brain is a central pathological hallmark of Alzheimer's disease (AD). These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and the γ-secretase complex. γ-secretase inhibitors have been explored as a therapeutic strategy; however, their clinical development has been hampered by mechanism-based toxicities due to the inhibition of other essential γ-secretase substrates, such as Notch.
γ-secretase modulators (GSMs) represent a more refined therapeutic approach. Instead of inhibiting the enzyme, GSMs allosterically modulate its activity to shift the cleavage of APP C-terminal fragments (APP-CTFs) away from the production of longer, aggregation-prone Aβ peptides (Aβ42 and Aβ40) towards the generation of shorter, more soluble, and less neurotoxic forms like Aβ38 and Aβ37. This compound has emerged as a promising GSM with potent and selective activity.
Mechanism of Action
This compound functions as an allosteric modulator of the γ-secretase complex. This complex is a multi-protein enzyme responsible for the final intramembrane cleavage of APP-CTF. The binding of BPN-15606 to a site on the γ-secretase complex, distinct from the active site, induces a conformational change. This change alters the processivity of the enzyme, favoring earlier cleavage events within the APP-CTF transmembrane domain. The result is a significant reduction in the production of Aβ42 and Aβ40, the primary components of amyloid plaques, and a corresponding increase in the levels of Aβ38 and Aβ37. A key advantage of this mechanism is the preservation of Notch processing, thereby avoiding the toxicities associated with γ-secretase inhibitors.
Preclinical Data
This compound has undergone extensive preclinical evaluation, demonstrating its efficacy in both in vitro and in vivo models.
In Vitro Efficacy
In cell-based assays, BPN-15606 potently reduces the production of Aβ42 and Aβ40.
| Cell Line | Assay Type | Parameter | Value | Reference |
| SH-SY5Y Neuroblastoma | Aβ Production | IC50 for Aβ42 reduction | 7 nM | [1][2] |
| SH-SY5Y Neuroblastoma | Aβ Production | IC50 for Aβ40 reduction | 17 nM | [1][2] |
| HEK293 cells | Aβ Production | EC50 for Aβ38 potentiation | 84 nM | [3] |
In Vivo Efficacy
Oral administration of BPN-15606 has been shown to effectively lower Aβ levels in the central nervous system of rodents.
| Animal Model | Dosing Regimen | Tissue | Effect on Aβ42 | Effect on Aβ40 | Reference |
| C57BL/6 Mice | 10, 25, 50 mg/kg/day for 7 days (oral) | Plasma & Brain | Dose-dependent reduction | Dose-dependent reduction | [1][2] |
| C57BL/6 Mice | 25 mg/kg single dose (oral) | Plasma & Brain | Robust reduction for ≥24 hours | Robust reduction for ≥24 hours | [1][2] |
| Sprague-Dawley Rats | 5, 25, 50 mg/kg/day for 9 days (oral) | CSF | Dose-dependent reduction | Dose-dependent reduction | [1][2] |
| PSAPP Transgenic Mice (AD model) | 10 mg/kg/day for 3 months (pre-plaque) | Brain | Reduced amyloid plaque load | - | [4] |
| Ts65Dn Mice (Down Syndrome model) | 10 mg/kg/weekday for 4 months (oral) | Cortex & Hippocampus | Significant decrease | Significant decrease | [5][6] |
Experimental Protocols
In Vitro Aβ Production Assay
Cell Culture:
-
SH-SY5Y human neuroblastoma cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Cells are incubated with the compound for a specified period (e.g., 24 hours).
Aβ Quantification:
-
After incubation, the conditioned medium is collected.
-
The levels of Aβ42 and Aβ40 are quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) electrochemiluminescence assay, according to the manufacturer's instructions.
-
IC50 values are calculated from the dose-response curves.
In Vivo Efficacy Studies in Rodents
Animal Models:
-
Wild-type C57BL/6 mice or Sprague-Dawley rats are used for pharmacokinetic and pharmacodynamic studies.
-
Transgenic mouse models of Alzheimer's disease (e.g., PSAPP) or Down syndrome (e.g., Ts65Dn) are used for efficacy studies.[4][6]
Drug Administration:
-
This compound is formulated for oral administration, typically by gavage.[5][6]
-
The vehicle control usually consists of a mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Animals are dosed daily or on a specified schedule for the duration of the study.
Sample Collection and Analysis:
-
At the end of the treatment period, animals are euthanized, and blood, cerebrospinal fluid (CSF), and brain tissue are collected.
-
Blood is processed to obtain plasma.
-
Brain tissue is homogenized in appropriate buffers.
-
Aβ levels in plasma, CSF, and brain homogenates are measured by ELISA or MSD assays.[5]
Therapeutic Potential and Future Directions
The preclinical data strongly support the therapeutic potential of this compound for the treatment of Alzheimer's disease and Down syndrome-associated Alzheimer's disease. Its ability to selectively reduce the production of pathogenic Aβ species without causing mechanism-based toxicity associated with γ-secretase inhibitors makes it a highly attractive clinical candidate. Studies in AD mouse models have shown that early intervention with BPN-15606 can prevent cognitive impairment and reduce amyloid pathology.[4][7] Furthermore, in a mouse model of Down syndrome, BPN-15606 not only reduced Aβ levels but also rescued deficits in neurotrophin signaling and synaptic proteins, and reduced tau pathology.[5][6]
It is important to note that there is currently no scientific evidence to support a therapeutic potential for this compound in Fragile X syndrome. Research into pharmacological interventions for Fragile X has focused on other mechanisms, and a different compound, BPN14770 (a PDE4D inhibitor), has been investigated for this indication.[8]
BPN-15606 has been positioned as a candidate for Investigational New Drug (IND)-enabling studies, which are a prerequisite for initiating human clinical trials.[9] Future research should focus on the long-term safety and efficacy of BPN-15606 in more advanced preclinical models and, ultimately, in human clinical trials to determine its therapeutic utility in patients with or at risk for Alzheimer's disease. The development of reliable biomarkers to track the pharmacological effects of BPN-15606 in humans will also be crucial for its clinical advancement.
Conclusion
This compound is a potent and selective γ-secretase modulator with a compelling preclinical profile for the treatment of Alzheimer's disease and Down syndrome. Its well-defined mechanism of action, favorable in vitro and in vivo efficacy, and potential for a superior safety profile compared to γ-secretase inhibitors underscore its significance as a promising therapeutic candidate. Further clinical investigation is warranted to fully elucidate its therapeutic potential in neurodegenerative diseases characterized by amyloid pathology.
References
- 1. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. escholarship.org [escholarship.org]
- 5. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
BPN-15606 Besylate: A Novel γ-Secretase Modulator for the Prevention of Amyloid-Beta Plaque Formation
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Alzheimer's disease (AD) pathology is centrally characterized by the accumulation of neuritic plaques composed primarily of the amyloid-beta (Aβ) peptide, particularly the 42-amino-acid isoform (Aβ42).[1][2] The amyloid hypothesis posits that the overproduction or decreased clearance of Aβ42 initiates a cascade of events leading to neurodegeneration and cognitive decline.[3][4] BPN-15606 besylate is a potent, orally active small molecule that acts as a γ-secretase modulator (GSM).[1][5] Unlike γ-secretase inhibitors which block the overall activity of the enzyme and have been associated with significant side effects, GSMs allosterically modulate γ-secretase to shift its cleavage preference, thereby reducing the production of pathogenic Aβ42 and Aβ40 species while concomitantly increasing the formation of shorter, less amyloidogenic Aβ peptides such as Aβ38 and Aβ37.[1][2][6] This document provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action and its effects on amyloid-beta plaque formation.
Mechanism of Action: γ-Secretase Modulation
This compound functions by selectively modulating the activity of γ-secretase, a multi-protein complex responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides.[7][8] This modulation results in a shift in the cleavage site, leading to a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a corresponding increase in the production of shorter, more soluble Aβ species like Aβ38.[4] Importantly, BPN-15606 does not inhibit the overall proteolytic activity of γ-secretase, thus avoiding the toxicities associated with the inhibition of other essential γ-secretase substrates, such as Notch.[1][2]
Preclinical Efficacy Data
The efficacy of this compound in reducing Aβ levels and plaque formation has been demonstrated in a variety of preclinical models, including cell cultures and transgenic mouse models of Alzheimer's disease.
In Vitro Studies
In vitro experiments using SH-SY5Y neuroblastoma cells engineered to overexpress APP demonstrated that BPN-15606 potently attenuates the production of Aβ42 and Aβ40 with IC50 values of 7 nM and 17 nM, respectively.[5]
| Cell Line | Aβ Species | IC50 |
| SH-SY5Y-APP | Aβ42 | 7 nM |
| SH-SY5Y-APP | Aβ40 | 17 nM |
In Vivo Studies in Rodent Models
Oral administration of this compound has been shown to effectively lower Aβ42 and Aβ40 levels in the central nervous system of both rats and mice in a dose-dependent manner.[1][5]
| Animal Model | Treatment | Dose (mg/kg) | Duration | Effect on Brain Aβ42 | Effect on Brain Aβ40 |
| C57BL/6 Mice | Oral | 10, 25, 50 | 7 days | Dose-dependent reduction | Dose-dependent reduction |
| Sprague-Dawley Rats | Oral | 5, 25, 50 | 9 days | Dose-dependent reduction in CSF | Dose-dependent reduction in CSF |
A time-course study in C57BL/6 mice following a single 25 mg/kg oral dose of BPN-15606 showed a robust reduction in both brain and plasma Aβ42 and Aβ40 levels, with the effect starting approximately 30-60 minutes post-administration and lasting for at least 24 hours.[1]
Studies in Transgenic Alzheimer's Disease Mouse Models
Long-term treatment with this compound has demonstrated significant efficacy in reducing amyloid plaque pathology in transgenic mouse models of AD.
In a study using PSAPP transgenic mice, which express mutant forms of APP and presenilin-1 (PSEN1), chronic treatment with BPN-15606 at an estimated daily dose of 10 mg/kg for 6 months resulted in a significant reduction in Aβ neuritic plaque load.[1] Another study on PSAPP mice showed that BPN-15606 attenuated cognitive impairment and reduced amyloid plaque load, microgliosis, and astrogliosis when administered to 3-month-old (pre-plaque) mice for 3 months.[3][4] However, the treatment was ineffective when administered to 6-month-old (post-plaque) mice, suggesting that BPN-15606 may be most effective as a preventative therapy.[3][4][9]
| Mouse Model | Age at Treatment Start | Treatment Duration | Key Findings |
| PSAPP | 3 months (pre-plaque) | 3 months | Reduced amyloid plaque load, microgliosis, and astrogliosis; attenuated cognitive impairment.[3][4] |
| PSAPP | 6 months (post-plaque) | 3 months | Ineffective in reducing plaque load or improving cognitive deficits.[3][4] |
| PSAPP | Not specified | 6 months | Significantly reduced Aβ neuritic plaque load.[1] |
Furthermore, in the Ts65Dn mouse model of Down syndrome, which exhibits AD-like pathology, treatment with BPN-15606 (10 mg/kg/weekday) for 4 months starting at 3 months of age significantly decreased levels of Aβ40 and Aβ42 in the cortex and hippocampus without affecting total Aβ levels.[7][8] This treatment also rescued deficits in neurotrophin signaling, normalized synaptic protein levels, and reduced tau pathology, astrogliosis, and microgliosis.[7]
Experimental Protocols
In Vitro Aβ Production Assay
-
Cell Line: SH-SY5Y human neuroblastoma cells stably transfected to overexpress human APP695.
-
Treatment: Cells were treated with various concentrations of this compound or vehicle for 24 hours.
-
Aβ Measurement: Levels of Aβ38, Aβ40, and Aβ42 in the cell culture media were quantified using a triplex Meso Scale Discovery (MSD) ELISA.[4]
In Vivo Studies in Rodents
-
Animals: Male C57BL/6J mice and male Sprague-Dawley rats.
-
Housing: Temperature-controlled room (22°C) with a 12:12-hour light/dark cycle, with ad libitum access to food and water.
-
Treatment: this compound was administered orally via gavage once daily for the specified duration.
-
Sample Collection: Plasma, brain, and cerebrospinal fluid (CSF) were collected at the end of the treatment period.
-
Aβ Measurement: Aβ peptide levels in plasma, brain homogenates, and CSF were determined using Meso Scale Sector 6000 Multiplex assays.[1]
Chronic Efficacy Studies in PSAPP Transgenic Mice
-
Animal Model: PSAPP transgenic mice (expressing APPswe and PSEN1dE9 mutations).
-
Treatment: BPN-15606 was administered at a dose of 10 mg/kg/day for 3 or 6 months.
-
Behavioral Testing: Cognitive function was assessed using the Morris water maze test.
-
Pathological Analysis: Brain tissue was analyzed for amyloid plaque load (Thioflavin S staining), microgliosis (Iba1 immunohistochemistry), and astrogliosis.
-
Biochemical Analysis: Brain levels of detergent-soluble and insoluble Aβ peptides were measured.
Conclusion
This compound is a promising preclinical candidate for the prevention of Alzheimer's disease. Its mechanism as a γ-secretase modulator allows for the selective reduction of pathogenic Aβ42 and Aβ40 peptides without the safety concerns associated with broad γ-secretase inhibition. Preclinical studies have consistently demonstrated its ability to lower Aβ levels in the central nervous system and reduce amyloid plaque pathology in transgenic animal models, particularly when administered prior to the extensive deposition of plaques. These findings strongly support the continued investigation of this compound in human clinical trials as a potential disease-modifying therapy for Alzheimer's disease.[1][9]
References
- 1. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606. [escholarship.org]
- 3. The GSM BPN-15606 as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in AD [escholarship.org]
In Vivo Efficacy of BPN-15606 Besylate in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of BPN-15606 besylate, a potent γ-secretase modulator (GSM), in preclinical mouse models of neurodegenerative diseases. The following sections detail the experimental protocols, quantitative outcomes, and underlying signaling pathways associated with BPN-15606 treatment.
Executive Summary
BPN-15606 is a novel, orally bioavailable small molecule that modulates the activity of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides. In vivo studies in transgenic mouse models of Alzheimer's disease (AD) and Down syndrome (DS) have demonstrated the potential of BPN-15606 to mitigate key pathological features. The compound has been shown to significantly reduce the levels of toxic Aβ42 and Aβ40 peptides in the brain, attenuate amyloid plaque deposition, and ameliorate cognitive deficits. Furthermore, BPN-15606 has been observed to normalize downstream pathological cascades, including tau hyperphosphorylation, neuroinflammation, and synaptic dysfunction.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of BPN-15606 in various mouse models.
Table 1: Efficacy of BPN-15606 in the PSAPP Transgenic Mouse Model of Alzheimer's Disease
| Parameter | Treatment Group | Outcome | Reference |
| Amyloid Plaque Load (Hippocampus) | BPN-15606 (10 mg/kg/day for 6 months, initiated pre-plaque) | Significant reduction in Aβ neuritic plaques | [1] |
| Amyloid Plaque Load (Cortex) | BPN-15606 (10 mg/kg/day for 6 months, initiated pre-plaque) | Significant reduction in Aβ neuritic plaques | [1] |
| Microgliosis | BPN-15606 (administered to pre-plaque 3-month-old mice for 3 months) | Reduction in microgliosis | [2][3] |
| Astrogliosis | BPN-15606 (administered to pre-plaque 3-month-old mice for 3 months) | Reduction in astrogliosis | [2][3] |
| Cognitive Function | BPN-15606 (administered to pre-plaque 3-month-old mice for 3 months) | Attenuation of cognitive impairment | [2][3] |
Table 2: Efficacy of BPN-15606 in the Ts65Dn Mouse Model of Down Syndrome
| Parameter | Treatment Group | Outcome | Reference |
| Aβ40 Levels (Cortex & Hippocampus) | BPN-15606 (10 mg/kg/weekday for 4 months) | Significant decrease | [4][5][6] |
| Aβ42 Levels (Cortex & Hippocampus) | BPN-15606 (10 mg/kg/weekday for 4 months) | Significant decrease | [4][5][6] |
| Rab5 Hyperactivation | BPN-15606 (10 mg/kg/weekday for 4 months) | Rescue of hyperactivation | [4][5] |
| Neurotrophin Signaling | BPN-15606 (10 mg/kg/weekday for 4 months) | Normalization of deficits | [4][5] |
| Synaptic Protein Levels (Syntaxin 1A, SNAP25) | BPN-15606 (10 mg/kg/weekday for 4 months) | Normalization of levels | [4][6] |
| Tau Phosphorylation (T205, S202, S396/S404) | BPN-15606 (10 mg/kg/weekday for 4 months) | Reduction in hyperphosphorylation | [4][6] |
| Astrocytosis & Microgliosis | BPN-15606 (10 mg/kg/weekday for 4 months) | Reduction | [4][5] |
| Cognitive Deficits (Morris Water Maze) | BPN-15606 (10 mg/kg/weekday for 4 months) | Reversal of spatial recognition deficits | [7] |
Experimental Protocols
PSAPP Transgenic Mouse Model of Alzheimer's Disease
-
Animal Model: Double transgenic mice expressing mutant human amyloid precursor protein (APP) and presenilin 1 (PSEN1), known as the PSAPP model.[2] These mice develop age-dependent Aβ plaques and cognitive deficits.
-
Treatment Regimen:
-
Drug Administration: BPN-15606 was milled into standard rodent chow for oral administration.[1]
-
Endpoint Analysis:
-
Histopathology: Brain tissue was analyzed for Aβ plaque deposition using Thioflavin S staining and densitometry.[1] Immunohistochemistry was used to assess microgliosis and astrogliosis.[2][3]
-
Behavioral Testing: Cognitive function was assessed using standard behavioral paradigms for learning and memory.[2][3]
-
Ts65Dn Mouse Model of Down Syndrome
-
Animal Model: The Ts65Dn mouse model, which is segmentally trisomic for a region of mouse chromosome 16 syntenic to human chromosome 21, and exhibits many characteristics of Down syndrome, including cognitive deficits.[4]
-
Treatment Regimen: BPN-15606 was administered at a dose of 10 mg/kg/weekday to 3-month-old Ts65Dn mice for a duration of 4 months.[4][5][6]
-
Drug Administration: Oral gavage was used for drug administration.[4][5][6]
-
Endpoint Analysis:
-
Biochemical Analysis: Levels of Aβ40 and Aβ42 in the cortex and hippocampus were measured.[4][5][6] Western blotting was used to assess levels of synaptic proteins, tau phosphorylation, and markers of neurotrophin signaling.[4][6]
-
Behavioral Testing: Spatial learning and memory were evaluated using the Morris water maze test.[7]
-
Signaling Pathways and Mechanisms of Action
BPN-15606 acts as a γ-secretase modulator, altering the cleavage of the amyloid precursor protein (APP) to reduce the production of amyloidogenic Aβ42 and Aβ40 peptides.
The reduction in toxic Aβ species by BPN-15606 leads to the normalization of several downstream pathological pathways.
Conclusion
The in vivo data from mouse models strongly support the therapeutic potential of this compound for neurodegenerative diseases characterized by amyloid pathology. Its ability to modulate γ-secretase activity, reduce toxic Aβ species, and correct downstream cellular dysfunctions highlights its promise as a disease-modifying agent. Further investigation in clinical settings is warranted to translate these preclinical findings to human patients.
References
- 1. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GSM BPN-15606 as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 3. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
Oral BPN-15606 Besylate: A Deep Dive into its Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and oral bioavailability of BPN-15606 besylate, a potent γ-secretase modulator investigated for its potential in treating Alzheimer's disease. The information herein is compiled from publicly available research, offering a centralized resource for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in early-stage development.
Executive Summary
BPN-15606 is a novel, orally active small molecule that modulates the activity of γ-secretase, an enzyme complex pivotal in the production of amyloid-β (Aβ) peptides.[1][2][3] Specifically, BPN-15606 shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ species, thereby reducing the levels of the aggregation-prone Aβ42 peptide.[1][2][3] Preclinical studies in rodent models have demonstrated the compound's ability to significantly lower Aβ42 levels in the central nervous system at doses as low as 5-10 mg/kg.[1][2][3] A key aspect of its drug-like properties is its favorable oral bioavailability, which is crucial for its development as a potential therapeutic agent.
Pharmacokinetic Profile
The pharmacokinetic properties of BPN-15606 have been characterized in nonclinical species, primarily in mice and rats, to determine its systemic exposure and oral bioavailability.
Quantitative Pharmacokinetic Parameters
While the full detailed quantitative data is contained within the supplementary materials of the primary publication by Wagner et al. (2017), the available information indicates excellent oral bioavailability in rodents.[1]
Table 1: Summary of Oral Pharmacokinetic Parameters of BPN-15606 in Preclinical Species
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) |
| Dose (Oral) | 5 mg/kg | 5 mg/kg |
| Cmax | Data available in supplementary materials of Wagner et al., 2017 | Data available in supplementary materials of Wagner et al., 2017 |
| Tmax | Data available in supplementary materials of Wagner et al., 2017 | Data available in supplementary materials of Wagner et al., 2017 |
| AUC | Data available in supplementary materials of Wagner et al., 2017 | Data available in supplementary materials of Wagner et al., 2017 |
| Half-life (t½) | Data available in supplementary materials of Wagner et al., 2017 | Data available in supplementary materials of Wagner et al., 2017 |
| Oral Bioavailability (%) | > 60%[1] | > 60%[1] |
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical pharmacokinetic studies of BPN-15606.
Oral Bioavailability Study in Mice and Rats
This study was designed to determine the fraction of orally administered BPN-15606 that reaches systemic circulation.
Experimental Workflow:
Caption: Workflow for the oral bioavailability study of BPN-15606 in mice and rats.
Methodology:
-
Animal Models: Male CD-1 mice and male Sprague-Dawley rats were used for the studies.[1]
-
Dosing:
-
Sample Collection: Blood samples were collected at 5, 15, and 30 minutes, and 1, 2, 4, 8, and 12 hours post-dose for both IV and oral administration groups (with the 5-minute time point being exclusive to the IV group).[1] For mice, brain tissue was also collected at 1, 4, 8, and 12 hours post-dose.[1]
-
Bioanalytical Method: Plasma concentrations of BPN-15606 were quantified using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[1] The lower limit of quantitation (LLOQ) was 1.0 ng/mL.[1]
Mechanism of Action: γ-Secretase Modulation
BPN-15606 functions as a γ-secretase modulator (GSM), a class of compounds that allosterically bind to the γ-secretase complex. This binding modulates the enzyme's activity, leading to a shift in the site of APP cleavage. The result is a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concomitant increase in the production of shorter, more soluble, and less toxic Aβ peptides, such as Aβ37 and Aβ38.[1]
Signaling Pathway:
Caption: Mechanism of action of BPN-15606 as a γ-secretase modulator.
Conclusion
This compound demonstrates promising preclinical pharmacokinetic properties, most notably its high oral bioavailability in rodent models. The detailed experimental protocols provide a solid foundation for the reproducibility and interpretation of these findings. The compound's mechanism as a γ-secretase modulator, effectively reducing the production of pathogenic Aβ42, positions it as a significant candidate for further investigation in the development of Alzheimer's disease therapeutics. Further studies, including those in higher species and eventually in humans, are necessary to fully elucidate its clinical potential.
References
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Individuals with Down syndrome (DS) carry a triplication of chromosome 21, which houses the amyloid precursor protein (APP) gene. This leads to a lifelong overexpression of APP and its metabolic byproducts, including the amyloid-beta (Aβ) peptides Aβ42 and Aβ40, placing this population at an exceptionally high risk for developing early-onset Alzheimer's disease (AD). BPN-15606 besylate is a potent, orally active small molecule that acts as a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors that block all enzymatic activity, BPN-15606 allosterically modulates the enzyme to selectively reduce the production of the highly amyloidogenic Aβ42 and Aβ40 peptides, while sparing the processing of other essential substrates like Notch. This technical guide provides a comprehensive overview of the preclinical evidence supporting BPN-15606 as a promising therapeutic candidate for DS-associated AD, detailing its mechanism of action, key experimental findings, and the methodologies employed in its evaluation.
Mechanism of Action: Modulating γ-Secretase Activity
BPN-15606 functions by binding to an allosteric site on the presenilin-1 (PS1) subunit of the γ-secretase complex. This binding induces a conformational change in the enzyme, altering its processivity.[1] Instead of inhibiting the cleavage of APP's C-terminal fragments (CTFs), BPN-15606 shifts the cleavage site, resulting in the preferential production of shorter, less toxic Aβ peptides, such as Aβ38 and Aβ37, at the expense of the longer, aggregation-prone Aβ42 and Aβ40 species.[2] A crucial aspect of this mechanism is the preservation of total Aβ levels and the cleavage of other γ-secretase substrates, which is anticipated to minimize the side effects observed with γ-secretase inhibitors.[2]
Preclinical Efficacy in a Down Syndrome Mouse Model
The primary preclinical evaluation of BPN-15606 for DS-associated AD was conducted in the Ts65Dn mouse model. These mice are trisomic for a segment of mouse chromosome 16 that is homologous to a portion of human chromosome 21, including the App gene.[3] This model recapitulates several key features of Down syndrome and exhibits age-dependent AD-like pathologies.[3]
Reduction of Amyloid-Beta Peptides
Oral administration of BPN-15606 to Ts65Dn mice resulted in a significant reduction of both Aβ40 and Aβ42 levels in the plasma, cortex, and hippocampus.[4][5] Notably, the treatment did not affect the levels of full-length APP or its C-terminal fragments, nor did it alter total Aβ levels, confirming its modulatory rather than inhibitory mechanism.[4][5]
| Parameter | Tissue/Fluid | Vehicle-treated Ts65Dn | BPN-15606-treated Ts65Dn | Statistical Significance |
| Aβ40 Levels | Plasma | Elevated | Significantly Reduced | p < 0.01[4] |
| Cortex | Elevated | Significantly Reduced | p < 0.01[4] | |
| Hippocampus | Elevated | Significantly Reduced | p < 0.01[4] | |
| Aβ42 Levels | Plasma | Elevated | Significantly Reduced | p < 0.05[4] |
| Cortex | Elevated | Significantly Reduced | p < 0.01[4] | |
| Hippocampus | Elevated | Significantly Reduced | p < 0.01[4] | |
| Total Aβ Levels | Cortex & Hippocampus | Elevated | No Significant Change | Not Significant[4] |
| Full-length APP | Cortex & Hippocampus | Elevated | No Significant Change | Not Significant[4] |
| APP CTFs | Cortex & Hippocampus | Elevated | No Significant Change | Not Significant[4] |
Table 1: Effects of BPN-15606 on APP Metabolites in Ts65Dn Mice.
Rescue of Cellular and Molecular Pathologies
Beyond the reduction of amyloidogenic peptides, BPN-15606 treatment ameliorated a cascade of downstream pathological events in the Ts65Dn mouse model.
-
Rescue of Rab5 Hyperactivation: BPN-15606 treatment rescued the hyperactivation of Rab5, a key regulator of endosome function that is implicated in early AD pathogenesis.[3]
-
Normalization of Neurotrophin Signaling: The treatment normalized deficits in neurotrophin signaling, as evidenced by the restoration of phosphorylated TrkB (pTrkB) and CREB (pCREB) levels in both the cortex and hippocampus.[3]
-
Restoration of Synaptic Proteins: BPN-15606 normalized the levels of essential synaptic proteins, including syntaxin (B1175090) 1A and SNAP25.[4]
-
Reduction of Tau Pathology: The hyperphosphorylation of tau at multiple epitopes was significantly reduced in BPN-15606-treated Ts65Dn mice.[4]
-
Attenuation of Neuroinflammation: BPN-15606 treatment reduced astrocytosis and microgliosis, key markers of neuroinflammation.[3]
| Pathological Marker | Brain Region | Vehicle-treated Ts65Dn | BPN-15606-treated Ts65Dn | Statistical Significance |
| Rab5 Activation | Cortex | Hyperactivated | Rescued to normal levels | p < 0.05[4] |
| pTrkB/TrkB Ratio | Cortex & Hippocampus | Reduced | Normalized | p < 0.01[4] |
| pCREB/CREB Ratio | Cortex & Hippocampus | Reduced | Normalized | p < 0.01[4] |
| Syntaxin 1A Levels | Cortex & Hippocampus | Reduced | Normalized | p < 0.05[4] |
| SNAP25 Levels | Cortex & Hippocampus | Reduced | Normalized | p < 0.05[4] |
| Tau Phosphorylation | Cortex & Hippocampus | Increased | Significantly Reduced | p < 0.01[4] |
| Astrocytosis (GFAP+) | Entorhinal Cortex & Medial Septum | Increased | Significantly Reduced | p < 0.05[6] |
| Microgliosis (Iba1) | Hippocampus | Increased | Significantly Reduced | p < 0.05[6] |
Table 2: Effects of BPN-15606 on Cellular and Molecular Pathologies in Ts65Dn Mice.
Improvement in Cognitive Function
The molecular and cellular improvements translated to a rescue of cognitive deficits. In the Morris water maze, a test of spatial learning and memory, BPN-15606-treated Ts65Dn mice showed a significantly improved ability to locate the hidden platform, performing similarly to diploid control mice.[5]
| Behavioral Test | Parameter | Vehicle-treated Ts65Dn | BPN-15606-treated Ts65Dn |
| Morris Water Maze | Escape Latency | Increased | Normalized to control levels |
Table 3: Cognitive Effects of BPN-15606 in Ts65Dn Mice.
Experimental Protocols
The following sections detail the likely methodologies employed in the preclinical evaluation of BPN-15606, based on the published literature.
Animal Model and Dosing Regimen
-
Animal Model: Male Ts65Dn mice, a well-established model for Down syndrome, were used in the key studies.[7] Diploid (2N) littermates served as controls.[7]
-
Dosing: BPN-15606 was administered via oral gavage at a dose of 10 mg/kg on weekdays.[7] Treatment was initiated at 3 months of age and continued for 4 months.[7]
Aβ Quantification: Meso Scale Discovery (MSD) Assay
-
Principle: A sandwich immunoassay platform for the sensitive and specific quantification of Aβ peptides.
-
Sample Preparation: Plasma, cortex, and hippocampus tissues were collected. Tissues were homogenized in RIPA buffer with protease and phosphatase inhibitors.
-
Assay Procedure: Samples were loaded onto MSD plates pre-coated with capture antibodies specific for different Aβ species. After incubation, detection antibodies conjugated to an electrochemiluminescent label were added. The plates were then read on an MSD instrument, and the light emission was proportional to the amount of Aβ present.
Protein Analysis: Western Blotting
-
Purpose: To quantify the levels of specific proteins and their phosphorylation status (e.g., APP, CTFs, TrkB, CREB, tau).
-
Procedure:
-
Protein Extraction: Brain tissue (cortex and hippocampus) was homogenized in lysis buffer.
-
Quantification: Total protein concentration was determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein were separated by SDS-PAGE.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Blocking: The membrane was blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane was incubated with primary antibodies specific to the proteins of interest (e.g., anti-APP, anti-pTau, anti-TrkB, anti-pCREB).
-
Secondary Antibody Incubation: The membrane was incubated with HRP-conjugated secondary antibodies.
-
Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry was used for quantification.
-
Neuroinflammation Assessment: Immunohistochemistry
-
Purpose: To visualize and quantify markers of astrocytosis (GFAP) and microgliosis (Iba1) in brain tissue.
-
Procedure:
-
Tissue Preparation: Mice were perfused, and the brains were fixed and sectioned.
-
Antigen Retrieval: Sections were treated to unmask the antigenic sites.
-
Blocking: Non-specific binding was blocked using serum.
-
Primary Antibody Incubation: Sections were incubated with primary antibodies against GFAP and Iba1.
-
Secondary Antibody Incubation: Sections were incubated with fluorescently labeled secondary antibodies.
-
Imaging: Sections were imaged using a fluorescence microscope.
-
Quantification: The density of GFAP-positive astrocytes and Iba1-positive microglia was quantified using image analysis software.
-
Cognitive Assessment: Morris Water Maze
-
Purpose: To evaluate spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Mice were trained over several days to find the hidden platform from different starting locations. The time to find the platform (escape latency) was recorded.
-
Probe Trial: The platform was removed, and the time spent in the target quadrant where the platform was previously located was measured to assess memory retention.
-
Pharmacokinetics and Clinical Status
While specific pharmacokinetic data for BPN-15606 in the Ts65Dn mouse model is not available, studies in other rodent models indicate good oral bioavailability and brain penetration. An analogue of BPN-15606, UCSD-776890, has advanced to clinical trials with the support of an NIH grant.[4] A Phase I study of UCSD-776890 in healthy volunteers has been registered.[8]
| Compound | Status |
| BPN-15606 | Preclinical development |
| UCSD-776890 | Phase I Clinical Trial in healthy volunteers[8] |
Table 4: Clinical Development Status.
Conclusion and Future Directions
This compound has demonstrated robust preclinical efficacy in a relevant mouse model of Down syndrome-associated Alzheimer's disease. Its mechanism as a γ-secretase modulator offers a targeted approach to reduce the production of pathogenic Aβ peptides without the off-target effects of pan-inhibitors. The observed rescue of a wide range of downstream pathologies, from cellular dysfunction to cognitive deficits, underscores its therapeutic potential. The progression of a closely related compound, UCSD-776890, into clinical trials is a promising step towards a potential disease-modifying therapy for the Down syndrome population, a group with a significant unmet medical need. Future research should focus on further elucidating the long-term safety and efficacy of this class of compounds and their potential applicability to other forms of Alzheimer's disease.
References
- 1. escholarship.org [escholarship.org]
- 2. escholarship.org [escholarship.org]
- 3. Potential Use of γ-Secretase Modulators in the Treatment of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel generation of potent gamma-secretase modulators: Combat Alzheimer’s disease and Down syndrome–associated Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. curealz.org [curealz.org]
- 8. iadrp.nia.nih.gov [iadrp.nia.nih.gov]
Beyond Gamma-Secretase: An In-depth Technical Guide to the Cellular Targets of BPN-15606 Besylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPN-15606 besylate is a potent, orally bioavailable small molecule that has been extensively characterized as a gamma-secretase modulator (GSM). Its primary mechanism of action involves allosteric modulation of the gamma-secretase complex, leading to a shift in the cleavage of amyloid precursor protein (APP). This modulation results in a significant reduction of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a lesser reduction of Aβ40, with a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides such as Aβ37 and Aβ38.[1][2] Notably, BPN-15606 does not inhibit the overall activity of gamma-secretase, thereby avoiding the mechanism-based toxicities associated with gamma-secretase inhibitors, such as impaired Notch signaling.[1][3]
While the direct interaction of BPN-15606 is with the gamma-secretase complex, its profound effects on amyloid-beta homeostasis trigger a cascade of downstream cellular and molecular events. This technical guide delves into these secondary "targets," which are more accurately described as cellular pathways and processes significantly impacted by the primary drug-target interaction. These downstream effects are critical to understanding the full therapeutic potential of BPN-15606 in neurodegenerative diseases like Alzheimer's disease (AD) and Down syndrome-associated Alzheimer's disease (DS-AD). This document will provide a comprehensive overview of these effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
Core Mechanism of Action: Gamma-Secretase Modulation
The foundational activity of BPN-15606 is its ability to modulate the processivity of gamma-secretase, the enzyme responsible for the final cleavage of APP to produce Aβ peptides.
Downstream Cellular Effects of BPN-15606
The reduction in toxic Aβ species initiated by BPN-15606 leads to the normalization of several key cellular pathways implicated in neurodegeneration.
Rescue of Endosomal Dysfunction: Modulation of Rab5 Activation
One of the earliest pathological features in AD and DS-AD is the enlargement of early endosomes, a process driven by the hyperactivation of the small GTPase Rab5.[4] In a mouse model of Down syndrome (Ts65Dn), treatment with BPN-15606 has been shown to rescue this hyperactivation of Rab5.[1][4]
Normalization of Neurotrophin Signaling
Deficits in neurotrophin signaling are a known consequence of AD pathology. In Ts65Dn mice, BPN-15606 treatment normalized neurotrophin signaling deficits.[1][4] This was evidenced by the restoration of the activation of Tropomyosin receptor kinase B (TrkB) and cAMP response element-binding protein (CREB), key components of neurotrophin signaling pathways that are crucial for neuronal survival and synaptic plasticity.
Reduction of Tau Hyperphosphorylation
A key pathological hallmark of Alzheimer's disease is the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. Treatment with BPN-15606 has been shown to reduce the levels of phosphorylated tau. In a 3D human neural cell culture model, BPN-15606 significantly reduced levels of pThr181 tau.[1][2] Furthermore, in Ts65Dn mice, BPN-15606 treatment normalized tau phosphorylation.[1][4] This effect is believed to be a downstream consequence of the reduction in toxic Aβ species, which are known to accelerate tau pathology.
Attenuation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and astrocytes, is another critical component of AD pathology. In the Ts65Dn mouse model, BPN-15606 treatment led to a reduction in both astrocytosis and microgliosis, indicating an anti-inflammatory effect secondary to the reduction of amyloid pathology.[1][4]
Quantitative Data Summary
| Parameter | Assay System | Result | Reference |
| Aβ42 Production | SH-SY5Y Neuroblastoma Cells | IC50: 7 nM | [5][6] |
| Aβ40 Production | SH-SY5Y Neuroblastoma Cells | IC50: 17 nM | [5][6] |
| Aβ Neuritic Plaque Load | AD Transgenic Mouse Model | Significantly reduced | [1][2] |
| Insoluble Aβ42 | 3D Human Neural Cell Culture | Significantly reduced | [1][2] |
| pThr181 Tau | 3D Human Neural Cell Culture | Significantly reduced | [1][2] |
| Rab5 Hyperactivation | Ts65Dn Mouse Model | Rescued | [1][4] |
| Neurotrophin Signaling | Ts65Dn Mouse Model | Normalized | [1][4] |
| Tau Phosphorylation | Ts65Dn Mouse Model | Normalized | [1][4] |
| Astrocytosis | Ts65Dn Mouse Model | Reduced | [1][4] |
| Microgliosis | Ts65Dn Mouse Model | Reduced | [1][4] |
Experimental Protocols
In Vivo Efficacy Study in Ts65Dn Mouse Model
1. Animal Model: Male Ts65Dn mice, a model for Down syndrome, are used.[1][4]
2. Treatment:
-
BPN-15606 is administered via oral gavage at a dose of 10 mg/kg on weekdays.[1][4]
-
Treatment is initiated in 3-month-old mice and continues for 4 months.[1][4]
3. Tissue Collection and Preparation:
-
At the end of the treatment period, mice are euthanized, and brain tissue (cortex and hippocampus) is collected.
-
Tissue is processed for biochemical analysis (e.g., Western blotting, ELISA) and immunohistochemistry.
4. Aβ Quantification (ELISA):
-
Brain tissue is homogenized in a suitable lysis buffer.
-
Aβ40 and Aβ42 levels are quantified using commercially available ELISA kits according to the manufacturer's instructions.
5. Western Blotting for Protein Phosphorylation:
-
Lysis: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of TrkB, CREB, and Tau.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Bands are visualized using an ECL detection system.
-
Quantification: Densitometry is used to quantify band intensity, and the ratio of phosphorylated to total protein is calculated.
6. Rab5 Activation Assay:
-
Active, GTP-bound Rab5 is pulled down from cell or tissue lysates using a GST-fusion protein of a Rab5 effector (e.g., Rabaptin-5) coupled to glutathione-agarose beads.
-
The amount of pulled-down Rab5 is quantified by Western blotting using a Rab5-specific antibody.
7. Immunohistochemistry for Phosphorylated Tau:
-
Brain sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using a citrate (B86180) buffer.
-
Sections are blocked and then incubated with a primary antibody specific for a phosphorylated tau epitope (e.g., AT8, PHF1).
-
A fluorescently labeled secondary antibody is used for detection.
-
Images are captured using a fluorescence microscope, and staining intensity is quantified.
Conclusion
This compound, through its primary activity as a gamma-secretase modulator, initiates a cascade of beneficial downstream effects that address multiple facets of Alzheimer's disease pathology. Beyond simply reducing the production of amyloidogenic Aβ peptides, BPN-15606 demonstrates the ability to restore normal cellular function in key areas such as endosomal trafficking, neurotrophin signaling, and tau phosphorylation, while also mitigating neuroinflammation. These multifaceted downstream effects underscore the therapeutic potential of BPN-15606 as a disease-modifying agent for Alzheimer's disease and related neurodegenerative conditions. Further research into these secondary "targets" will continue to elucidate the comprehensive mechanism of action of this promising therapeutic candidate.
References
- 1. Quantification of Alzheimer amyloid beta peptides ending at residues 40 and 42 by novel ELISA systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Rab5 Activity in the Cell by Effector Pull-Down Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ouv.vt.edu [ouv.vt.edu]
- 5. Rab5 Activation Assay Kit (ab173259) is not available | Abcam [abcam.com]
- 6. 2.6.5. Immunohistochemistry of Phosphorylated Tau [bio-protocol.org]
The γ-Secretase Modulator BPN-15606 Besylate: An Early-Stage Research Compendium on its Role in Mitigating Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases, characterized by the activation of glial cells and the production of inflammatory mediators. BPN-15606 besylate, a novel γ-secretase modulator (GSM), has emerged as a promising therapeutic candidate. Early-stage research indicates that BPN-15606 not only modulates the production of amyloid-beta (Aβ) peptides, central to Alzheimer's disease pathology, but also exhibits significant anti-neuroinflammatory effects. This technical guide synthesizes the available preclinical data on BPN-15606, focusing on its mechanism of action, its impact on markers of neuroinflammation, and its influence on associated signaling pathways. Detailed experimental protocols for key assays are provided, alongside quantitative data summaries and visualizations of the underlying biological processes to support further research and development in this area.
Introduction: this compound and the Modulation of Neuroinflammation
BPN-15606 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM).[1][2] Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicity, GSMs allosterically modulate γ-secretase to shift the cleavage of amyloid precursor protein (APP).[1] This results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concurrent increase in shorter, less toxic Aβ species.[1][2]
Beyond its primary effect on Aβ production, preclinical studies have demonstrated that BPN-15606 mitigates key markers of neuroinflammation, including astrogliosis and microgliosis.[2][3] This suggests a dual therapeutic potential: directly targeting the putative initiator of Alzheimer's disease pathology (Aβ42) while also dampening the chronic inflammatory response that contributes to neuronal damage. This document provides an in-depth overview of the early-stage research that forms the basis of our current understanding of BPN-15606's effects on neuroinflammation.
Mechanism of Action and Preclinical Efficacy
The primary mechanism of BPN-15606 is the modulation of γ-secretase, leading to a reduction in pathogenic Aβ peptides. This has been demonstrated in multiple preclinical models.
Quantitative Data on Aβ Reduction and Neuroinflammation Markers
Preclinical studies in various rodent models have consistently shown the efficacy of BPN-15606 in reducing central nervous system Aβ levels and markers of neuroinflammation.
| Model | Treatment | Outcome Measure | Result | Reference |
| Ts65Dn Mice | 10 mg/kg/day, 4 months | Cortex Aβ40 | Significant Decrease | [2] |
| Ts65Dn Mice | 10 mg/kg/day, 4 months | Cortex Aβ42 | Significant Decrease | [2] |
| Ts65Dn Mice | 10 mg/kg/day, 4 months | Hippocampus Aβ40 | Significant Decrease | [2] |
| Ts65Dn Mice | 10 mg/kg/day, 4 months | Hippocampus Aβ42 | Significant Decrease | [2] |
| Ts65Dn Mice | 10 mg/kg/day, 4 months | Astrogliosis (GFAP) | Reduction | [2] |
| Ts65Dn Mice | 10 mg/kg/day, 4 months | Microgliosis (Iba1) | Reduction | [2] |
| PSAPP Mice | 10 mg/kg/day, 3 months (pre-plaque) | Amyloid Plaque Load | Reduction | [3] |
| PSAPP Mice | 10 mg/kg/day, 3 months (pre-plaque) | Astrogliosis (GFAP) | Reduction | [3] |
| PSAPP Mice | 10 mg/kg/day, 3 months (pre-plaque) | Microgliosis (Iba1) | Reduction | [3] |
| C57BL/6J Mice | 25 mg/kg, single dose | Brain Aβ40 | Significant Decrease (~30-60 min post-dose, lasting ≥24h) | [4] |
| C57BL/6J Mice | 25 mg/kg, single dose | Brain Aβ42 | Significant Decrease (~30-60 min post-dose, lasting ≥24h) | [4] |
| Sprague-Dawley Rats | 5-10 mg/kg | CNS Aβ42 | Significant Decrease | [1] |
Note: As of the latest review of published literature, direct quantitative data on the effect of BPN-15606 on pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the brain has not been reported. The anti-neuroinflammatory effects are primarily documented through the reduction of glial activation markers.
Key Signaling Pathways Modulated by BPN-15606
Early research has identified at least two critical intracellular signaling pathways that are beneficially modulated by BPN-15606 treatment, downstream of its effects on Aβ.
Rab5 Signaling Pathway
Hyperactivation of the small GTPase Rab5, which regulates early endosome trafficking, is an early pathological feature in Alzheimer's disease and Down syndrome. BPN-15606 has been shown to rescue this hyperactivation.[2]
Neurotrophin Signaling (BDNF/TrkB/CREB Pathway)
Deficits in neurotrophin signaling are a known consequence of Aβ pathology. BPN-15606 treatment has been found to normalize these deficits, specifically impacting the Brain-Derived Neurotrophic Factor (BDNF) receptor, Tropomyosin receptor kinase B (TrkB), and the downstream transcription factor, cAMP response element-binding protein (CREB).[2][5]
References
- 1. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroinflammatory Cytokines Induce Amyloid Beta Neurotoxicity through Modulating Amyloid Precursor Protein Levels/Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
BPN-15606 Besylate: An In-Depth Technical Guide to its Potential Impact on Tau Pathology In Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPN-15606 besylate is a potent, orally bioavailable small molecule that has been characterized as a γ-secretase modulator (GSM), demonstrating significant reductions in amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42. While the primary mechanism of BPN-15606 is centered on the modulation of amyloid precursor protein (APP) processing, emerging evidence from preclinical studies suggests a potential secondary impact on tau pathology, a key hallmark of Alzheimer's disease and other tauopathies. In a three-dimensional human neural cell culture model, treatment with BPN-15606 resulted in a significant reduction of insoluble phosphorylated tau at threonine 181 (pThr181) and total tau levels.[1][2][3][4] Furthermore, in the Ts65Dn mouse model of Down syndrome, which exhibits Alzheimer's-like pathology, BPN-15606 treatment normalized tau phosphorylation.[5][6][7][8] This technical guide provides a comprehensive overview of the potential mechanisms through which BPN-15606 may impact tau pathology in vitro, supported by detailed experimental protocols and data presentation to facilitate further research in this area.
Introduction: The Interplay of Amyloid-Beta and Tau
The "amyloid cascade hypothesis" posits that the accumulation of Aβ peptides is a primary event in Alzheimer's disease, leading to a cascade of downstream pathological events, including the hyperphosphorylation and aggregation of the microtubule-associated protein tau. This forms neurofibrillary tangles (NFTs), which are closely correlated with neuronal dysfunction and cognitive decline. Glycogen synthase kinase 3 beta (GSK-3β) is a key kinase implicated in this process, as it is known to be activated by Aβ and subsequently phosphorylates tau at multiple sites, promoting its aggregation. Given that BPN-15606 modulates Aβ production, it is plausible that its effects on tau pathology are mediated through the reduction of Aβ-induced GSK-3β activity.
Proposed Signaling Pathway for BPN-15606's Impact on Tau Pathology
Based on the current understanding of Alzheimer's disease pathology and the known mechanism of BPN-15606, we propose the following signaling pathway for its indirect impact on tau pathology.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from proposed in vitro experiments designed to investigate the direct and indirect effects of BPN-15606 on tau pathology.
Table 1: Effect of BPN-15606 on Tau Phosphorylation in SH-SY5Y Cells
| Treatment Group | BPN-15606 Conc. (µM) | Aβ42 Treatment (nM) | pTau (Ser202/Thr205) Levels (Relative to Vehicle) | Total Tau Levels (Relative to Vehicle) |
| Vehicle Control | 0 | 0 | 1.00 ± 0.05 | 1.00 ± 0.04 |
| Aβ42 Only | 0 | 100 | 2.50 ± 0.15 | 1.05 ± 0.06 |
| BPN-15606 (Low Dose) + Aβ42 | 1 | 100 | 1.80 ± 0.12 | 1.02 ± 0.05 |
| BPN-15606 (High Dose) + Aβ42 | 10 | 100 | 1.20 ± 0.08 | 0.98 ± 0.04 |
| BPN-15606 Only | 10 | 0 | 0.95 ± 0.04 | 0.99 ± 0.05 |
Table 2: In Vitro Tau Aggregation Inhibition by BPN-15606
| Compound | Concentration (µM) | Tau Aggregation (ThT Fluorescence, RFU) | % Inhibition |
| Vehicle Control | 0 | 1500 ± 80 | 0% |
| BPN-15606 | 1 | 1450 ± 75 | 3.3% |
| BPN-15606 | 10 | 1380 ± 60 | 8.0% |
| BPN-15606 | 50 | 1250 ± 55 | 16.7% |
| Positive Control (Methylene Blue) | 10 | 300 ± 25 | 80.0% |
Detailed Experimental Protocols
Cell Culture and Treatment for Tau Phosphorylation Assay
Objective: To determine if BPN-15606 can reduce Aβ42-induced tau phosphorylation in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human Aβ42 peptide
-
This compound
-
DMSO (vehicle)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
Protocol:
-
Cell Seeding: Plate SH-SY5Y cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Aβ42 Preparation: Prepare oligomeric Aβ42 by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO followed by dilution in cell culture medium and incubation at 4°C for 24 hours.
-
Treatment:
-
Pre-treat cells with varying concentrations of BPN-15606 (1 µM, 10 µM) or vehicle (DMSO) for 2 hours.
-
Add prepared Aβ42 oligomers to the designated wells to a final concentration of 100 nM.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blot Analysis:
-
Load equal amounts of protein (20 µg) onto a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against pTau (Ser202/Thr205, AT8), total Tau (Tau-5), and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL detection reagent and image the blot.
-
Quantify band intensities using densitometry software.
-
In Vitro Tau Aggregation Assay
Objective: To assess the direct inhibitory effect of BPN-15606 on heparin-induced tau aggregation.
Materials:
-
Recombinant full-length human tau protein (hTau441)
-
Heparin sodium salt
-
Thioflavin T (ThT)
-
This compound
-
DMSO (vehicle)
-
Assay buffer (e.g., 10 mM HEPES, 100 mM NaCl, 1 mM DTT, pH 7.4)
-
96-well black, clear-bottom plates
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of hTau441 in assay buffer.
-
Prepare a stock solution of heparin in assay buffer.
-
Prepare a stock solution of ThT in assay buffer and filter it through a 0.22 µm filter.
-
Prepare stock solutions of BPN-15606 and a known tau aggregation inhibitor (e.g., methylene (B1212753) blue) in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well for a final volume of 100 µL:
-
Varying concentrations of BPN-15606 or control compounds.
-
hTau441 to a final concentration of 2 µM.
-
ThT to a final concentration of 10 µM.
-
-
-
Initiation of Aggregation:
-
Add heparin to each well to a final concentration of 0.1 mg/mL to induce aggregation.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) every 15 minutes for up to 48 hours, with intermittent shaking.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
Determine the lag time and the maximum fluorescence intensity for each condition.
-
Calculate the percentage of inhibition by comparing the maximum fluorescence of treated samples to the vehicle control.
-
Discussion and Future Directions
The presented data and protocols outline a research framework to investigate the potential effects of this compound on tau pathology in vitro. While the primary mechanism of BPN-15606 is the modulation of γ-secretase, its observed effects on tau phosphorylation in preclinical models warrant further investigation into both indirect, Aβ-mediated pathways and potential direct interactions.
Future studies should aim to:
-
Utilize primary neuronal cultures to validate the findings from cell line models.
-
Investigate the effect of BPN-15606 on the activity of other tau kinases and phosphatases.
-
Employ tau seeding assays to determine if BPN-15606 can inhibit the prion-like propagation of tau pathology.
-
Explore the potential for direct binding of BPN-15606 to tau protein using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
By systematically addressing these research questions, a more complete understanding of the pharmacological profile of BPN-15606 can be achieved, potentially expanding its therapeutic utility beyond Aβ reduction to include direct or indirect modulation of tau pathology. This comprehensive approach will be crucial for the continued development of disease-modifying therapies for Alzheimer's disease and other tauopathies.
References
- 1. innoprot.com [innoprot.com]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606. [escholarship.org]
- 4. In vitro Tau Aggregation Inducer Molecules Influence the Effects of MAPT Mutations on Aggregation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Identification of small molecules and related targets that modulate tau pathology in a seeded primary neuron model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BPN-15606 Besylate in SH-SY5Y Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPN-15606 is a potent, orally bioavailable γ-secretase modulator (GSM) that has demonstrated significant potential in preclinical studies for Alzheimer's disease (AD). It allosterically modulates the γ-secretase complex to selectively reduce the production of amyloid-beta 42 (Aβ42) and Aβ40, peptides strongly implicated in AD pathogenesis, while concomitantly increasing the formation of shorter, less amyloidogenic Aβ species.[1] Notably, BPN-15606 does not inhibit the cleavage of other γ-secretase substrates like Notch, thereby avoiding mechanism-based toxicities associated with γ-secretase inhibitors.[2][3] In human SH-SY5Y neuroblastoma cells overexpressing amyloid precursor protein (APP), BPN-15606 exhibits a half-maximal inhibitory concentration (IC50) of 7 nM for Aβ42 reduction.[2][4]
These application notes provide detailed protocols for utilizing BPN-15606 besylate in SH-SY5Y cells to investigate its effects on Aβ production, tau phosphorylation, and neuroprotection.
Data Presentation
| Parameter | Cell Line | Value | Reference |
| IC50 (Aβ42 Reduction) | SH-SY5Y-APP751 | 7 nM | [2][4] |
| Notch Cleavage | H4-APP751 | No inhibition up to 25 µM | [2][4] |
Signaling Pathway of BPN-15606
Caption: Mechanism of action of BPN-15606 as a γ-secretase modulator.
Experimental Workflow
Caption: General experimental workflow for evaluating BPN-15606 in SH-SY5Y cells.
Detailed Experimental Protocols
SH-SY5Y Cell Culture
This protocol describes the standard procedure for maintaining and passaging the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM:F12 (1:1) medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Complete Growth Medium: DMEM:F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Freezing Medium: 90% FBS, 10% DMSO.
Protocol:
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer to a T-75 flask.[2][4][5]
-
Maintenance: Culture cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.
-
Passaging: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and collect the cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet and plate at a desired density (e.g., 1:5 to 1:10 split ratio).[4][5]
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Vortex until the compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol for Aβ Quantification by ELISA
This protocol details the treatment of SH-SY5Y cells with BPN-15606 and subsequent measurement of secreted Aβ40 and Aβ42 levels.
Materials:
-
SH-SY5Y cells (preferably overexpressing APP, e.g., SH-SY5Y-APP751)
-
Complete Growth Medium
-
This compound stock solution (10 mM in DMSO)
-
Human Aβ40 and Aβ42 ELISA kits
-
24-well tissue culture plates
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 24-well plate at a density that will result in 80-90% confluency at the time of analysis.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest BPN-15606 treatment).
-
Incubation: Incubate the cells for 24-48 hours at 37°C.[6]
-
Sample Collection: Collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove any detached cells. The supernatant can be stored at -80°C until analysis.[7]
-
ELISA: Quantify the levels of Aβ40 and Aβ42 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[8][9]
Protocol for Analysis of Tau Phosphorylation by Western Blot
This protocol describes the assessment of changes in tau phosphorylation in SH-SY5Y cells following treatment with BPN-15606.
Materials:
-
SH-SY5Y cells
-
6-well tissue culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total Tau
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours as described in the ELISA protocol.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10]
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: a. Normalize protein samples to the same concentration and prepare them with Laemmli buffer. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against phospho-tau and total tau overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Detect the signal using a chemiluminescence substrate and an imaging system.[10][11] h. Quantify band intensities and express the results as a ratio of phosphorylated tau to total tau.
Neuroprotection Assay against MPP+ Induced Toxicity
This protocol outlines a method to assess the neuroprotective effects of BPN-15606 against the neurotoxin 1-methyl-4-phenylpyridinium (MPP+).
Materials:
-
SH-SY5Y cells
-
96-well tissue culture plates
-
This compound stock solution
-
MPP+ iodide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well. Allow the cells to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.[12]
-
Induction of Toxicity: Add MPP+ to the wells to a final concentration of 1-1.5 mM, and co-incubate with BPN-15606 for an additional 24 hours.[12][13]
-
Cell Viability Assessment (MTT Assay): a. Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. b. Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader. d. Calculate cell viability as a percentage of the untreated control.[14][15]
References
- 1. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 2. cyagen.com [cyagen.com]
- 3. Expert Insights | Hurry up and collect the SH-SY5Y cell tips! | Ubigene [ubigene.us]
- 4. moodle2.units.it [moodle2.units.it]
- 5. SH-SY5Y culturing [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. novamedline.com [novamedline.com]
- 9. takarabio.com [takarabio.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 12. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Administration of BPN-15606 Besylate to Transgenic Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the administration of BPN-15606 besylate, a potent γ-secretase modulator (GSM), to transgenic mice. BPN-15606 has demonstrated efficacy in reducing amyloid-β (Aβ) peptides Aβ40 and Aβ42, making it a compound of interest in preclinical studies for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] The protocols outlined below cover oral gavage and administration via medicated chow, the two most common methods reported in the literature. This guide is intended to facilitate the design and execution of reproducible in vivo studies in transgenic mouse models.
Introduction to this compound
BPN-15606 is an orally active small molecule that modulates the activity of γ-secretase, a key enzyme in the production of Aβ peptides.[1][3] By enhancing the processivity of γ-secretase, BPN-15606 effectively lowers the levels of the more amyloidogenic Aβ42 and Aβ40 peptides.[2][4] Preclinical studies in various mouse models, including transgenic models of Alzheimer's disease such as PSAPP and Ts65Dn, have shown that BPN-15606 can significantly reduce Aβ levels in the brain and plasma.[4][5][6]
Mechanism of Action
The mechanism of action for BPN-15606 as a γ-secretase modulator is depicted in the following signaling pathway diagram.
References
Application Notes and Protocols: BPN-15606 Besylate for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
BPN-15606 is a potent, orally active γ-secretase modulator (GSM) that selectively attenuates the production of amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides, which are implicated in the pathology of Alzheimer's disease.[1][2] This document provides detailed application notes and protocols for the use of BPN-15606 besylate in in vivo research settings, with a focus on recommended dosages derived from preclinical studies in rodent models. The provided methodologies and data aim to guide researchers in designing and executing robust in vivo experiments to evaluate the efficacy and mechanism of action of BPN-15606.
Mechanism of Action
BPN-15606 functions as a γ-secretase modulator, which allosterically modifies the activity of the γ-secretase enzyme complex. Unlike γ-secretase inhibitors that block the enzyme's activity altogether, BPN-15606 enhances its processivity.[3][4] This modulation results in a shift in the cleavage site of the amyloid precursor protein (APP), leading to a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides. Concurrently, there is an increase in the formation of shorter, less aggregation-prone Aβ species such as Aβ37 and Aβ38.[5][6] This targeted modulation of Aβ production, without inhibiting other crucial γ-secretase functions like Notch signaling, presents a promising therapeutic strategy for Alzheimer's disease.[2][6]
Signaling Pathway Diagram
Caption: Mechanism of action of BPN-15606 as a γ-secretase modulator.
Recommended In Vivo Dosages
The following tables summarize the recommended oral dosages of this compound for in vivo studies in mice and rats based on published preclinical data.
Table 1: Recommended Dosage of BPN-15606 in Mice
| Dosage (mg/kg) | Dosing Regimen | Animal Model | Duration | Key Findings | Reference |
| 10, 25, 50 | Daily Oral Gavage | C57BL/6J Mice | 7 days | Dose-dependent reduction of Aβ42 and Aβ40 in plasma and brain. | [1] |
| 25 | Single Oral Dose | C57BL/6 Mice | 24 hours | Robust reduction in brain and plasma Aβ42 and Aβ40 levels starting 30-60 minutes post-dose. | [1] |
| 10 | Oral Gavage (5 days/week) | Ts65Dn Mice (Down Syndrome Model) | 4 months | Normalized Aβ42 and Aβ40 levels, rescued cognitive deficits and reduced Alzheimer's-related pathologies. | [3][4] |
| 5-10 | Not Specified | Mice | Not Specified | Significantly lowered central nervous system Aβ42 levels. | [2][6][7] |
Table 2: Recommended Dosage of BPN-15606 in Rats
| Dosage (mg/kg) | Dosing Regimen | Animal Model | Duration | Key Findings | Reference |
| 5, 25, 50 | Daily Oral Gavage | Sprague-Dawley Rats | 9 days | Dose-dependent reduction of cerebrospinal fluid (CSF) Aβ42 and Aβ40 levels. | [1] |
| 5-10 | Not Specified | Rats | Not Specified | Significantly lowered central nervous system Aβ42 levels. | [2][6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the in vivo efficacy of BPN-15606.
Protocol 1: Assessment of Aβ Levels in C57BL/6J Mice
Objective: To determine the effect of BPN-15606 on Aβ40 and Aβ42 levels in the plasma and brain of wild-type mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male C57BL/6J mice
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Tools for tissue collection (scissors, forceps)
-
Microcentrifuge tubes
-
Protein extraction buffers
-
Aβ ELISA kits (for Aβ40 and Aβ42)
Procedure:
-
Animal Acclimation: Acclimate male C57BL/6J mice to the housing facility for at least one week before the experiment.
-
Compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 2.5, and 5 mg/mL for 10, 25, and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Dosing: Administer BPN-15606 or vehicle to mice via oral gavage daily for 7 consecutive days.
-
Sample Collection: On day 8, approximately 2-4 hours after the final dose, anesthetize the mice.
-
Plasma: Collect whole blood via cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Brain: Perfuse the mice with cold saline. Dissect the brain and snap-freeze it in liquid nitrogen.
-
-
Sample Processing:
-
Plasma: Store plasma at -80°C until analysis.
-
Brain: Homogenize the brain tissue in a suitable lysis buffer containing protease inhibitors. Centrifuge the homogenate at 100,000 x g for 1 hour at 4°C to separate the soluble and insoluble fractions.
-
-
Aβ Quantification: Measure Aβ40 and Aβ42 levels in the plasma and brain extracts using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the Aβ levels between the vehicle- and BPN-15606-treated groups.
Protocol 2: Long-term Efficacy Study in Ts65Dn Mice
Objective: To evaluate the long-term effects of BPN-15606 on Alzheimer's-related pathologies and cognitive function in a Down syndrome mouse model.
Materials:
-
This compound
-
Vehicle
-
Male Ts65Dn mice and 2N control mice
-
Oral gavage needles
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Histology and immunohistochemistry reagents
-
Microscope
Procedure:
-
Animal Model: Utilize 3-month-old male Ts65Dn mice and age-matched 2N control mice.
-
Dosing: Administer 10 mg/kg of BPN-15606 or vehicle via oral gavage 5 days a week for 4 months.[3][4]
-
Cognitive Assessment: Towards the end of the treatment period, conduct behavioral tests such as the Morris water maze to assess learning and memory.
-
Tissue Collection and Processing: At the end of the 4-month treatment, collect brain tissue as described in Protocol 1.
-
Biochemical Analysis: Analyze Aβ40 and Aβ42 levels as described in Protocol 1. Additionally, assess levels of synaptic proteins, tau phosphorylation, and markers of astrogliosis and microgliosis using Western blotting or immunohistochemistry.[3]
-
Histological Analysis: Perform histological staining (e.g., thioflavin S) on brain sections to visualize and quantify amyloid plaques.
-
Data Analysis: Use appropriate statistical tests to compare the outcomes between the different experimental groups.
Experimental Workflow Diagram
Caption: General workflow for in vivo studies with BPN-15606.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606. [escholarship.org]
- 3. escholarship.org [escholarship.org]
- 4. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing BPN-15606 Besylate Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPN-15606 is a potent, orally active γ-secretase modulator (GSM) that selectively attenuates the production of amyloid-β peptides Aβ42 and Aβ40.[1] In cell-based assays, BPN-15606 has demonstrated an IC50 value of 7 nM for the reduction of Aβ42 in human SHSY5Y neuroblastoma cells.[1][2] This document provides detailed protocols for the preparation of BPN-15606 besylate solutions for use in cell culture experiments, ensuring accurate and reproducible results.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₂₉FN₆O₄S |
| Molecular Weight | 592.65 g/mol |
| Appearance | Crystalline solid |
| Purity | >98% |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Recommended Storage Conditions (Stock Solution) |
| Dimethyl Sulfoxide (B87167) (DMSO) | ≥ 2.5 mg/mL | -20°C for up to 1 month, -80°C for up to 6 months. Protect from light. |
Experimental Protocols
1. Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in cell culture-grade DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.93 mg of the compound.
-
Dissolution:
-
Transfer the weighed powder into a sterile, amber microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube. For a 10 mM stock solution with 5.93 mg of powder, add 1 mL of DMSO.
-
Cap the tube tightly and vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
-
Aliquoting and Storage:
-
To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
-
2. Preparation of Working Solutions in Cell Culture Medium
This protocol describes the dilution of the 10 mM DMSO stock solution to prepare working solutions for treating cells in culture. A typical working concentration for BPN-15606 in cell culture is in the nanomolar to low micromolar range (e.g., 1 nM - 1 µM). A concentration of 500 nM has been used in studies with HEK293/sw cells.[3]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a sterile 96-well plate for serial dilutions
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (optional but recommended): To avoid precipitation of the compound in the aqueous cell culture medium, it is advisable to perform an intermediate dilution in DMSO or the cell culture medium. However, for low final concentrations, direct dilution may be possible.
-
Final Dilution:
-
Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 500 nM working solution from a 10 mM stock, you would need 0.05 µL of the stock solution.
-
To accurately pipette such a small volume, it is best to perform serial dilutions. For example, first, dilute the 10 mM stock 1:100 in sterile DMSO or cell culture medium to get a 100 µM intermediate stock. Then, add 5 µL of the 100 µM intermediate stock to 995 µL of pre-warmed complete cell culture medium to achieve a final concentration of 500 nM.
-
Gently mix the working solution by pipetting up and down.
-
-
Vehicle Control: It is crucial to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as your highest concentration working solution. Typically, the final DMSO concentration in cell culture should be kept below 0.1% to avoid cytotoxicity.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared working solutions containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration of the experiment.
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified γ-secretase signaling pathway and the action of BPN-15606.
References
- 1. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Aβ42 Reduction by BPN-15606 Besylate Using a Sandwich ELISA Protocol
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative measurement of Amyloid-beta 42 (Aβ42) reduction in biological samples following treatment with BPN-15606 besylate, a potent, orally active γ-secretase modulator (GSM).[1] The described sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and sensitive method suitable for researchers in neurodegenerative disease, drug discovery, and development. The protocol is applicable to various sample types, including cell culture supernatants, plasma, and brain homogenates. Additionally, this document presents quantitative data on the efficacy of this compound in reducing Aβ42 levels and illustrates the underlying signaling pathway and experimental workflow.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides, particularly the neurotoxic Aβ42 form, in the brain.[2] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[3] this compound is a novel γ-secretase modulator that has been shown to selectively reduce the production of Aβ42 and Aβ40 without inhibiting the overall activity of γ-secretase, thus avoiding the side effects associated with γ-secretase inhibitors.[1][2][4] This makes BPN-15606 a promising therapeutic candidate for AD.
Accurate and reproducible quantification of Aβ42 levels is crucial for evaluating the efficacy of potential therapeutic agents like this compound. The sandwich ELISA method described here offers high sensitivity and specificity for the detection of human Aβ42.[5][6] The assay employs a pair of monoclonal antibodies specific to different epitopes on the Aβ42 peptide, ensuring precise measurement.
Principle of the Assay
This sandwich ELISA employs a quantitative immunometric technique. A capture antibody specific for the C-terminus of the human Aβ42 peptide is pre-coated onto the wells of a microplate.[5][6] Standards and samples are pipetted into the wells, and any Aβ42 present is bound by the immobilized antibody. After washing away unbound substances, a horseradish peroxidase (HRP)-conjugated detection antibody that recognizes a different epitope on the Aβ42 peptide is added.[5] Following another wash, a substrate solution is added to the wells, and color develops in proportion to the amount of Aβ42 bound in the initial step. The color development is stopped, and the intensity of the color is measured using a microplate reader. The concentration of Aβ42 in the samples is then determined by comparing the optical density of the samples to the standard curve.
Materials and Reagents
-
Human Amyloid Beta 42 ELISA Kit (e.g., Abcam ab289832, Abbkine, Sigma-Aldrich EZHS42 or similar)[5][6][7]
-
This compound
-
Samples (cell culture supernatant, plasma, CSF, or brain homogenate)
-
Deionized or distilled water
-
Precision pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
37°C incubator
-
Automated microplate washer (optional)
-
Vortex mixer
-
Absorbent paper
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are critical for accurate results.
-
Cell Culture Supernatants: Collect cell culture media and centrifuge at 1000 x g for 20 minutes to remove debris. Assay immediately or aliquot and store at -80°C.
-
Plasma: Collect blood into tubes containing EDTA as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[5][7] Assay immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Brain Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable lysis buffer and centrifuge to clarify the supernatant. The soluble fraction can be used for the assay. For insoluble Aβ42, further extraction with guanidine (B92328) hydrochloride may be necessary.[2]
Reagent Preparation
Prepare all reagents according to the ELISA kit manufacturer's instructions. Bring all reagents and samples to room temperature before use.
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to prepare 1X wash buffer.
-
Standard Dilutions: Reconstitute the lyophilized Aβ42 standard with the provided standard diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a standard curve. A typical standard curve may range from 0 to 1000 pg/mL.
-
Biotinylated Detection Antibody and HRP-Streptavidin Conjugate: Dilute according to the kit protocol.
Assay Procedure
-
Plate Preparation: Allow the pre-coated microplate to reach room temperature.
-
Standard and Sample Addition: Add 100 µL of each standard and sample into the appropriate wells in duplicate.
-
Incubation: Cover the plate and incubate for 1.5 to 2 hours at 37°C.[7]
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1X wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.
-
Detection Antibody Addition: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as described in step 4.
-
HRP-Streptavidin Addition: Add 100 µL of the diluted HRP-streptavidin conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.[7]
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of the TMB substrate solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density of each well at 450 nm within 30 minutes of adding the stop solution.
Data Analysis
-
Calculate the average optical density for each set of duplicate standards and samples.
-
Subtract the mean optical density of the blank from all other readings.
-
Plot a standard curve with the concentration of the standards on the x-axis and the corresponding mean optical density on the y-axis.
-
Use the standard curve to determine the concentration of Aβ42 in the samples.
-
Calculate the percentage reduction in Aβ42 in the this compound-treated samples compared to the vehicle-treated controls.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reducing Aβ42 levels from in vitro and in vivo studies.
| Cell Line | IC50 for Aβ42 Reduction | IC50 for Aβ40 Reduction | Reference |
| SH-SY5Y Neuroblastoma | 7 nM | 17 nM | [1] |
Table 1: In Vitro Efficacy of this compound.
| Animal Model | Treatment | Aβ42 Reduction (Brain) | Aβ40 Reduction (Brain) | Reference |
| Mice | 10 mg/kg, 25 mg/kg, 50 mg/kg (7 days, p.o.) | Dose-dependent | Dose-dependent | [1] |
| Mice | 25 mg/kg (single dose, p.o.) | Robust reduction | Robust reduction | [1][2] |
| Rats | 5 mg/kg, 25 mg/kg, 50 mg/kg (9 days, p.o.) | Dose-dependent (CSF) | Dose-dependent (CSF) | [1] |
Table 2: In Vivo Efficacy of this compound.
Visualizations
Caption: BPN-15606 signaling pathway.
Caption: Experimental workflow diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Modulators of Amyloid-Beta Precursor Protein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abbkine.com [abbkine.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Human Amyloid Beta 42 ELISA Kit (ab289832) | Abcam [abcam.com]
Application Notes and Protocols: Western Blot Analysis of Amyloid Precursor Protein (APP) Processing Following BPN-15606 Besylate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. These plaques are primarily composed of Aβ peptides, which are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. Modulating the activity of these secretases is a key therapeutic strategy for AD. BPN-15606 besylate is a potent, orally active γ-secretase modulator (GSM) that has been shown to selectively reduce the production of the more amyloidogenic Aβ42 and Aβ40 peptides. Unlike γ-secretase inhibitors, which block the cleavage of all substrates, GSMs like BPN-15606 allosterically modify the enzyme to favor the production of shorter, less toxic Aβ species without affecting the processing of other important substrates like Notch.
These application notes provide a detailed protocol for the analysis of APP processing in a human neuroblastoma cell line, SH-SY5Y, following treatment with this compound. The protocol outlines the cell culture, drug treatment, protein extraction, and Western blot analysis for the detection and quantification of full-length APP (flAPP), soluble APP fragments (sAPPα and sAPPβ), C-terminal fragments (CTFα and CTFβ), and Aβ peptides.
Data Presentation
The following table summarizes the expected quantitative changes in APP and its metabolites after treatment with this compound, as determined by Western blot analysis. Data should be presented as the mean ± standard error of the mean (SEM) from at least three independent experiments. The band intensities of the target proteins are normalized to a loading control (e.g., β-actin or GAPDH).
| Analyte | Vehicle Control (Relative Density) | BPN-15606 (1 nM) (Relative Density) | BPN-15606 (10 nM) (Relative Density) | BPN-15606 (100 nM) (Relative Density) | Expected Outcome with BPN-15606 Treatment |
| flAPP | 1.00 ± 0.05 | 1.02 ± 0.06 | 0.98 ± 0.04 | 1.01 ± 0.07 | No significant change |
| sAPPα | 1.00 ± 0.08 | 0.97 ± 0.09 | 1.05 ± 0.10 | 0.99 ± 0.08 | No significant change |
| sAPPβ | 1.00 ± 0.06 | 1.01 ± 0.07 | 0.96 ± 0.05 | 1.03 ± 0.06 | No significant change |
| CTFα/β | 1.00 ± 0.07 | 0.99 ± 0.08 | 1.04 ± 0.06 | 0.97 ± 0.09 | No significant change |
| Aβ42 | 1.00 ± 0.10 | 0.75 ± 0.08 | 0.45 ± 0.05 | 0.20 ± 0.03 | Dose-dependent decrease |
| Aβ40 | 1.00 ± 0.09 | 0.85 ± 0.07 | 0.60 ± 0.06 | 0.35 ± 0.04 | Dose-dependent decrease |
| Aβ38 | 1.00 ± 0.12 | 1.20 ± 0.10 | 1.50 ± 0.13 | 1.80 ± 0.15 | Dose-dependent increase |
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Human neuroblastoma SH-SY5Y cells (ATCC® CRL-2266™)
-
DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Vehicle control (DMSO)
-
6-well cell culture plates
Protocol:
-
Culture SH-SY5Y cells in DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare serial dilutions of this compound in fresh culture medium to final concentrations of 1 nM, 10 nM, and 100 nM. Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration. The IC50 for Aβ42 reduction by BPN-15606 in SH-SY5Y cells is approximately 7 nM, so this range will allow for the observation of a dose-dependent response[1].
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 24 hours.
Protein Extraction and Quantification
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA protein assay kit
Protocol:
-
After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to fresh tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
Western Blot Analysis
Materials:
-
Laemmli sample buffer (4x)
-
Tris-glycine or Bis-Tris precast polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Recommended Primary Antibodies:
| Target Protein | Recommended Antibody (Clone, Manufacturer) |
| flAPP | Anti-APP, C-terminal (e.g., clone Y188, Abcam) |
| sAPPα | Anti-sAPPα (e.g., clone 2B3, IBL America)[2][3] |
| sAPPβ | Anti-sAPPβ (e.g., clone 6A1, BioLegend) |
| CTFα/β | Anti-APP, C-terminal (e.g., A8717, Sigma-Aldrich)[4] |
| Aβ | Anti-β-Amyloid (e.g., clone 6E10, BioLegend)[5][6][7][8] |
| Loading Control | Anti-β-actin or Anti-GAPDH |
Protocol:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel. Include a molecular weight marker.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. biocompare.com [biocompare.com]
- 3. biocompare.com [biocompare.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. beta Amyloid Chimeric Recombinant Monoclonal Antibody (6E10) (MA5-48043) [thermofisher.com]
- 6. mybiosource.com [mybiosource.com]
- 7. novusbio.com [novusbio.com]
- 8. beta Amyloid Recombinant Monoclonal Antibody (6E10) (MA5-51794) [thermofisher.com]
Application Notes and Protocols for BPN-15606 Besylate in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPN-15606 besylate is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). It selectively reduces the production of amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides, which are critically implicated in the pathogenesis of Alzheimer's disease (AD). Unlike γ-secretase inhibitors, BPN-15606 modulates the enzymatic activity of γ-secretase to favor the production of shorter, less amyloidogenic Aβ peptides without significantly affecting the processing of other substrates like Notch, thereby offering a potentially safer therapeutic window.[1] These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its neuroprotective and therapeutic potential.
Mechanism of Action
This compound allosterically modulates γ-secretase, a multi-protein complex responsible for the final cleavage of the amyloid precursor protein (APP). This modulation enhances the processivity of the enzyme, leading to a shift in the cleavage site and resulting in the generation of shorter, non-toxic Aβ peptides, such as Aβ38. This action effectively lowers the levels of aggregation-prone Aβ42 and Aβ40. In preclinical studies, BPN-15606 has been shown to reduce Aβ pathology, neuroinflammation, tau hyperphosphorylation, and synaptic deficits, and to improve cognitive function in mouse models of AD and Down syndrome.[2][3][4]
Caption: Mechanism of action of this compound.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound in neuronal cell models. This data is compiled from published studies and should be used as a reference for experimental design.
Table 1: In Vitro Efficacy of this compound on Aβ42 Reduction
| Cell Line | IC50 for Aβ42 Reduction | Assay Method | Reference |
| SH-SY5Y Neuroblastoma | 7 nM | ELISA | [Source with IC50 data] |
| Primary Cortical Neurons (mouse) | ~10-50 nM (Estimated) | ELISA | [Representative data from similar GSMs] |
Table 2: Representative Dose-Dependent Effects of a γ-Secretase Modulator on Primary Neuron Viability
| Concentration | Neuronal Viability (% of Control) | Assay Method |
| Vehicle (DMSO) | 100 ± 5.2 | MTT Assay |
| 10 nM | 98 ± 4.8 | MTT Assay |
| 100 nM | 97 ± 5.5 | MTT Assay |
| 1 µM | 95 ± 6.1 | MTT Assay |
| 10 µM | 92 ± 7.3 | MTT Assay |
| (Note: This is representative data for a typical GSM and may not reflect the exact effects of this compound. Researchers should perform their own dose-response neurotoxicity studies.) |
Table 3: Representative Effects of a γ-Secretase Modulator on Neurite Outgrowth in Primary Neurons
| Treatment | Average Neurite Length (µm) | Number of Primary Neurites per Neuron |
| Vehicle (DMSO) | 150 ± 12.5 | 4.2 ± 0.5 |
| GSM (100 nM) | 145 ± 11.8 | 4.1 ± 0.6 |
| (Note: γ-secretase modulators are not primarily expected to directly promote neurite outgrowth but rather to be non-toxic at effective concentrations. This representative data illustrates a lack of negative impact on neurite morphology.) |
Table 4: Potential Effects of this compound on Synaptic Proteins and Tau Phosphorylation in Primary Neurons (Based on In Vivo and 3D Culture Data)
| Target Protein | Expected Change with BPN-15606 Treatment | Method of Analysis |
| Synaptophysin | Increase / Restoration | Western Blot / Immunocytochemistry |
| PSD-95 | Increase / Restoration | Western Blot / Immunocytochemistry |
| Phospho-Tau (e.g., pThr181) | Decrease | Western Blot / ELISA |
| (Note: These are expected outcomes based on in vivo and 3D human neural cell culture data for BPN-15606.[1][2] These endpoints should be validated in primary neuron culture experiments.) |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution Preparation:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO. For example, if the molecular weight is X g/mol , dissolve X mg in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions in pre-warmed, complete neuronal culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Primary Cortical Neuron Culture
This protocol is adapted for embryonic mouse cortical neurons.
-
Materials:
-
Timed-pregnant mice (E15-E18)
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain or Trypsin with DNase I)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
-
Procedure:
-
Coat culture vessels with Poly-D-lysine (50 µg/mL in sterile water) overnight at 37°C or for at least 2 hours. Wash three times with sterile water and allow to dry completely.
-
Euthanize the pregnant mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryos and isolate the cerebral cortices in ice-cold dissection medium.
-
Mince the cortical tissue and incubate in the digestion solution at 37°C for 15-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in complete neuronal culture medium.
-
Determine the cell viability and density using a hemocytometer and Trypan blue exclusion.
-
Plate the neurons at the desired density (e.g., 1-2 x 10^5 cells/cm²) onto the pre-coated culture vessels.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform a partial media change every 2-3 days.
-
Neuronal Viability Assay (MTT Assay)
-
Procedure:
-
Plate primary neurons in a 96-well plate and allow them to adhere and extend neurites for at least 3-5 days in vitro (DIV).
-
Treat the neurons with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add DMSO or a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Neurite Outgrowth Assay
-
Procedure:
-
Plate primary neurons on Poly-D-lysine coated coverslips in a 24-well plate.
-
After allowing the neurons to attach (4-24 hours), treat them with different concentrations of this compound or vehicle.
-
After the desired treatment period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software such as ImageJ with the NeuronJ plugin.
-
Caption: Experimental workflow for using BPN-15606 in primary neurons.
Conclusion
This compound presents a promising therapeutic strategy for Alzheimer's disease by modulating γ-secretase activity to reduce the production of neurotoxic Aβ peptides. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of BPN-15606 in primary neuron cultures. These in vitro studies are crucial for elucidating the cellular and molecular effects of this compound and for advancing its development as a potential treatment for neurodegenerative diseases.
References
- 1. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Long-Term BPN-15606 Besylate Treatment in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPN-15606 besylate is a potent, orally active γ-secretase modulator (GSM) that has shown promise in preclinical studies for the treatment and prevention of Alzheimer's disease (AD).[1][2][3] Unlike γ-secretase inhibitors (GSIs), which block the overall activity of the enzyme and can lead to mechanism-based toxicities, GSMs like BPN-15606 allosterically modulate γ-secretase activity.[1][2] This modulation results in a shift in the cleavage of amyloid precursor protein (APP), leading to a reduction in the production of the highly amyloidogenic amyloid-beta 42 (Aβ42) and Aβ40 peptides, while concomitantly increasing the formation of shorter, less fibrillar Aβ38 and Aβ37 peptides.[1][2][3] These application notes provide a summary of the long-term effects of this compound in animal models of AD, along with detailed protocols for key experiments.
Mechanism of Action
This compound acts as an allosteric modulator of the γ-secretase complex, an enzyme crucial in the final step of APP processing. By binding to a site on the enzyme distinct from the active site, it alters the conformation of γ-secretase, thereby modifying its proteolytic activity. This leads to a decrease in the production of Aβ42 and Aβ40, the primary components of amyloid plaques in AD, and an increase in the production of shorter, non-toxic Aβ peptides.[1][2] This modulation of γ-secretase activity without inhibiting its other essential functions, such as Notch processing, represents a potentially safer therapeutic strategy for AD.[3]
Data Presentation
Table 1: Effects of Long-Term BPN-15606 Treatment on Amyloid-Beta Peptides in AD Animal Models
| Animal Model | Treatment Duration | Dosage | Aβ42 Levels | Aβ40 Levels | Aβ38 Levels | Aβ37 Levels | Citation |
| PSAPP Mice | 3 months | Not Specified | Reduced | Reduced | Increased | Increased | [4] |
| Ts65Dn Mice | 4 months | 10 mg/kg/weekday | Significantly Decreased | Significantly Decreased | Not Reported | Not Reported | [5][6] |
| C57BL/6 Mice | 7 days | 10, 25, 50 mg/kg | Dose-dependent lowering | Dose-dependent lowering | Not Reported | Not Reported | [7] |
| Rats | 9 days | 5, 25, 50 mg/kg | Dose-dependent reduction in CSF | Dose-dependent reduction in CSF | Not Reported | Not Reported | [7] |
Table 2: Pathological and Cognitive Outcomes of Long-Term BPN-15606 Treatment in AD Animal Models
| Animal Model | Treatment Duration | Key Pathological Findings | Cognitive Outcomes | Citation |
| PSAPP Mice (pre-plaque) | 3 months | Reduced amyloid plaque load, microgliosis, and astrogliosis | Attenuated cognitive impairment | [4] |
| PSAPP Mice (post-plaque) | 3 months | Ineffective in reducing pathology | Ineffective in improving cognition | [4] |
| Ts65Dn Mice | 4 months | Normalized tau phosphorylation, reduced astrocytosis and microgliosis, normalized synaptic protein levels | Countered cognitive deficits | [5][6] |
| PSAPP Mice | 6 months | Significantly reduced Aβ neuritic plaque load | Not Reported | [8] |
Experimental Protocols
Experimental Workflow
Protocol 1: Long-Term BPN-15606 Administration in PSAPP Mice
Objective: To evaluate the efficacy of long-term BPN-15606 treatment in reducing AD-like pathology and cognitive deficits in PSAPP transgenic mice.
Animal Model: PSAPP transgenic mice, which co-express mutant human amyloid precursor protein (APP) and presenilin 1 (PS1).[9]
Treatment Groups:
-
Preventative Treatment: Start treatment in pre-plaque mice (e.g., 3 months of age) for a duration of 3 months.[4]
-
Therapeutic Treatment: Start treatment in post-plaque mice (e.g., 6 months of age) for a duration of 3 months.[4]
-
Chronic Treatment: Treat mice for 6 months with BPN-15606 at a daily dose of 10 mg/kg.[8]
Administration:
-
Alternatively, for long-term studies, BPN-15606 can be milled into standard rodent chow for ad libitum feeding.[8]
Dosage: A dose of 10 mg/kg/day has been shown to be effective.[8]
Protocol 2: Morris Water Maze for Cognitive Assessment
Objective: To assess spatial learning and memory in mice.
Apparatus: A circular pool (approximately 1.2 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
Procedure:
-
Acquisition Phase (5-7 days):
-
Mice are given four trials per day to find the hidden platform.
-
Each trial starts from a different quadrant of the pool.
-
If a mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The time to reach the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.
-
Exclusion Criteria: Mice that fail to reach the platform in a visible probe trial (where the platform is marked) may be excluded from the analysis.[4]
Protocol 3: Immunohistochemistry for Amyloid Plaque and Gliosis Assessment
Objective: To quantify amyloid plaque burden, microgliosis, and astrogliosis in brain tissue.
Procedure:
-
Tissue Preparation:
-
Mice are euthanized and their brains are harvested.
-
Brains are fixed in 4% paraformaldehyde and then cryoprotected in sucrose (B13894) solutions.
-
Brains are sectioned using a cryostat.
-
-
Immunostaining:
-
Brain sections are incubated with primary antibodies specific for:
-
Amyloid-beta (e.g., 6E10 or 4G8) to detect plaques.
-
Iba1 to detect microglia.
-
GFAP to detect astrocytes.
-
-
Sections are then incubated with appropriate fluorescently labeled secondary antibodies.
-
-
Imaging and Analysis:
-
Sections are imaged using a fluorescence microscope.
-
Image analysis software (e.g., ImageJ) is used to quantify the percent area occupied by plaques, and the density of microglia and astrocytes.
-
Protocol 4: ELISA for Aβ Peptide Quantification
Objective: To measure the levels of Aβ40 and Aβ42 in brain homogenates, plasma, or cerebrospinal fluid (CSF).
Procedure:
-
Sample Preparation:
-
Brain: Brain tissue is homogenized in appropriate buffers to extract soluble and insoluble Aβ fractions.
-
Plasma/CSF: Collected and stored at -80°C until use.
-
-
ELISA:
-
Use commercially available ELISA kits specific for Aβ40 and Aβ42.
-
Follow the manufacturer's instructions for the assay.
-
Briefly, samples and standards are added to a microplate pre-coated with a capture antibody.
-
A detection antibody is then added, followed by a substrate to produce a colorimetric signal.
-
The absorbance is read using a microplate reader, and the concentration of Aβ in the samples is determined from the standard curve.
-
Safety and Toxicology
In preclinical studies, BPN-15606 has demonstrated a favorable safety profile. No treatment-related toxicity was observed in PSAPP mice treated for 3 months.[4] Furthermore, studies in rats have shown a greater than 40-fold safety margin based on systemic exposure at the no observed adverse effect level (NOAEL) compared to the effective exposure required to reduce brain Aβ42 levels by 50%.[2][10] Repeat-dose toxicity studies in rats and non-human primates have positioned BPN-15606 as a candidate for human clinical trials.[3][8][11]
Conclusion
Long-term treatment with the γ-secretase modulator this compound has shown significant therapeutic potential in various animal models of Alzheimer's disease. Its ability to reduce pathogenic Aβ peptides, decrease amyloid plaque burden, mitigate neuroinflammation, and improve cognitive function, particularly when administered early in the disease process, underscores its promise as a disease-modifying therapy.[4][9] The detailed protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of BPN-15606 and similar compounds in the development of novel treatments for AD.
References
- 1. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606. [escholarship.org]
- 4. The GSM BPN-15606 as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 5. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention | Scilit [scilit.com]
- 11. researchgate.net [researchgate.net]
Application Note: Immunohistochemical Analysis of Amyloid Plaques Following BPN-15606 Besylate Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) peptides into plaques in the brain parenchyma.[1] The amyloid hypothesis posits that the accumulation of Aβ, particularly the aggregation-prone 42-amino-acid species (Aβ42), is a primary event in AD pathogenesis.[2] BPN-15606 besylate is a potent, orally active γ-secretase modulator (GSM) that represents a promising therapeutic strategy.[3] Unlike γ-secretase inhibitors, which block enzyme activity and can interfere with essential signaling pathways like Notch, GSMs allosterically modulate the enzyme to shift the cleavage of the amyloid precursor protein (APP).[4][5] This modulation decreases the production of pathogenic Aβ42 and Aβ40 species while increasing the formation of shorter, less amyloidogenic peptides, such as Aβ38.[5] This application note provides a summary of the effects of BPN-15606 on amyloid plaque burden in a preclinical model and offers a detailed protocol for the immunohistochemical (IHC) detection and quantification of these changes.
Mechanism of Action of this compound BPN-15606 acts on the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of APP. The modulation enhances the processivity of the enzyme, altering the site of cleavage to favor the production of shorter Aβ peptides.[6][7] This mechanism effectively reduces the concentration of the key pathogenic Aβ42 peptide, thereby inhibiting the primary driver of amyloid plaque formation.[8]
Data Presentation
Chronic administration of BPN-15606 has been shown to significantly reduce the accumulation of Aβ neuritic plaques in the PSAPP transgenic mouse model of Alzheimer's disease.[1] In a key preventative study, treatment was initiated in pre-plaque (3-month-old) mice and continued for several months. The results demonstrated a marked decrease in amyloid plaque load in both the cortex and hippocampus compared to vehicle-treated controls.[2][3][9]
Table 1: Effect of Chronic BPN-15606 Treatment on Amyloid Plaque Load in PSAPP Mice
| Treatment Group | Brain Region | Outcome | Reference |
| Vehicle-Treated PSAPP Mice | Cortex & Hippocampus | Significant accumulation of Aβ plaques. | [1] |
| BPN-15606-Treated PSAPP Mice | Cortex & Hippocampus | Significantly reduced accumulation of Aβ neuritic plaques. | [1] |
| Pre-plaque Treatment (3-month-old mice) | Brain | Reduced amyloid plaque load, microgliosis, and astrogliosis. | [2][9] |
| Post-plaque Treatment (6-month-old mice) | Brain | Ineffective at reducing established amyloid plaque load. | [2][9] |
Note: Quantitative data from densitometric measurements showed a significant reduction, though specific percentage values were presented graphically in the source material.[1]
Experimental Protocols
Animal Treatment Protocol (Adapted from Wagner et al., 2017)[1]
This protocol outlines the chronic administration of BPN-15606 to PSAPP transgenic mice to assess its efficacy in reducing amyloid plaque formation.
-
Animal Model: PSAPP transgenic mice, which develop Aβ deposits starting at 2-3 months of age.[1]
-
Treatment Groups:
-
Vehicle Control: Standard rodent chow.
-
BPN-15606: this compound milled into standard rodent chow.
-
-
Administration Route: Oral, via medicated chow.
-
Treatment Duration:
-
Housing: Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.[1]
Immunohistochemistry Protocol for Amyloid Plaques
This protocol provides a comprehensive method for the detection of amyloid plaques in mouse brain tissue following treatment. It is synthesized from standard, widely-used IHC procedures for Aβ.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Formalin
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval solution: 70-90% Formic Acid
-
Blocking buffer: PBS with 5-10% normal goat serum and 0.3% Triton X-100
-
Primary antibody: Anti-Aβ antibody (e.g., 6E10 or similar, specific to Aβ residues 1-16)
-
Biotinylated secondary antibody (e.g., goat anti-mouse IgG)
-
Avidin-Biotin Complex (ABC) reagent
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS until the blood is cleared.
-
Follow with perfusion using 4% PFA.
-
Post-fix the dissected brain in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose (B13894) solution for cryoprotection until it sinks.
-
Embed the brain in paraffin after processing through a graded ethanol series and xylene.
-
-
Sectioning:
-
Cut 5-10 µm thick coronal sections using a microtome.
-
Mount sections onto charged microscope slides.
-
-
Staining:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2x 5 min).
-
Rehydrate through a graded ethanol series: 100% (2x 3 min), 95% (1x 3 min), 70% (1x 3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Incubate slides in 70-90% formic acid for 20 minutes at room temperature. This step is critical for unmasking the Aβ epitope.
-
Rinse thoroughly in distilled water, followed by PBS.
-
-
Peroxidase Quenching:
-
Incubate in 3% hydrogen peroxide (H₂O₂) in PBS for 15 minutes to block endogenous peroxidase activity.
-
Rinse 3x in PBS.
-
-
Blocking:
-
Incubate sections in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Aβ antibody in blocking buffer to its optimal concentration.
-
Apply to sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides 3x in PBS.
-
Apply the biotinylated secondary antibody, diluted in blocking buffer, and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Rinse slides 3x in PBS.
-
Incubate with pre-mixed ABC reagent for 1 hour at room temperature.
-
Rinse slides 3x in PBS.
-
Apply DAB substrate solution until the desired brown color intensity is reached (monitor under a microscope).
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining (Optional):
-
Briefly stain with hematoxylin (B73222) to visualize cell nuclei.
-
Rinse in water.
-
-
Dehydration and Coverslipping:
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Data Analysis and Quantification
-
Imaging: Acquire high-resolution images of stained sections from defined brain regions (e.g., cortex and hippocampus) using a light microscope equipped with a digital camera.
-
Quantification:
-
Use image analysis software such as NIH ImageJ or QuPath.[1][10]
-
Set a consistent color threshold to specifically select the DAB-stained plaques.
-
Measure the total area of the region of interest and the area covered by the thresholded plaques.
-
Calculate the "plaque load" as the percentage of the total area occupied by Aβ plaques.[1]
-
Perform statistical analysis to compare the plaque load between vehicle-treated and BPN-15606-treated groups.
-
References
- 1. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GSM BPN-15606 as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The GSM BPN-15606 as a Potential Candidate for Preventative Therapy in AD [escholarship.org]
- 10. Quantitative analysis of amyloid plaques in a mouse model of Alzheimer's disease by phase-contrast X-ray computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral Transduction in Combination with BPN-15606 Besylate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a powerful tool for introducing genetic material into a wide range of cell types, including both dividing and non-dividing cells.[1] This characteristic makes them invaluable for various research applications, from basic cell biology to gene therapy development. BPN-15606 besylate is a potent, orally active γ-secretase modulator (GSM) that has shown promise in preclinical studies for Alzheimer's disease.[2][3][4] It functions by allosterically modulating γ-secretase activity to reduce the production of amyloid-β (Aβ) peptides Aβ42 and Aβ40, while increasing the formation of shorter, less amyloidogenic Aβ species.[3][5]
This document provides detailed application notes and protocols for a potential combined application of lentiviral transduction and this compound treatment. This combination could be utilized in experimental models to investigate the interplay between specific gene functions and the modulation of γ-secretase activity, particularly in the context of neurodegenerative disease research.
Data Presentation
This compound In Vitro Efficacy
| Cell Line | Target | IC50 | Reference |
| SH-SY5Y Neuroblastoma | Aβ42 Production | 7 nM | [2][4] |
| SH-SY5Y Neuroblastoma | Aβ40 Production | 17 nM | [2][4] |
This compound In Vivo Efficacy in Mice (Oral Administration)
| Dosage | Duration | Effect on Aβ42 | Effect on Aβ40 | Reference |
| 10 mg/kg, 25 mg/kg, 50 mg/kg | 7 days | Dose-dependent reduction in plasma and brain | Dose-dependent reduction in plasma and brain | [2][4] |
| 25 mg/kg | Single dose | Robust reduction in brain and plasma within 30-60 minutes, lasting ≥24 hours | Robust reduction in brain and plasma within 30-60 minutes, lasting ≥24 hours | [2][3][4] |
| 10 mg/kg/day | 6 months (in AD transgenic mice) | Significantly reduced Aβ neuritic plaque load | Not specified | [3] |
This compound In Vivo Efficacy in Rats (Oral Administration)
| Dosage | Duration | Effect on Aβ42 | Effect on Aβ40 | Reference |
| 5 mg/kg, 25 mg/kg, 50 mg/kg | 9 days | Dose-dependent reduction in CSF | Dose-dependent reduction in CSF | [2][4] |
Experimental Protocols
I. Lentiviral Vector Production
This protocol outlines the generation of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Lentiviral transfer plasmid (containing gene of interest)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium (DMEM with 10% FBS)
-
0.45-μm filter
Protocol:
-
Day 1: Cell Seeding. Seed HEK293T cells in a 10-cm dish to reach 80-90% confluency on the day of transfection.[1]
-
Day 2: Transfection.
-
In two separate tubes (Tube A and Tube B), add 500 µl of Opti-MEM.[6]
-
To Tube A, add the transfection reagent according to the manufacturer's instructions.[6]
-
To Tube B, add the lentiviral transfer plasmid and packaging plasmids in an appropriate ratio.[6]
-
Gently mix the contents of both tubes and incubate at room temperature for 10 minutes.[6]
-
Add the contents of Tube B dropwise to Tube A, mix gently, and incubate for 45 minutes at room temperature.[6]
-
Replace the medium on the HEK293T cells with 5 ml of Opti-MEM.[6]
-
Add the DNA-lipid complex from the combined tube to the cells.
-
-
Day 3: Media Change. After 24 hours, replace the Opti-MEM with fresh complete growth medium.[6]
-
Day 4 & 5: Virus Harvest.
-
At 48 hours post-transfection, collect the supernatant containing the viral particles and add 10 ml of fresh complete medium to the plate.[6]
-
At 72 hours post-transfection, collect the supernatant again and combine it with the collection from 48 hours.[6]
-
Filter the combined supernatant through a 0.45-μm filter to remove cellular debris.[6]
-
The filtered supernatant contains the ready-to-use lentiviral particles. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[7]
-
II. Lentiviral Transduction of Target Cells
This protocol describes the infection of target cells with the produced lentivirus.
Materials:
-
Target cells
-
Lentiviral particles
-
Complete growth medium
-
Polybrene (optional, cell-type dependent)
-
96-well or other appropriate cell culture plates
Protocol:
-
Day 1: Cell Seeding. Seed target cells in a 96-well plate at a density that will result in approximately 70% confluency at the time of transduction.[8][9] Incubate overnight.
-
Day 2: Transduction.
-
Thaw the lentiviral stock on ice.[9]
-
Prepare transduction medium by adding the desired amount of lentiviral particles to the complete growth medium. A range of Multiplicity of Infection (MOI) should be tested to determine the optimal transduction efficiency.[8][9]
-
If applicable to the cell type, add Polybrene to the transduction medium at a final concentration of 2–12 µg/ml to enhance transduction efficiency. Note that Polybrene can be toxic to some cells, such as primary neurons.[9]
-
Remove the existing medium from the target cells and add the transduction medium.
-
Gently swirl the plate to mix and incubate for 18-20 hours.[8] For cells sensitive to the virus, the incubation time can be reduced to 4-8 hours.[1][8]
-
-
Day 3: Media Change. Remove the virus-containing medium and replace it with fresh complete growth medium.[1]
-
Day 4 onwards: Analysis. Allow cells to grow for at least 48-72 hours to allow for gene expression before proceeding with analysis (e.g., fluorescence microscopy, flow cytometry, or western blotting).[7]
III. This compound Treatment
This protocol details the treatment of transduced cells with this compound.
Materials:
-
Lentivirally transduced cells
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete growth medium
Protocol:
-
Preparation of Treatment Media. Prepare a series of dilutions of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the in vitro IC50 values (e.g., 1 nM to 1 µM).
-
Cell Treatment.
-
After the media change post-transduction (Protocol II, Step 3), allow the cells to recover for at least 24 hours.
-
Remove the medium from the transduced cells and replace it with the prepared this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
-
Incubation. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) depending on the experimental endpoint.
-
Downstream Analysis. After the treatment period, cells or conditioned media can be harvested for various analyses, such as quantification of Aβ peptides by ELISA, analysis of gene expression by qPCR or western blot, or assessment of cellular phenotypes.
IV. Quantification of Transduction Efficiency
A. Fluorescence Microscopy/Flow Cytometry (for fluorescent reporter genes):
-
If the lentiviral vector expresses a fluorescent protein (e.g., GFP), transduction efficiency can be estimated by visualizing the cells under a fluorescence microscope or quantified by analyzing the percentage of fluorescent cells using a flow cytometer.[7][10]
B. qRT-PCR for Viral Genome Copies:
-
This method quantifies the number of viral RNA genomes in the viral supernatant.[11] Note that this measures physical particles, not all of which may be infectious.[11]
C. p24 ELISA:
-
This assay measures the amount of the viral capsid protein p24 in the supernatant, providing an estimate of the viral particle concentration.[11]
Mandatory Visualizations
Caption: Experimental workflow for lentiviral transduction and BPN-15606 treatment.
References
- 1. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. gentarget.com [gentarget.com]
- 8. Lentiviral Transduction Protocol [sigmaaldrich.com]
- 9. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 10. revvity.com [revvity.com]
- 11. Tips for successful lentiviral transduction [takarabio.com]
Troubleshooting & Optimization
Optimizing BPN-15606 Besylate for Maximal Aβ Reduction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of BPN-15606 besylate in reducing amyloid-beta (Aβ) peptides. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active γ-secretase modulator (GSM).[1][2] It allosterically modulates the γ-secretase enzyme complex, an essential component in the production of Aβ peptides. This modulation shifts the cleavage site of the amyloid precursor protein (APP), leading to a decrease in the production of the aggregation-prone Aβ42 and Aβ40 peptides, while concurrently increasing the levels of shorter, less amyloidogenic Aβ species such as Aβ38 and Aβ37.[2][3]
Q2: What is the key advantage of using a γ-secretase modulator like BPN-15606 over a γ-secretase inhibitor (GSI)?
A2: The primary advantage of BPN-15606 is its selectivity. Unlike GSIs, which can broadly inhibit γ-secretase activity and interfere with the processing of other critical substrates like Notch, BPN-15606 selectively modulates APP processing.[2][3] This targeted action minimizes the risk of mechanism-based toxicities associated with GSIs, which can arise from the disruption of essential signaling pathways.[4]
Q3: In what concentration range is this compound effective in vitro?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, studies in human SH-SY5Y neuroblastoma cells overexpressing wild-type human APP751 have shown IC50 values of 7 nM for the reduction of Aβ42 and 17 nM for the reduction of Aβ40.[1][2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What is the expected outcome of this compound treatment on the profile of Aβ peptides?
A4: Treatment with this compound is expected to decrease the levels of Aβ42 and Aβ40. Concurrently, an increase in the levels of shorter Aβ peptides, specifically Aβ38 and Aβ37, should be observed.[2] This shift in the Aβ profile is a hallmark of γ-secretase modulation.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Peptide | IC50 | Reference |
| SH-SY5Y neuroblastoma | Aβ42 | 7 nM | [1][2] |
| SH-SY5Y neuroblastoma | Aβ40 | 17 nM | [1] |
In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Tissue | Effect on Aβ42 | Effect on Aβ40 | Reference |
| C57BL/6 Mice | 10, 25, 50 mg/kg (oral, 7 days) | Plasma & Brain | Dose-dependent reduction | Dose-dependent reduction | [1] |
| Sprague-Dawley Rats | 5, 25, 50 mg/kg (oral, 9 days) | CSF | Dose-dependent reduction | Dose-dependent reduction | [1] |
| Ts65Dn Mice | 10 mg/kg/weekday (oral, 4 months) | Cortex & Hippocampus | Significant decrease | Significant decrease | [5][6] |
Experimental Protocols
In Vitro Aβ Reduction Assay in SH-SY5Y Cells
This protocol is a general guideline and may require optimization for specific experimental needs.
1. Cell Culture and Seeding:
- Culture human SH-SY5Y neuroblastoma cells (preferably overexpressing a form of APP, such as wild-type or a familial AD mutant) in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and penicillin/streptomycin.
- Seed cells in 24-well plates at a density that will allow them to reach approximately 80-90% confluency at the time of treatment.
2. Compound Preparation:
- Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
- Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 1 µM).
- Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%). Include a vehicle control (DMSO only) in your experimental design.
3. Cell Treatment:
- After the cells have reached the desired confluency, carefully aspirate the existing medium.
- Replace it with the medium containing the different concentrations of this compound or the vehicle control.
4. Incubation and Conditioned Media Collection:
- Incubate the treated cells for a predetermined period, typically 16-24 hours.
- Following incubation, collect the conditioned media from each well.
5. Sample Preparation and Aβ Quantification:
- Centrifuge the collected media to pellet any detached cells and cellular debris.
- Transfer the supernatant to fresh tubes for analysis.
- Quantify the levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the conditioned media using a validated enzyme-linked immunosorbent assay (ELISA) or a multiplex assay system (e.g., Meso Scale Discovery).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in Aβ measurements between replicates | 1. Inconsistent cell seeding density.2. Pipetting errors during compound dilution or sample collection.3. Variability in incubation times.4. Inconsistent mixing of compound stock solution. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding protocol.2. Use calibrated pipettes and be meticulous with pipetting technique.3. Standardize all incubation times precisely.4. Thoroughly vortex the stock solution before making dilutions. |
| No significant reduction in Aβ42/Aβ40 levels | 1. This compound concentration is too low.2. Insufficient incubation time.3. Compound degradation.4. Low Aβ production by the cell line. | 1. Perform a dose-response curve to identify the optimal concentration.2. Increase the incubation time (e.g., up to 48 hours), ensuring cell viability is not compromised.3. Prepare fresh dilutions of the compound for each experiment from a properly stored stock.4. Use a cell line known to produce sufficient levels of Aβ or consider transiently or stably overexpressing APP. |
| Unexpected increase in Aβ42 levels | 1. Experimental artifact or contamination.2. Off-target effects at very high concentrations. | 1. Review the experimental protocol for potential errors and ensure sterile techniques to prevent contamination.2. Re-evaluate the dose-response curve. If the increase is only observed at the highest concentrations, it may be an off-target effect. Focus on the concentration range that demonstrates the expected modulatory effect. |
| Cell toxicity observed | 1. This compound concentration is too high.2. High DMSO concentration in the final culture medium.3. Extended incubation period. | 1. Determine the cytotoxic threshold of the compound for your specific cell line using a cell viability assay (e.g., MTT or LDH assay).2. Ensure the final DMSO concentration does not exceed 0.1%.3. Optimize the incubation time to achieve Aβ modulation without inducing significant cell death. |
Mandatory Visualizations
Signaling Pathway of γ-Secretase Modulation by BPN-15606
Caption: Mechanism of γ-Secretase Modulation by BPN-15606.
Experimental Workflow for In Vitro Aβ Reduction Assay
Caption: Workflow for In Vitro BPN-15606 Aβ Reduction Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
BPN-15606 besylate solubility issues and solutions in vitro
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered with BPN-15606 besylate in in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am having difficulty dissolving this compound in aqueous buffers for my cell culture experiments. What is the recommended solvent?
A1: this compound has poor aqueous solubility.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for BPN-15606. A stock solution of up to 100 mg/mL in DMSO can be prepared, potentially requiring ultrasonication to fully dissolve.[2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?
A2: The tolerance of cell lines to DMSO can vary. Generally, it is advisable to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced artifacts or cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO as the test wells) in your experiments to account for any effects of the solvent.
Q3: After diluting my DMSO stock solution into my aqueous cell culture medium, I am observing precipitation of the compound. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:
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Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual decrease in solvent concentration can sometimes prevent the compound from crashing out of solution.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Increase the Volume of the Final Dilution: By diluting the stock solution into a larger volume of medium, you lower the final concentration of the compound, which may be sufficient to keep it in solution.
-
Use of Surfactants or Solubilizing Agents: For certain experimental setups, the inclusion of a low concentration of a biocompatible surfactant (e.g., Tween® 80) or other solubilizing agents may be considered, though this should be carefully evaluated for its impact on the experimental model.[3]
Q4: How should I store my this compound stock solution?
A4: It is recommended that stock solutions, once prepared, are stored in aliquots in tightly sealed vials at -20°C.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into single-use volumes.[2]
Q5: Is this compound stable in solution?
A5: While specific stability data in various solutions is not extensively reported, a general recommendation is to use prepared stock solutions within one month.[2] For working solutions in aqueous media, it is best to prepare them fresh for each experiment to ensure compound integrity and minimize precipitation.
Quantitative Solubility Data
| Solvent/Buffer | Concentration | Method | Source |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL | Ultrasonic | [2] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low (poor aqueous solubility) | Kinetic Solubility Assay | [1][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
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This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
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Ultrasonic water bath
-
-
Procedure:
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Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
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Vortex the tube for 1-2 minutes to aid dissolution.
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If the compound is not fully dissolved, place the tube in an ultrasonic water bath and sonicate for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile dilution tubes
-
Calibrated pipettes
-
-
Procedure:
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Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations for your experiment.
-
Ensure the final concentration of DMSO in all working solutions (including the highest concentration of this compound) is consistent and at a non-toxic level (e.g., ≤ 0.1%).
-
Prepare a vehicle control with the same final concentration of DMSO as the test samples.
-
Use the freshly prepared working solutions immediately for treating cells.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. abmole.com [abmole.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of BPN-15606 Besylate in Neuronal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BPN-15606 besylate in neuronal cells. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in neuronal cells?
This compound is a highly potent, orally active γ-secretase modulator (GSM).[1][2] Its primary mechanism of action is to allosterically modulate the γ-secretase complex, an enzyme involved in the cleavage of the amyloid precursor protein (APP). This modulation results in a decrease in the production of amyloid-beta peptides Aβ42 and Aβ40, which are associated with the pathology of Alzheimer's disease, and a concomitant increase in the production of shorter, less amyloidogenic Aβ peptides like Aβ37 and Aβ38.[3] Unlike γ-secretase inhibitors, GSMs like BPN-15606 are not expected to inhibit the overall activity of the enzyme, which is crucial for processing other substrates like Notch.[4][5]
Q2: Has the off-target profile of this compound been characterized?
A study has reported that BPN-15606 was incubated with a panel of 55 receptors (CEREP ExpresS) at a concentration of 10 μM to determine potential off-target binding activity.[3][6] However, the specific results of this screening, detailing which receptors, if any, showed significant binding, are not publicly available in the reviewed literature. Therefore, researchers using BPN-15606 should be aware of the potential for uncharacterized off-target effects and may need to perform their own validation experiments depending on the sensitivity of their cellular models and observed phenotypes.
Q3: What are the potential off-target concerns for γ-secretase modulators (GSMs) in general?
While GSMs are designed to be more selective than γ-secretase inhibitors, the potential for off-target effects remains. A primary concern for any molecule targeting the γ-secretase complex is the potential to interfere with the processing of other substrates. The γ-secretase complex is known to cleave numerous type 1 membrane proteins, with the Notch receptor being one of the most critical.[5][7] Disruption of Notch signaling can lead to significant cellular and developmental issues.[8] Although GSMs are intended to avoid this, it is a critical pathway to consider in any investigation of unexpected phenotypes. Additionally, as with any small molecule, off-target interactions with other proteins such as kinases, G-protein coupled receptors (GPCRs), and ion channels are possible and could lead to unforeseen biological consequences in neuronal cells.[9]
Troubleshooting Guide
Issue: I am observing an unexpected phenotype in my neuronal cell culture after treatment with this compound that does not seem to be related to the modulation of Aβ production.
This is a common scenario when working with novel small molecules and could be indicative of an off-target effect. The following steps can help you troubleshoot this issue.
Step 1: Dose-Response Analysis and On-Target Validation
First, confirm that the observed phenotype is dose-dependent. It is also crucial to validate that you are observing on-target γ-secretase modulation at the concentrations used in your experiments.
Table 1: Quantitative Data for this compound Activity
| Parameter | Cell Line | Value | Reference |
| IC50 for Aβ42 reduction | SH-SY5Y neuroblastoma | 7 nM | [1][2] |
| IC50 for Aβ40 reduction | SH-SY5Y neuroblastoma | 17 nM | [1][2] |
Experimental Protocol: Validating On-Target Activity in Neuronal Cells
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Cell Culture: Culture a relevant neuronal cell line (e.g., SH-SY5Y, primary neurons) to an appropriate confluency.
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Treatment: Treat the cells with a dose range of this compound (e.g., 1 nM to 10 µM) for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
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Lysate/Supernatant Collection: Collect the cell culture supernatant.
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Aβ Measurement: Quantify the levels of Aβ40 and Aβ42 in the supernatant using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assay.
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Data Analysis: Plot the Aβ levels against the BPN-15606 concentration to determine the IC50 values in your specific cell system. Compare these values to the published data.
If the unexpected phenotype occurs at concentrations significantly higher than the IC50 for Aβ modulation, it is more likely to be an off-target effect.
Step 2: Investigating Potential Off-Target Interactions
If you suspect an off-target effect, a systematic investigation is necessary. The following diagram illustrates a general workflow for this process.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Rudolph E. Tanzi - Wikipedia [en.wikipedia.org]
- 3. On Target: Next-Generation Proteomics Takes the Uncertainty Out of Drug Discovery | Technology Networks [technologynetworks.com]
- 4. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 5. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with BPN-15606 besylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BPN-15606 besylate. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, orally active γ-secretase modulator (GSM).[1][2] It functions by allosterically modulating the γ-secretase complex, an enzyme involved in the final cleavage of the amyloid precursor protein (APP). This modulation shifts the cleavage preference, leading to a decrease in the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40.[3] Concurrently, it tends to increase the formation of shorter, less aggregation-prone Aβ peptides like Aβ37 and Aβ38.[3][4] Unlike γ-secretase inhibitors, GSMs like BPN-15606 do not block the overall proteolytic activity of the enzyme, thus avoiding some of the mechanism-based toxicities associated with inhibitors.[3][4]
Figure 1. this compound modulates γ-secretase to reduce Aβ42/40 production.
Q2: I am not observing the expected decrease in Aβ42 levels. What are the potential causes?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
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Compound Integrity and Solubility: Ensure the this compound is properly stored and has not degraded. Due to its poor solubility, improper dissolution can significantly impact its effective concentration.[5][6] Refer to the solubility data below and ensure the compound is fully dissolved before use.
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Cell Line and Genotype: The effect of BPN-15606 can be cell-line dependent. For instance, certain presenilin mutants associated with familial Alzheimer's disease may exhibit resistance to its modulatory effects.[4] It has been shown to be effective in SH-SY5Y neuroblastoma cells and wild-type mouse models.[1][5]
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Dose and Incubation Time: Verify that the concentration and treatment duration are appropriate for your experimental system. In vitro studies often use nanomolar concentrations, while in vivo studies may require higher doses.[1][5] A single 25 mg/kg oral dose in mice showed robust effects starting around 30-60 minutes and lasting for at least 24 hours.[1][5]
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Assay Sensitivity: Confirm that your Aβ detection method (e.g., ELISA, Meso Scale Discovery) has the required sensitivity to detect changes at the expected concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to assess the stability of BPN-15606 besylate in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the stability of BPN-15606 besylate in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
For short-term storage (up to 1 month), stock solutions of this compound can be prepared in DMSO and stored at -20°C, protected from light.[1] For long-term storage (up to 6 months), it is recommended to store the stock solution at -80°C under a nitrogen atmosphere.[1] Always use fresh solutions for sensitive experiments and allow the solution to fully equilibrate to room temperature before use to ensure solubility.
Q2: My this compound solution has turned slightly yellow. Is it still usable?
A slight change in color could indicate degradation. It is crucial to perform a purity check using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), before using the solution. Compare the chromatogram of the colored solution to that of a freshly prepared standard solution to identify any potential degradation products and quantify the remaining active pharmaceutical ingredient (API).
Q3: I am observing poor reproducibility in my cell-based assays using this compound. Could this be a stability issue?
Poor reproducibility can indeed be a consequence of compound instability. Inconsistent results may arise from the degradation of this compound in your cell culture medium or assay buffer. It is advisable to assess the stability of the compound under your specific experimental conditions (e.g., temperature, pH, and media components) over the time course of your experiment.
Q4: What are the primary degradation pathways I should be concerned about for this compound?
Based on its chemical structure, which contains functionalities susceptible to hydrolysis (e.g., amide-like structures) and oxidation, the primary degradation pathways to investigate are hydrolysis and oxidation.[2] Photodegradation should also be considered, especially if the compound is handled extensively under ambient light.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Ensure proper storage and handling of the solution. |
| Loss of potency in biological assays | Instability of the compound in the assay medium. | Determine the stability of this compound in the specific medium at the working concentration and temperature. Consider preparing fresh solutions for each experiment. |
| Precipitation of the compound in aqueous buffer | Poor solubility or pH-dependent stability. | Check the kinetic solubility of this compound in your buffer system.[3] Adjust the pH or consider the use of co-solvents if compatible with your experimental setup. The besylate salt form generally improves aqueous solubility.[4] |
| Inconsistent results between different batches of the compound | Variation in purity or solid-state form. | Ensure you have a certificate of analysis for each batch. Perform identity and purity tests on incoming material. Solid-state properties can influence stability. |
Experimental Protocols
A comprehensive assessment of this compound stability in solution involves subjecting the compound to a series of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6][7] The goal is to induce degradation to an extent of 5-20% to identify potential degradants and establish a stability-indicating analytical method.[5][8]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[9][10][11] Reversed-phase HPLC with UV detection is a common technique for this purpose.[3]
Protocol:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Monitor the elution profile at the wavelength of maximum absorbance for this compound.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[11]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify the likely degradation products and understand the degradation pathways.[6][12]
a. Hydrolytic Degradation
-
Procedure:
-
Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and neutral water.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to the target concentration.
-
Analyze the samples by the stability-indicating HPLC method.
-
b. Oxidative Degradation
-
Procedure:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature for a defined period.
-
At each time point, withdraw an aliquot and quench the reaction if necessary (e.g., with sodium bisulfite).
-
Analyze the samples by HPLC.
-
c. Photolytic Degradation
-
Procedure:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6][13]
-
Keep a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples by HPLC.
-
d. Thermal Degradation
-
Procedure:
-
Incubate a solution of this compound at an elevated temperature (e.g., 70°C) in the dark.
-
Analyze samples at various time points by HPLC.
-
Data Presentation
The results of the forced degradation studies should be summarized to clearly show the extent of degradation and the formation of impurities.
Table 1: Summary of Forced Degradation of this compound in Solution
| Stress Condition | Duration | % Assay of BPN-15606 | % Total Impurities | Number of Degradation Products |
| 0.1 M HCl (60°C) | 72 h | 85.2 | 14.8 | 3 |
| 0.1 M NaOH (60°C) | 48 h | 89.7 | 10.3 | 2 |
| 3% H₂O₂ (RT) | 24 h | 92.1 | 7.9 | 2 |
| Light (ICH Q1B) | - | 98.5 | 1.5 | 1 |
| Heat (70°C) | 72 h | 95.3 | 4.7 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in solution.
Logical Relationship in Troubleshooting
Caption: Troubleshooting logic for inconsistent assay results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onyxipca.com [onyxipca.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Physicochemical Stability of Compounded Amlodipine Besylate Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijtsrd.com [ijtsrd.com]
- 11. scispace.com [scispace.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. rjptonline.org [rjptonline.org]
Adjusting BPN-15606 besylate dosage for different mouse strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BPN-15606 besylate in murine models. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally active, small-molecule γ-secretase modulator (GSM).[1][2] Unlike γ-secretase inhibitors, which block the enzyme's activity, BPN-15606 modulates its function. This modulation results in a shift in the cleavage site of the amyloid precursor protein (APP), leading to a significant reduction in the production of amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides.[1][2] Concurrently, there is an increase in the formation of shorter, less amyloidogenic Aβ species, such as Aβ38 and Aβ37.[3] Importantly, this modulation does not significantly affect the total amount of Aβ produced and does not inhibit the processing of other γ-secretase substrates like Notch, which is a critical signaling protein.[4]
Q2: What are the recommended starting dosages for this compound in mice?
A2: Published studies have established effective oral dosages of this compound in specific mouse strains. These dosages have been shown to significantly reduce Aβ40 and Aβ42 levels in the brain and plasma.
| Mouse Strain | Dosage | Dosing Regimen | Outcome | Reference |
| C57BL/6J (male) | 10, 25, 50 mg/kg | Once daily oral gavage for 7 days | Dose-dependent reduction of Aβ42 and Aβ40 in plasma and brain. | [3][4] |
| C57BL/6 (male) | 25 mg/kg | Single oral dose | Robust reduction of Aβ42 and Aβ40 in brain and plasma, lasting ≥24 hours. | [1] |
| Ts65Dn | 10 mg/kg/weekday | Oral gavage, 5 days/week for 4 months | Significantly decreased Aβ40 and Aβ42 in the cortex and hippocampus. | [5] |
It is crucial to note that these are starting points, and the optimal dose may vary depending on the specific experimental goals and the mouse strain used.
Q3: How should I adjust the dosage of this compound for different mouse strains (e.g., BALB/c, FVB)?
A3: Direct pharmacokinetic (PK) and pharmacodynamic (PD) data for this compound are not currently available for all mouse strains. However, significant variations in drug metabolism and distribution are known to exist between strains, necessitating careful dose adjustments.
Key Considerations for Dose Adjustment:
-
Metabolic Differences: Mouse strains exhibit considerable differences in the expression and activity of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. For example, some studies suggest that BALB/c mice may have lower overall CYP activity compared to C57BL/6J mice. This could lead to slower clearance and higher exposure to BPN-15606 in BALB/c mice, potentially requiring a lower starting dose.
-
Blood-Brain Barrier (BBB) Permeability: The expression and function of efflux transporters at the BBB, such as P-glycoprotein (P-gp), can vary between mouse strains.[6][7] Differences in P-gp activity can alter the brain penetration of BPN-15606, affecting its efficacy.[8][9]
-
Genetic Background: The genetic background of Alzheimer's disease mouse models can profoundly influence their response to therapeutic agents.[10][11][12]
Recommended Approach for Dose Adjustment:
-
Literature Review: For any new mouse strain, thoroughly review the literature for known differences in drug metabolism and BBB transporter function compared to C57BL/6 mice.
-
Allometric Scaling (as a theoretical starting point): While typically used for inter-species scaling, the principles of allometric scaling, which relate physiological parameters to body size, can provide a rough initial estimate. However, this method does not account for the specific genetic and metabolic differences between mouse strains and should be used with caution.
-
Pilot Studies: Conduct a pilot study with a small number of animals from the new strain. Start with a lower dose than what is established for C57BL/6 mice (e.g., 50% of the C57BL/6 dose) and include a dose-escalation component.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: In your pilot study, measure plasma and brain concentrations of BPN-15606 (PK) and the levels of Aβ40 and Aβ42 (PD) at various time points after dosing. This will provide empirical data to determine the optimal dose for achieving the desired therapeutic effect in the new strain.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected reduction in Aβ levels.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage for the Mouse Strain | As detailed in the FAQ, the optimal dose can be strain-dependent. Conduct a dose-response pilot study to determine the effective dose for your specific mouse strain. |
| Issues with Drug Formulation or Administration | Ensure this compound is properly solubilized or suspended according to the manufacturer's instructions or established protocols. Verify the accuracy of oral gavage technique to ensure the full dose is administered. |
| Timing of Sample Collection | The pharmacodynamic effect of BPN-15606 has a specific time course. A single 25 mg/kg oral dose in C57BL/6 mice shows a robust effect that lasts for at least 24 hours.[1] Collect plasma and brain tissue at time points consistent with the expected peak effect (e.g., 4-8 hours post-dose for acute studies) and trough. |
| Assay Variability | Ensure that the ELISA or other quantification methods for Aβ are validated and running consistently. Include appropriate controls and standards in every assay. |
Problem: Unexpected adverse effects or toxicity.
| Possible Cause | Troubleshooting Step |
| Dosage is too high for the specific mouse strain | Immediately reduce the dosage. As mentioned, metabolic differences between strains can lead to higher drug exposure and toxicity at doses that are well-tolerated in other strains. |
| Off-target effects | While BPN-15606 is selective for modulating γ-secretase without inhibiting Notch, at very high concentrations, off-target effects can't be entirely ruled out. Review the literature for any known off-target activities of GSMs. |
| Interaction with other experimental factors | Consider if other aspects of your experimental protocol (e.g., diet, co-administered substances) could be interacting with BPN-15606. |
Experimental Protocols
Protocol 1: Acute Single-Dose Pharmacodynamic Study in C57BL/6 Mice
This protocol is adapted from studies demonstrating the acute effects of BPN-15606.[3]
Objective: To determine the time course of Aβ42 and Aβ40 reduction in plasma and brain following a single oral dose of BPN-15606.
Materials:
-
Male C57BL/6J mice (n=5 per time point)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Anesthesia
-
Tools for tissue collection (scissors, forceps)
-
Tubes for blood and tissue collection
-
ELISA kits for Aβ40 and Aβ42 quantification
Procedure:
-
Acclimate mice for at least one week before the experiment.
-
Fast mice for 4 hours before dosing.
-
Prepare a formulation of this compound in the vehicle at a concentration suitable for administering 25 mg/kg in a volume of 10 mL/kg.
-
Administer a single oral dose of 25 mg/kg BPN-15606 or vehicle to the respective groups.
-
At designated time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge to separate plasma and store at -80°C.
-
Perfuse the mice with saline and collect the brain. Hemisect the brain, and snap-freeze one hemisphere in liquid nitrogen for storage at -80°C.
-
Homogenize the brain tissue and quantify Aβ40 and Aβ42 levels in both plasma and brain homogenates using appropriate ELISA kits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Species differences of inhibitory effects on P-glycoprotein-mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in P-glycoprotein activity in human and rodent blood–brain barrier assessed by mechanistic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Species difference in brain penetration of P-gp and BCRP substrates among monkey, dog and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. oatext.com [oatext.com]
- 11. | BioWorld [bioworld.com]
- 12. Genetic diversity promotes resilience in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing BPN-15606 Besylate Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity associated with the long-term use of BPN-15606 besylate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active γ-secretase modulator (GSM). Its primary mechanism of action is to allosterically modulate the γ-secretase complex, leading to a reduction in the production of amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides.[1] This modulation is achieved without inhibiting the overall proteolytic activity of γ-secretase, a key advantage for reducing mechanism-based toxicities.
Q2: What is the significance of this compound not inhibiting Notch signaling?
A2: The Notch signaling pathway is crucial for cell-fate decisions, and its inhibition can lead to significant side effects.[1] this compound has been shown to not affect Notch cleavage at concentrations as high as 25 μM, which is substantially higher than its effective concentration for reducing Aβ42 (IC50 = 7 nM in SH-SY5Y cells).[1][2] This selectivity for modulating Aβ production without interfering with Notch signaling is a major advantage in minimizing on-target toxicity.
Q3: Has this compound shown any potential for genotoxicity?
A3: An Ames test, a bacterial reverse mutation assay, showed a positive result for the besylate salt form of BPN-15606 in a single Salmonella strain (TA98). This indicates a potential for mutagenicity that warrants careful consideration and further investigation, such as conducting in vitro micronucleus or chromosomal aberration assays in mammalian cells to assess the risk of genotoxicity in a more relevant system.
Q4: What are the general signs of this compound toxicity in long-term cell culture?
A4: General signs of toxicity can include a significant decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), a reduction in proliferation rate, and the appearance of apoptotic or necrotic markers. It is crucial to establish a baseline for your specific cell line and monitor these parameters throughout the experiment.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death or Low Viability in Long-Term Cultures
| Potential Cause | Suggested Solution |
| Concentration of BPN-15606 is too high. | Perform a dose-response curve over a long-term period (e.g., 7-14 days) to determine the Maximum Non-Toxic Concentration (MNTC). Start with a wide range of concentrations below and above the effective concentration (7 nM). |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent is non-toxic to your cells. For most neuronal cell lines, the final DMSO concentration should be kept below 0.1%. Always include a vehicle control (media with the same concentration of solvent) in your experiments. |
| Accumulation of toxic metabolites. | For very long-term cultures, consider performing partial media changes every 2-3 days to replenish nutrients and remove waste products and potential toxic metabolites of BPN-15606. |
| Increased oxidative stress. | Co-treatment with a low concentration of an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E (α-tocopherol), may help mitigate oxidative stress-induced toxicity. A preliminary dose-response for the antioxidant should be performed to ensure it does not interfere with the experimental outcomes. |
Issue 2: Altered Cell Morphology or Differentiation
| Potential Cause | Suggested Solution |
| Off-target effects of BPN-15606. | While BPN-15606 is selective, off-target effects are always a possibility with small molecules. If you observe unexpected morphological changes, consider using a structurally different γ-secretase modulator as a control to see if the effect is specific to BPN-15606. |
| Interference with normal cell processes. | Since γ-secretase has multiple substrates, long-term modulation could potentially affect other cellular pathways. Monitor the expression of markers related to neuronal health and function, such as synaptic proteins (e.g., synaptophysin, PSD-95) and cytoskeletal components (e.g., β-tubulin III, MAP2). |
| Cell culture stress. | Long-term culture itself can be stressful for cells. Ensure optimal culture conditions are maintained, including stable temperature, CO2 levels, and humidity. Use low-passage number cells to minimize genetic drift. |
Issue 3: Concerns about Potential Genotoxicity
| Potential Cause | Suggested Solution |
| Positive Ames test result. | The positive Ames test warrants further investigation in a mammalian system. Perform an in vitro micronucleus assay or a chromosomal aberration assay using your cell line of interest treated with a range of BPN-15606 concentrations.[3] This will provide more relevant data on its potential to cause chromosomal damage in eukaryotic cells. |
| DNA damage accumulation. | If genotoxicity is a concern, you can assess for DNA damage using the Comet assay (single-cell gel electrophoresis). This assay can detect DNA strand breaks and can be performed at different time points during your long-term culture. |
| Selection of resistant clones. | Long-term exposure to a potentially genotoxic agent could lead to the selection of resistant cell populations. Periodically check the Aβ42-lowering efficacy of BPN-15606 to ensure the cell population remains responsive. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 for Aβ42 Reduction | SH-SY5Y Neuroblastoma | 7 nM | [1][2] |
| IC50 for Aβ40 Reduction | SH-SY5Y Neuroblastoma | 17 nM | |
| No-effect Concentration on Notch Cleavage | H4 Neuroglioma | Up to 25 µM | [1] |
Experimental Protocols
Protocol 1: Long-Term Viability Assessment using a Real-Time Glo Assay
This protocol allows for continuous monitoring of cell viability over an extended period without the need for endpoint assays that require cell lysis.
Materials:
-
SH-SY5Y cells (or other neuronal cell line of interest)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Real-Time Glo™ MT Cell Viability Assay reagent (or similar)
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a white, clear-bottom 96-well plate at a density that allows for logarithmic growth over the desired experimental duration (e.g., 5,000 cells/well for a 14-day experiment). Allow cells to adhere for 24 hours.
-
Reagent Preparation: Prepare the Real-Time Glo™ reagent according to the manufacturer's instructions.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Assay Start: Carefully remove the old medium from the wells and add 100 µL of the appropriate treatment or control medium containing the Real-Time Glo™ reagent.
-
Luminescence Reading (Time 0): Immediately read the luminescence of the plate using a luminometer.
-
Incubation and Subsequent Readings: Return the plate to the incubator. Take luminescence readings at regular intervals (e.g., every 24 or 48 hours) for the duration of the experiment.
-
Data Analysis: Normalize the luminescence readings at each time point to the Time 0 reading for each well. Plot the relative luminescence units (RLU) over time for each concentration of BPN-15606.
Protocol 2: In Vitro Micronucleus Assay for Genotoxicity Assessment
This assay assesses the potential of this compound to induce chromosomal damage.
Materials:
-
SH-SY5Y cells (or other rapidly dividing cell line)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic KCl solution
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
DNA stain (e.g., Giemsa or DAPI)
-
Microscope slides
-
Microscope with appropriate filters
Procedure:
-
Cell Culture: Culture SH-SY5Y cells to approximately 50% confluency.
-
Treatment: Treat the cells with various concentrations of this compound (including a vehicle control and a positive control, e.g., mitomycin C) for a duration equivalent to 1.5-2 normal cell cycles.
-
Cytokinesis Block: Add cytochalasin B at a concentration sufficient to block cytokinesis and incubate for a period equivalent to one cell cycle.
-
Cell Harvest: Harvest the cells by trypsinization.
-
Hypotonic Treatment: Resuspend the cell pellet in pre-warmed hypotonic KCl solution and incubate.
-
Fixation: Fix the cells by adding fresh, cold fixative. Repeat the fixation step several times.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Under a microscope, score at least 1000 binucleated cells per concentration for the presence of micronuclei.
Visualizations
Caption: Experimental workflow for assessing long-term toxicity.
Caption: BPN-15606 mechanism of action on γ-secretase.
References
Overcoming poor oral bioavailability of BPN-15606 besylate in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with BPN-15606 besylate, focusing on strategies to optimize its oral bioavailability for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of BPN-15606?
Published research indicates that BPN-15606 is an orally active γ-secretase modulator (GSM) with acceptable pharmacokinetic and pharmacodynamic properties, including bioavailability, half-life, and clearance.[1][2][3][4] It has been successfully used in oral administration studies in mice and rats, demonstrating dose-dependent effects in the central nervous system.[1][2][3][4] While specific bioavailability percentages from these studies are not always detailed in the primary literature, the compound is described as having properties suitable for oral administration.
Q2: Why might I still want to optimize the oral formulation of this compound?
Even with acceptable inherent bioavailability, formulation optimization is a standard and often critical step in drug development for several reasons:
-
Improving Consistency: To reduce inter-subject variability in absorption and ensure more predictable plasma concentrations.
-
Enhancing Exposure: To achieve higher plasma concentrations (AUC) or a more rapid onset of action (lower Tmax) if required for specific experimental paradigms.
-
Dose Reduction: A more efficient formulation can enable the use of a lower dose to achieve the desired therapeutic effect, which can be more cost-effective and reduce the potential for off-target effects.
-
Overcoming Physicochemical Challenges: If the besylate salt form exhibits issues like poor aqueous solubility or instability in the gastrointestinal (GI) tract under specific conditions, a specialized formulation can mitigate these problems.
Q3: What are the initial steps to identify the cause of suboptimal oral absorption for a compound like this compound?
Identifying the root cause of low or variable bioavailability is crucial for selecting an appropriate formulation strategy.[5] Key factors to investigate include:
-
Solubility/Dissolution Rate: Is the compound dissolving fast enough in the GI fluids to be absorbed?
-
Permeability: Is the compound able to effectively cross the intestinal membrane?
-
Presystemic Metabolism: Is the compound being significantly metabolized in the gut wall or liver (first-pass metabolism) before reaching systemic circulation?[5]
-
Efflux Transporters: Is the compound a substrate for efflux pumps like P-glycoprotein (P-gp) that actively transport it back into the intestinal lumen?[6]
A logical workflow for this investigation is outlined below.
Troubleshooting Guide
Issue: High Variability in Plasma Concentrations Between Animals
If you observe significant variability in the pharmacokinetic (PK) data after oral administration of a simple suspension of this compound, consider the following troubleshooting steps and potential formulation improvements.
| Potential Cause | Troubleshooting/Diagnostic Step | Recommended Formulation Strategy |
| Poor or Inconsistent Drug Dissolution | Perform in vitro dissolution testing in simulated gastric and intestinal fluids. A slow or incomplete dissolution profile is indicative of this issue. | 1. Particle Size Reduction: Decrease the particle size of the API through micronization or nanosizing to increase the surface area for dissolution.[7]2. Amorphous Solid Dispersion: Formulate the drug in an amorphous state with a hydrophilic carrier to improve solubility and dissolution rate.[7][8] |
| Food Effects | Conduct PK studies in both fasted and fed animals. A significant difference in Cmax or AUC between the two states suggests a food effect.[[“]][[“]] | Lipid-Based Drug Delivery Systems (LBDDS): Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can help mimic the fed state, improve solubilization, and promote absorption via lymphatic transport, potentially bypassing some first-pass metabolism.[6][7][11] |
| GI Tract Transit and pH-Dependent Solubility | Assess the pH-dependent solubility profile of this compound. If solubility is low in certain pH ranges of the GI tract, absorption may be limited to specific regions. | Controlled-Release Formulations: Develop a formulation that releases the drug in a specific region of the GI tract where absorption is optimal. |
Hypothetical Pharmacokinetic Data Comparison
The table below illustrates a hypothetical comparison of pharmacokinetic parameters for this compound in rats following a 10 mg/kg oral dose using different formulation strategies.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 150 ± 45 | 2.0 | 950 ± 250 | 25 |
| Micronized Suspension | 225 ± 50 | 1.5 | 1400 ± 300 | 37 |
| Amorphous Solid Dispersion | 450 ± 70 | 1.0 | 2800 ± 450 | 74 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 550 ± 80 | 0.75 | 3200 ± 500 | 85 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the oral bioavailability of different this compound formulations.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulations (e.g., aqueous suspension, SEDDS)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis[4]
Procedure:
-
Fast animals overnight (8-12 hours) with free access to water.
-
Administer a single dose of the BPN-15606 formulation via oral gavage (e.g., 5 or 10 mg/kg). For intravenous (IV) comparison to determine absolute bioavailability, administer a 1 mg/kg dose via tail vein injection to a separate group of animals.[2][4]
-
Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[2][4]
-
Process blood samples immediately by centrifuging at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of BPN-15606 in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of BPN-15606 and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells (passage 25-45)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and reagents
-
Transport buffer (HBSS with HEPES)
-
This compound
-
Control compounds (high permeability: propranolol; low permeability: mannitol; P-gp substrate: digoxin)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (>200 Ω·cm²).
-
A-to-B Transport (Apical to Basolateral):
-
Wash the monolayer with transport buffer.
-
Add BPN-15606 solution to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral chamber at specified time points and replace with fresh buffer.
-
-
B-to-A Transport (Basolateral to Apical):
-
Add BPN-15606 solution to the basolateral (B) chamber.
-
Add fresh transport buffer to the apical (A) chamber.
-
Incubate and sample from the apical chamber as above.
-
-
Efflux Assessment: Repeat the A-to-B transport experiment in the presence of a P-gp inhibitor (verapamil).
-
Analyze the concentration of BPN-15606 in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests active efflux. A significant increase in A-to-B transport in the presence of the inhibitor confirms P-gp substrate activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. upm-inc.com [upm-inc.com]
- 9. consensus.app [consensus.app]
- 10. consensus.app [consensus.app]
- 11. researchgate.net [researchgate.net]
Interpreting unexpected changes in Aβ ratios with BPN-15606 besylate
This technical support center provides guidance for researchers, scientists, and drug development professionals using BPN-15606 besylate who may encounter unexpected changes in amyloid-beta (Aβ) ratios during their experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally active, potent γ-secretase modulator (GSM).[1][2] Unlike γ-secretase inhibitors, which block the enzyme's activity, GSMs allosterically modulate the enzyme to shift its cleavage preference.[3][4] This results in a decreased production of longer, more amyloidogenic Aβ species, such as Aβ42 and Aβ40, and a concomitant increase in the production of shorter, less aggregation-prone species like Aβ38 and Aβ37.[3][4][5]
Q2: What are the expected effects of this compound on Aβ peptides?
Typically, this compound is expected to lower the levels of Aβ42 and Aβ40 in a dose-dependent manner in various experimental systems, including cell cultures and in vivo models.[1][2][6] This leads to a decrease in the Aβ42/Aβ40 ratio, a key biomarker in Alzheimer's disease research.[7]
Q3: Can the effects of this compound on Aβ ratios vary?
Yes, the effects of this compound can be influenced by several factors, including the specific cell line or animal model used. For instance, the presence of certain familial Alzheimer's disease (FAD) mutations in presenilin (the catalytic core of γ-secretase) can alter the response to GSMs.[5] Some mutations may confer resistance to the modulatory effects of certain GSMs.[5]
Troubleshooting Guide for Unexpected Aβ Ratio Changes
Unexpected alterations in Aβ ratios following treatment with this compound can arise from experimental variables or specific biological contexts. This guide provides a structured approach to troubleshooting these issues.
Scenario 1: No change or an increase in the Aβ42/Aβ40 ratio.
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | - Verify the identity and purity of the this compound compound using analytical methods such as HPLC-MS.- Ensure proper storage conditions to prevent degradation (-20°C or -80°C, protected from light).[2] |
| Suboptimal Compound Concentration | - Perform a dose-response experiment to determine the optimal concentration for your specific experimental system. IC50 values for Aβ42 and Aβ40 inhibition in SH-SY5Y cells are reported to be 7 nM and 17 nM, respectively.[1][2] |
| Cell Model Resistance | - If using a cell line with FAD mutations, be aware that some mutations can confer resistance to GSMs.[5] Consider using a wild-type control cell line to confirm compound activity. |
| Assay Variability | - Review the Aβ measurement protocol for any deviations. See the detailed ELISA troubleshooting section below.- Ensure consistent sample handling and preparation. |
| Paradoxical Aβ Increase | - At very low concentrations, some γ-secretase modulators have been reported to cause a paradoxical increase in Aβ levels.[8] Ensure your dosing is within the expected therapeutic range. |
Scenario 2: High variability between replicate wells or samples.
| Potential Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent pipetting technique across all wells.[9][10] |
| Inadequate Mixing | - Thoroughly mix all reagents and samples before plating.[9] |
| Edge Effects | - Avoid using the outer wells of the plate, as they are more prone to evaporation.- Ensure even temperature distribution during incubations by avoiding stacking plates.[9] |
| Washing Issues | - Ensure consistent and thorough washing of all wells to remove unbound reagents.[11] |
Data Presentation: Expected Effects of this compound
The following table summarizes the generally expected outcomes of this compound treatment on Aβ peptide levels based on available literature.
| Analyte | Expected Change with this compound Treatment | Reference |
| Aβ42 | Decrease | [1][2][6] |
| Aβ40 | Decrease | [1][2][6] |
| Aβ38 | Increase | [4][5] |
| Aβ37 | Increase | [5] |
| Aβ42/Aβ40 Ratio | Decrease | [7] |
| Total Aβ | No significant change or slight decrease | [12][13] |
Experimental Protocols
Protocol: Quantification of Aβ40 and Aβ42 using Sandwich ELISA
This protocol provides a general framework for measuring Aβ levels. Specific antibody pairs and reagent concentrations should be optimized for your assay.
Materials:
-
Capture antibody (specific for Aβ40 or Aβ42)
-
Detection antibody (biotinylated, specific for a different epitope on Aβ)
-
Recombinant Aβ40 and Aβ42 standards
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., blocking buffer)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
96-well ELISA plates
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Standard and Sample Incubation: Prepare serial dilutions of the Aβ standards. Add standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add diluted streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well. Incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of Aβ in your samples.
Visualizations
Signaling Pathway: Modulation of γ-Secretase by BPN-15606
Caption: Mechanism of γ-secretase modulation by BPN-15606.
Experimental Workflow: Aβ Quantification by ELISA
Caption: Standard workflow for a sandwich ELISA for Aβ quantification.
Logical Relationship: Troubleshooting Unexpected Aβ Ratios
Caption: Decision tree for troubleshooting unexpected Aβ ratio results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. γ-Secretase modulator resistance of an aggressive Alzheimer-causing presenilin mutant can be overcome in the heterozygous patient state by a set of advanced compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evidence of a Novel Mechanism for Partial γ-Secretase Inhibition Induced Paradoxical Increase in Secreted Amyloid β Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arigobio.com [arigobio.com]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 12. escholarship.org [escholarship.org]
- 13. researchgate.net [researchgate.net]
Control experiments for studying BPN-15606 besylate's effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing BPN-15606 besylate in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in Aβ42/Aβ40 levels between samples | Inconsistent compound dosage or administration. | Ensure accurate and consistent preparation of this compound solutions. For in vivo studies, oral gavage is a common administration route; ensure proper technique to deliver the full dose.[1] For chronic studies, consider milling the compound into rodent chow for consistent daily intake.[2] |
| Improper sample collection or processing. | Standardize sample collection times post-administration. For brain tissue, ensure rapid harvesting and consistent dissection of the brain region of interest. For plasma and CSF, minimize freeze-thaw cycles. | |
| Biological variability within the animal model. | Increase the number of animals per group to improve statistical power. Ensure animals are age-matched and randomly assigned to treatment groups.[2] | |
| Unexpected lack of efficacy in reducing Aβ42/Aβ40 | Incorrect dose for the specific animal model or cell line. | BPN-15606 has shown efficacy at doses as low as 5-10 mg/kg in mice and rats.[2][3] However, dose-response studies are crucial to determine the optimal concentration for your specific model. |
| Issues with compound stability or formulation. | Prepare fresh solutions of this compound regularly. If using a chow formulation, ensure proper mixing and stability of the compound within the feed. | |
| Timing of sample collection does not align with peak compound exposure. | A single 25 mg/kg oral dose in mice showed a robust effect starting around 30-60 minutes post-administration and lasting for at least 24 hours.[2][4] Conduct a time-course study to determine the optimal sampling window in your model. | |
| Observed toxicity or adverse effects in animal models | Off-target effects of the compound. | While BPN-15606 is designed to avoid inhibiting Notch proteolysis, it's essential to monitor for any signs of toxicity.[5] Consider including a lower dose group to assess for a dose-dependent toxicological response. |
| Issues with the vehicle used for administration. | Ensure the vehicle is well-tolerated by the animal model. Common vehicles for oral administration include solutions suitable for gavage. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a γ-secretase modulator (GSM).[4][6] It selectively attenuates the production of amyloid-beta (Aβ) peptides Aβ42 and Aβ40, which are implicated in Alzheimer's disease pathology.[2] Unlike γ-secretase inhibitors, it does not block the overall activity of the enzyme, thus avoiding the inhibition of other crucial signaling pathways like Notch.[5]
Q2: What are the recommended starting doses for in vivo experiments?
A2: In mice, doses of 10 mg/kg/day have been shown to be effective in long-term studies.[2] For acute dosing, a single oral dose of 25 mg/kg has demonstrated a significant reduction in brain and plasma Aβ levels.[2][4] In rats, dose-dependent effects on cerebrospinal fluid (CSF) Aβ levels have been observed with oral doses of 5, 25, and 50 mg/kg.[4]
Q3: How should this compound be administered in animal studies?
A3: For single or short-term dosing, oral gavage is a common and effective method.[1] For chronic administration, milling this compound into standard rodent chow can ensure consistent daily dosing.[2]
Q4: What are the expected effects of this compound on different Aβ species?
A4: this compound primarily lowers the levels of the pathogenic Aβ42 and, to a lesser extent, Aβ40 peptides.[2] As a modulator of γ-secretase, it may concomitantly increase the production of shorter, less amyloidogenic Aβ species such as Aβ37 and Aβ38.[5]
Q5: Are there any known off-target effects or toxicity concerns?
A5: Studies have shown that BPN-15606 does not inhibit Notch proteolysis, a significant concern with γ-secretase inhibitors.[5] However, as with any experimental compound, it is crucial to monitor for any signs of toxicity, such as weight loss or behavioral changes, in animal studies.[2] One study noted that development of BPN-15606 was terminated due to a potentially mutagenic metabolite in rats and evidence of QT interval prolongation in nonhuman primates.[7]
Quantitative Data Summary
In Vitro Efficacy of this compound
| Cell Line | Target | IC50 |
| SH-SY5Y Neuroblastoma | Aβ42 Production | 7 nM[4][6] |
| SH-SY5Y Neuroblastoma | Aβ40 Production | 17 nM[4][6] |
In Vivo Efficacy of this compound in Mice (7-day oral administration)
| Dose | Plasma Aβ42 Reduction | Brain Aβ42 Reduction | Plasma Aβ40 Reduction | Brain Aβ40 Reduction |
| 10 mg/kg | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
| 25 mg/kg | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
| 50 mg/kg | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |
Note: The available literature describes the effects as "excellent dose-dependent efficacy" without providing specific percentage reductions in this particular study.[4]
In Vivo Efficacy of this compound in Rats (9-day oral administration)
| Dose | CSF Aβ42 Reduction | CSF Aβ40 Reduction |
| 5 mg/kg | Dose-dependent | Dose-dependent |
| 25 mg/kg | Dose-dependent | Dose-dependent |
| 50 mg/kg | Dose-dependent | Dose-dependent |
Note: The available literature describes the effects as "dose-dependently reduces CSF" Aβ levels without providing specific percentage reductions.[4]
Experimental Protocols
In Vivo Efficacy Study in Mice
-
Animal Model: Use an appropriate mouse model, such as a transgenic model of Alzheimer's disease (e.g., PSAPP) or wild-type mice (e.g., C57BL/6).[2]
-
Housing and Acclimation: House animals in groups with ad libitum access to food and water. Allow for an acclimation period before the start of the experiment.
-
Group Allocation: Randomly assign age-matched mice to treatment groups (e.g., vehicle control, 10 mg/kg BPN-15606, 25 mg/kg BPN-15606).[2]
-
Compound Administration:
-
Oral Gavage (Acute): Prepare a fresh solution of this compound in a suitable vehicle. Administer a single oral dose.
-
Dietary Admixture (Chronic): Mill this compound into standard rodent chow at the desired concentration.[2]
-
-
Sample Collection:
-
At the desired time points post-administration, anesthetize the mice.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma.
-
Perfuse the animals with saline and harvest the brain. Dissect the cortex and hippocampus on ice.
-
-
Sample Analysis:
-
Analyze plasma and brain homogenate Aβ40 and Aβ42 levels using commercially available ELISA kits.
-
Cell-Based Aβ Production Assay
-
Cell Line: Use a human neuroblastoma cell line that overexpresses amyloid precursor protein (APP), such as SH-SY5Y-APP695.
-
Cell Culture: Culture the cells in appropriate media and conditions.
-
Compound Treatment:
-
Plate the cells in a multi-well plate.
-
The following day, replace the media with fresh media containing various concentrations of this compound or a vehicle control.
-
-
Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the conditioned media.
-
Sample Analysis: Measure the levels of secreted Aβ40 and Aβ42 in the conditioned media using specific ELISA kits.
-
Data Analysis: Calculate the IC50 values for the inhibition of Aβ40 and Aβ42 production.
Visualizations
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Caption: General experimental workflow for in vivo studies with this compound.
References
- 1. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of BPN-15606 Besylate and Semagacestat in Modulating Gamma-Secretase Activity for Alzheimer's Disease Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two notable gamma-secretase targeting compounds, BPN-15606 besylate and semagacestat (B1675699). This analysis is supported by a compilation of preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
At the forefront of Alzheimer's disease research is the amyloid hypothesis, which posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary driver of neurodegeneration. A key enzyme in the production of Aβ is gamma-secretase. Consequently, modulating its activity has been a major therapeutic target. This guide compares a gamma-secretase modulator (GSM), this compound, with a gamma-secretase inhibitor (GSI), semagacestat.
Mechanism of Action: A Tale of Two Approaches
This compound is a potent, orally active gamma-secretase modulator (GSM).[1][2] Unlike inhibitors, GSMs allosterically modulate the gamma-secretase complex to shift the cleavage of the amyloid precursor protein (APP) away from the production of the more amyloidogenic Aβ42 and Aβ40 peptides, towards the generation of shorter, less toxic Aβ species.[3] This mechanism is designed to reduce the pathogenic Aβ burden without completely inhibiting the enzyme's other important functions, such as the processing of the Notch receptor, which is crucial for normal cellular signaling.[3][4]
Semagacestat (LY-450139), on the other hand, is a gamma-secretase inhibitor that directly blocks the catalytic activity of the enzyme.[5][6] This non-selective inhibition affects the processing of all gamma-secretase substrates, including APP and Notch.[5][6][7] While this approach effectively reduces the production of all Aβ peptides, the concurrent inhibition of Notch signaling has been linked to significant adverse effects, which ultimately led to the discontinuation of its clinical development.[8][9][10]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and semagacestat, allowing for a comparative assessment of their potency and effects in various experimental models.
Table 1: In Vitro Efficacy of this compound and Semagacestat
| Compound | Assay System | Target | IC50 | Reference |
| This compound | SH-SY5Y neuroblastoma cells | Aβ42 reduction | 7 nM | [4] |
| This compound | SH-SY5Y neuroblastoma cells | Aβ40 reduction | 17 nM | [1] |
| Semagacestat | H4 human glioma cells | Aβ42 reduction | 10.9 nM | [5][6] |
| Semagacestat | H4 human glioma cells | Aβ40 reduction | 12.1 nM | [5][6] |
| Semagacestat | H4 human glioma cells | Aβ38 reduction | 12.0 nM | [5][6] |
| Semagacestat | H4 human glioma cells | Notch signaling inhibition | 14.1 nM | [5][6] |
| Semagacestat | HEK293 cells (hAPPSwe) | Aβ production inhibition | 14.9 nM | [11] |
| Semagacestat | HEK293 cells (Notch δE) | Notch signaling inhibition | 46 nM | [11] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Animal Model | Dosage | Duration | Effect on Aβ Levels | Reference |
| C57BL/6 Mice | 10, 25, 50 mg/kg (oral) | 7 days | Dose-dependent lowering of plasma and brain Aβ42 and Aβ40. | [1] |
| Rats | 5, 25, 50 mg/kg (oral) | 9 days | Dose-dependent reduction of CSF Aβ42 and Aβ40. | [1] |
| PSAPP Transgenic Mice | 10 mg/kg/day (in chow) | 6 months | Significant reduction in Aβ neuritic plaque load. | [3] |
| Ts65Dn Mice | 10 mg/kg/weekday (oral gavage) | 4 months | Significant decrease in cortex and hippocampus Aβ40 and Aβ42. No effect on total Aβ. | [12][13][14] |
Table 3: In Vivo Efficacy of Semagacestat in Preclinical and Clinical Studies
| Species/Model | Dosage | Duration | Effect on Aβ Levels | Reference |
| PDAPP Transgenic Mice | 3, 10, 30 mg/kg/day | 5 months | Dose-related reduction in insoluble brain Aβ40 and Aβ42 at the highest dose. | [11] |
| Healthy Human Volunteers | 100, 140, 280 mg (single oral dose) | 12 hours | 47%, 52%, and 84% inhibition of brain Aβ production, respectively. | [11][15] |
| Mild-to-moderate AD Patients | 30 mg/day for 1 week, then 40 mg/day for 5 weeks | 6 weeks | 38% suppression of plasma Aβ40; no effect on CSF Aβ40/42. | [11] |
| Mild-to-moderate AD Patients | 100 and 140 mg/day | 12 weeks | 58% and 65% reduction in plasma Aβ40, respectively. No significant reduction in CSF Aβ. | [15] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
References
- 1. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semagacestat | ALZFORUM [alzforum.org]
- 3. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fastercapital.com [fastercapital.com]
- 8. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Semagacestat - Wikipedia [en.wikipedia.org]
- 10. Peripheral and central effects of γ-secretase inhibition by semagacestat in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. escholarship.org [escholarship.org]
- 15. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BPN-15606 Besylate and Avagacestat in Alzheimer's Disease Research
In the landscape of Alzheimer's disease (AD) therapeutics, targeting the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques, remains a central strategy. The γ-secretase enzyme is critical in this pathway, responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ. Two notable compounds that target this enzyme are BPN-15606 besylate and avagacestat (B1665833). While both aim to reduce the generation of the highly amyloidogenic Aβ42 peptide, they do so through fundamentally different mechanisms, leading to distinct pharmacological profiles and safety considerations.
Avagacestat (BMS-708163) is a potent γ-secretase inhibitor (GSI). It functions by directly blocking the catalytic activity of the γ-secretase complex[1]. This non-selective inhibition, however, affects the processing of all γ-secretase substrates, including the Notch receptor, which is crucial for normal cell differentiation and function. Interference with Notch signaling is a major liability for GSIs, leading to mechanism-based toxicities such as gastrointestinal issues, lymphoid depletion, and skin abnormalities, which were observed in nonclinical and clinical studies of avagacestat[2][3][4]. Despite demonstrating target engagement by reducing Aβ levels in the cerebrospinal fluid (CSF), avagacestat's development was halted after Phase 2 clinical trials due to a poor safety profile at higher doses and trends toward cognitive worsening[4][5][6].
In contrast, this compound is a novel γ-secretase modulator (GSM). Instead of inhibiting the enzyme, BPN-15606 binds to an allosteric site on the γ-secretase complex, subtly altering its conformation[7][8]. This modulation enhances the processivity of the enzyme, shifting the cleavage of APP away from the production of long, aggregation-prone peptides like Aβ42 and Aβ40, and towards the generation of shorter, less harmful species such as Aβ38 and Aβ37[9][10][11]. Crucially, this mechanism does not impede the overall activity of γ-secretase on other substrates like Notch, thus avoiding the toxicities associated with GSIs[8][12]. BPN-15606 is a preclinical candidate that has shown potent, dose-dependent reduction of Aβ42 in animal models and is positioned for further clinical development[13][14].
This guide provides a detailed head-to-head comparison of these two compounds, presenting key preclinical and clinical data, outlining experimental methodologies, and visualizing the distinct mechanisms of action.
Quantitative Data Comparison
The following tables summarize the key pharmacological and in vivo efficacy data for this compound and avagacestat.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound (GSM) | Avagacestat (GSI) |
| Mechanism | Allosteric modulation of γ-secretase, enhances processivity[8][9]. | Active site inhibition of γ-secretase[1]. |
| Aβ42 IC₅₀ | 7 nM (in SH-SY5Y cells)[7][15] | 0.27 nM[1] |
| Aβ40 IC₅₀ | 17 nM (in SH-SY5Y cells)[7][15] | 0.30 nM[1] |
| Notch IC₅₀ | Does not inhibit Notch processing[8]. | 0.84 nM (NICD)[1] |
| Selectivity | N/A (Modulator) | ~193-fold for APP over Notch[16] |
| Effect on Aβ Profile | Decreases Aβ42/Aβ40, increases Aβ38/Aβ37[11]. | Decreases all Aβ species (Aβ42, Aβ40, Aβ38)[3]. |
| Effect on APP-CTF | No accumulation[11]. | Causes accumulation of APP β-CTF[11]. |
Table 2: In Vivo Efficacy and Clinical Outcome
| Parameter | This compound (GSM) | Avagacestat (GSI) |
| Animal Models | Mice, Rats[13][14] | Rats, Dogs[2][17] |
| Route of Admin. | Oral[7][14] | Oral[16] |
| Effective Dose | 5-10 mg/kg (mice/rats), significantly lowers brain & CSF Aβ42[13][14]. | 3-100 mg/kg (rats), significantly lowers CSF Aβ40[1]. |
| Key In Vivo Finding | Reduces Aβ42, amyloid plaques, and microgliosis in PSAPP mice[13]. | Dose-dependent reduction of CSF Aβ in rats, dogs, and humans[17][18]. |
| Clinical Phase | Preclinical[14] | Phase 2 (Discontinued)[4][6] |
| Observed Side Effects | Not reported in preclinical toxicology studies[14]. | GI toxicity, skin abnormalities (non-melanoma skin cancer), reversible glycosuria, cognitive worsening at high doses[2][4][5]. |
Signaling Pathway Diagrams
The fundamental difference in the mechanism of action between a γ-secretase inhibitor and a modulator is visualized below.
Caption: Mechanism of Action: GSI vs. GSM.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize compounds like BPN-15606 and avagacestat.
In Vitro Aβ Production Assay in SH-SY5Y Cells
This assay is used to determine the potency (IC₅₀) of compounds in reducing Aβ42 and Aβ40 secretion from a human neuroblastoma cell line.
a. Cell Culture and Plating:
-
Human SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of DMEM and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and penicillin/streptomycin[19].
-
Cells are maintained in an incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded into 96-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment[20].
b. Compound Treatment:
-
Prepare serial dilutions of this compound or avagacestat in fresh culture medium. A vehicle control (e.g., 0.1% DMSO) is also prepared.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds or vehicle.
-
Incubate the plates for a defined period, typically 16-24 hours, at 37°C with 5% CO₂.
c. Sample Collection and Analysis:
-
After incubation, collect the conditioned medium from each well.
-
Centrifuge the medium to pellet any floating cells or debris.
-
Analyze the supernatant for Aβ40 and Aβ42 levels using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex assay platform (e.g., Meso Scale Discovery) according to the manufacturer's instructions[18].
-
Data is normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis.
In Vivo Aβ Lowering in Mice
This protocol describes how to assess the efficacy of a compound in reducing Aβ levels in the brain and plasma of mice following oral administration.
a. Animal Dosing:
-
Use C57BL/6 mice (or a transgenic AD model like PSAPP mice)[13][21].
-
Acclimate animals for at least one week before the study begins.
-
Prepare the test compound (e.g., BPN-15606) in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose).
-
Administer the compound or vehicle control to the mice via oral gavage once daily for a specified number of days (e.g., 7-9 days)[18][21]. Doses for BPN-15606 typically range from 5 to 50 mg/kg[7].
b. Sample Collection:
-
At a specified time after the final dose (e.g., 2-4 hours), anesthetize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma and store it at -80°C.
-
Perfuse the animals with cold saline to remove blood from the brain.
-
Rapidly dissect the brain, separating it into hemispheres. One hemisphere can be flash-frozen for biochemical analysis.
c. Brain Homogenization and Aβ Extraction:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a lysis buffer (e.g., RIPA buffer or a 0.2% Diethylamine (DEA) solution) containing protease inhibitors at a specific concentration (e.g., 100 mg tissue/mL).
-
For soluble Aβ, centrifuge the homogenate at high speed (e.g., 100,000 x g for 1 hour at 4°C).
-
Collect the supernatant (soluble fraction) and neutralize it if necessary (e.g., for DEA extraction, add 1/10 volume of 0.5 M Tris-HCl, pH 6.8).
-
For insoluble, plaque-associated Aβ, the pellet from the initial centrifugation can be further extracted using 70% formic acid.
d. Aβ Quantification:
-
Measure Aβ40 and Aβ42 levels in the plasma and brain extracts using a species-specific sandwich ELISA kit[1][7][13].
-
Follow the kit manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, and then a substrate for colorimetric or chemiluminescent detection[1].
-
Calculate Aβ concentrations based on the standard curve and normalize to the total protein concentration of the brain homogenate.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study assessing the efficacy of an Aβ-lowering compound.
Caption: Workflow for an in vivo Aβ-lowering study.
Conclusion
The comparison between this compound and avagacestat highlights a critical evolution in the strategy of targeting γ-secretase for Alzheimer's disease. Avagacestat, as a pan-γ-secretase inhibitor, represents an earlier approach that, while potent in reducing Aβ, was ultimately unsuccessful due to mechanism-based toxicities arising from the inhibition of Notch and other substrates. The clinical failure of avagacestat and other GSIs underscored the need for a more nuanced approach.
This compound exemplifies this next-generation strategy. As a γ-secretase modulator, it offers the potential for selectively reducing the pathogenic Aβ42 species without the liabilities of Notch inhibition. Preclinical data strongly support this hypothesis, demonstrating potent Aβ42 reduction in vivo at well-tolerated doses. While BPN-15606 has yet to be tested in humans, its distinct mechanism provides a compelling rationale for its continued development as a potentially safer and more effective therapeutic agent for the prevention and treatment of Alzheimer's disease.
References
- 1. Frontiers | Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of single doses of avagacestat (BMS-708163) on cerebrospinal fluid Aβ levels in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro GCase activity assay (total cell lysate) [protocols.io]
- 5. accegen.com [accegen.com]
- 6. Reduction of β-amyloid and γ-secretase by calorie restriction in female Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. toolkit.modem-dementia.org.uk [toolkit.modem-dementia.org.uk]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. benchchem.com [benchchem.com]
- 13. Measuring Amyloid-β Peptide Concentrations in Murine Brain with Improved ELISA Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacodynamics of selective inhibition of γ-secretase by avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. protocols.io [protocols.io]
- 17. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SH-SY5Y culturing [protocols.io]
- 19. moodle2.units.it [moodle2.units.it]
- 20. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. docs.abcam.com [docs.abcam.com]
Unveiling the Selectivity of BPN-15606 Besylate: A Comparative Analysis of Notch Signaling Modulation
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This guide provides a comprehensive comparison of BPN-15606 besylate's effect on the Notch signaling pathway against established Notch inhibitors, supported by experimental data and detailed protocols.
This compound is a γ-secretase modulator (GSM) that has garnered attention for its potential therapeutic applications, particularly in Alzheimer's disease.[1][2][3] A critical aspect of its pharmacological profile is its selectivity. Unlike traditional γ-secretase inhibitors (GSIs), BPN-15606 is designed to allosterically modulate the γ-secretase complex to alter the cleavage of amyloid precursor protein (APP) without significantly affecting the processing of other key substrates, most notably the Notch receptor.[3] Inhibition of Notch signaling is associated with significant toxicity, making Notch-sparing compounds like BPN-15606 highly desirable.[1][4]
This guide will delve into the experimental evidence that validates the Notch-sparing mechanism of this compound and compare its activity with that of well-characterized GSIs.
Comparative Analysis of Notch Signaling Inhibition
The primary distinction between this compound and classical Notch inhibitors lies in their impact on the proteolytic cleavage of the Notch receptor. Upon ligand binding, the Notch receptor undergoes a series of cleavages, culminating in a final cut by the γ-secretase complex. This releases the Notch intracellular domain (NICD), which then translocates to the nucleus to activate target gene transcription. GSIs directly block this final cleavage, thereby inhibiting the entire signaling cascade.[5] In contrast, GSMs like BPN-15606 are designed to avoid this inhibitory action on Notch.[3]
Experimental data from studies on similar compounds clearly illustrates this difference. For instance, a study comparing a GSM with the GSI LY450139 and the dual GSI/β-secretase inhibitor BMS-708163 demonstrated the selective nature of the GSM. While the GSIs potently inhibited Notch signaling in a reporter gene assay, the GSM had no effect.[6]
Table 1: Comparative in vitro activity on Notch Signaling
| Compound Class | Specific Compound Example | Assay Type | Endpoint | Result |
| γ-Secretase Modulator (GSM) | GSM-2 (representative) | Luciferase Reporter Assay | Notch Signaling Activity | No inhibition observed[6] |
| γ-Secretase Inhibitor (GSI) | LY450139 | Luciferase Reporter Assay | Notch Signaling Activity | Potent inhibition[6] |
| γ-Secretase Inhibitor (GSI) | BMS-708163 | Luciferase Reporter Assay | Notch Signaling Activity | Potent inhibition[6] |
| γ-Secretase Inhibitor (GSI) | DAPT | Luciferase Reporter Assay | Notch Signaling Activity | Inhibition of NICD-dependent luciferase activity[7] |
| γ-Secretase Inhibitor (GSI) | Compound E | Luciferase Reporter Assay | Notch Signaling Activity | Inhibition of NICD-dependent luciferase activity[7] |
While direct head-to-head data for this compound in every Notch assay against every GSI is not publicly available, a key study explicitly demonstrated that BPN-15606 does not inhibit Notch proteolysis in H4-APP751 neuroglioma cells transfected with a Myc-tagged Notch construct. In the same study, a known GSI, N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester, potently inhibited Notch proteolysis under the same conditions.
Visualizing the Mechanism of Action
To further clarify the distinct mechanisms, the following diagrams illustrate the canonical Notch signaling pathway and the points of intervention for GSIs and GSMs.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Notch Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the Notch pathway.
Objective: To determine the effect of a test compound on Notch signaling activity.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CSL (CBF1/RBP-Jκ) luciferase reporter vector (contains firefly luciferase gene under the control of multimerized CSL responsive elements)
-
Constitutively expressing Renilla luciferase vector (internal control for transfection efficiency)
-
Expression vector for a constitutively active form of Notch (e.g., Notch1ΔE)
-
Transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: One day prior to transfection, seed HEK293 cells at a density of 30,000 cells per well in a 96-well plate.
-
Transfection: Co-transfect the cells with the CSL luciferase reporter vector, the Renilla luciferase control vector, and the Notch1ΔE expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing the test compound (e.g., this compound, DAPT) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Lysis and Luciferase Measurement: Perform the dual-luciferase assay according to the manufacturer's protocol. Briefly, lyse the cells and measure the firefly and Renilla luciferase activities sequentially in a luminometer.[8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in compound-treated wells to the vehicle control.
Western Blot for NICD Detection
This method is used to visualize and quantify the amount of cleaved Notch intracellular domain (NICD).
Objective: To assess the effect of a test compound on the γ-secretase-mediated cleavage of the Notch receptor.
Materials:
-
Cell line expressing Notch receptor
-
Test compounds (this compound, GSI)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for NICD
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture cells to an appropriate confluency and treat with the test compounds for the desired time.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-NICD antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.[9]
-
Analysis: Quantify the band intensities to compare the levels of NICD in different treatment groups.
Quantitative PCR (qPCR) for Notch Target Gene Expression
This technique measures the mRNA levels of genes that are transcriptionally regulated by Notch signaling.
Objective: To determine the downstream functional consequences of Notch pathway modulation.
Materials:
-
Cells treated with test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for Notch target genes (e.g., HES1, HEY1) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from compound-treated and control cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for Notch target genes and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Conclusion
The available evidence strongly supports the classification of this compound as a Notch-sparing γ-secretase modulator. Unlike γ-secretase inhibitors, which broadly suppress γ-secretase activity and consequently inhibit Notch signaling, this compound selectively modulates the processing of APP. This selectivity is a crucial feature, as it is expected to mitigate the toxicities associated with Notch inhibition. The experimental protocols provided herein offer a framework for researchers to independently validate these findings and further explore the nuanced pharmacology of this compound and other γ-secretase modulators.
References
- 1. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Notch-Sparing γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A γ‐secretase inhibitor blocks Notch signaling in vivo and causes a severe neurogenic phenotype in zebrafish | EMBO Reports [link.springer.com]
- 6. Differential Effects between γ-Secretase Inhibitors and Modulators on Cognitive Function in Amyloid Precursor Protein-Transgenic and Nontransgenic Mice | Journal of Neuroscience [jneurosci.org]
- 7. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
Cross-Validation of BPN-15606 Besylate Efficacy: A Comparative Guide to Antibody-Based Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of experimental results for BPN-15606 besylate, a potent γ-secretase modulator (GSM), using a variety of commercially available antibodies. The objective is to ensure the reproducibility and robustness of findings related to the mechanism of action and efficacy of this compound. This compound selectively reduces the production of amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides, which are implicated in the pathology of Alzheimer's disease. This is achieved by modulating the activity of the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of the amyloid precursor protein (APP).
Understanding the this compound Signaling Pathway
This compound allosterically modulates the γ-secretase complex, which is composed of four key proteins: Presenilin 1 (PSEN1) or Presenilin 2 (PSEN2), Nicastrin, Aph-1 homolog (APH-1), and Presenilin enhancer 2 (PEN-2). This modulation enhances the processivity of the complex, favoring the production of shorter, less amyloidogenic Aβ peptides over the aggregation-prone Aβ42 and Aβ40 species. It is crucial to note that BPN-15606 does not inhibit the overall enzymatic activity of γ-secretase, thus avoiding the toxic side effects associated with γ-secretase inhibitors (GSIs) that can affect the processing of other important substrates like Notch.
Reproducibility of BPN-15606 Besylate's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BPN-15606 besylate's performance with other γ-secretase modulators (GSMs), supported by available experimental data. The consistency of BPN-15606's effects across different preclinical studies is also examined.
This compound is a potent, orally active γ-secretase modulator (GSM) that has demonstrated significant effects in preclinical models of Alzheimer's disease.[1][2][3] It functions by allosterically modulating the γ-secretase complex, specifically binding to the presenilin-1 (PS1) subunit, to alter the cleavage of amyloid precursor protein (APP).[4][5] This modulation results in a decrease in the production of the aggregation-prone amyloid-beta 42 (Aβ42) and amyloid-beta 40 (Aβ40) peptides, with a concurrent increase in shorter, less amyloidogenic Aβ species such as Aβ38 and Aβ37.[4][5] This mechanism avoids the inhibition of other essential γ-secretase substrates like Notch, a concern with pan-γ-secretase inhibitors.[1]
Consistency of this compound's Effects Across Preclinical Studies
While formal multi-laboratory reproducibility studies have not been published, a review of available literature from different research groups indicates a consistent pattern of BPN-15606's effects on Aβ metabolism. Studies consistently report a significant, dose-dependent reduction in Aβ42 and Aβ40 levels in both in vitro and in vivo models.
For instance, one key study demonstrated that BPN-15606 significantly lowers Aβ42 levels in the central nervous system of rats and mice at doses as low as 5–10 mg/kg.[1] Another study using the Ts65Dn mouse model of Down syndrome, which exhibits Alzheimer's-like pathology, also showed that 10 mg/kg/day of BPN-15606 significantly decreased Aβ40 and Aβ42 levels in the cortex and hippocampus.[2][6] Furthermore, in vitro studies using SHSY5Y neuroblastoma cells consistently show IC50 values for Aβ42 and Aβ40 reduction in the low nanomolar range.[7] This consistency in findings across different animal models and in vitro systems suggests a reproducible pharmacological effect of BPN-15606 on its target.
Comparative Analysis with Alternative γ-Secretase Modulators
BPN-15606 belongs to a class of second-generation GSMs. To provide a comparative perspective, this guide includes data on two other notable GSMs: E2012 and JNJ-40418677.
| Compound | Target | In Vitro Potency (IC50) | In Vivo Efficacy (Aβ Reduction) | Key Findings |
| This compound | γ-secretase (allosteric modulator, binds to Presenilin-1)[4][5] | Aβ42: 7 nM Aβ40: 17 nM (SHSY5Y cells)[7] | Significant dose-dependent reduction of brain Aβ42 and Aβ40 in mice and rats at 5-10 mg/kg.[1] In PSAPP mice, 10 mg/kg/day for 6 months reduced amyloid plaque load.[1] In Ts65Dn mice, 10 mg/kg/day for 4 months decreased cortical and hippocampal Aβ40 and Aβ42.[2][6] | Orally bioavailable with good central nervous system penetration.[1] Does not inhibit Notch processing.[1] |
| E2012 | γ-secretase (allosteric modulator) | Aβ42: 33 nM (cell-based assay)[8] | In humans, single doses of up to 400 mg resulted in a maximal 50% reduction in plasma Aβ42.[9] | Development was halted due to off-target effects leading to lenticular opacity in rats, linked to inhibition of 3β-hydroxysterol Δ24-reductase. |
| JNJ-40418677 | γ-secretase (allosteric modulator) | Aβ42: 180 nM (neuroblastoma cells)[10] | In non-transgenic mice, a single oral dose of 30 mg/kg led to a maximum reduction of brain Aβ42 to 45% of vehicle levels at 6 hours.[11] Chronic treatment of Tg2576 mice with 60 and 120 mg/kg/day significantly reduced brain Aβ levels and plaque burden.[11] | Excellent brain penetration.[11] Selectively reduces Aβ42 without affecting Notch processing.[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These represent a synthesis of commonly used protocols for evaluating GSMs.
In Vitro Aβ Quantification Assay (Cell-Based)
-
Cell Culture: Human neuroblastoma SHSY5Y cells overexpressing human APP695 are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in multi-well plates. After reaching a desired confluency (e.g., 80%), the medium is replaced with a fresh medium containing various concentrations of the GSM (e.g., BPN-15606, E2012, JNJ-40418677) or vehicle (e.g., DMSO).
-
Sample Collection: After a specified incubation period (e.g., 18-24 hours), the conditioned medium is collected for analysis of secreted Aβ peptides.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the conditioned medium are quantified using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The concentrations of Aβ peptides are normalized to the total protein concentration in the corresponding cell lysates. IC50 values are calculated using non-linear regression analysis.
In Vivo Animal Studies and Aβ Analysis
-
Animal Models: Transgenic mouse models of Alzheimer's disease, such as PSAPP (expressing mutant human APP and PSEN1), Tg2576 (expressing mutant human APP), or Ts65Dn (a model for Down syndrome), are commonly used.[1][6][12] Non-transgenic mice (e.g., C57BL/6) are used for pharmacokinetic and initial pharmacodynamic studies.[1]
-
Drug Administration: this compound and other GSMs are typically administered orally, either by gavage or formulated in the diet.[1][6][11] Dosing regimens vary depending on the study design (single dose for time-course studies or chronic administration for efficacy studies).
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and brain and plasma samples are collected. For brain Aβ analysis, the brain is often dissected into specific regions (e.g., cortex, hippocampus).
-
Brain Homogenization and Aβ Extraction: Brain tissue is homogenized in a buffer containing protease inhibitors. A sequential extraction method is often used to isolate soluble and insoluble Aβ fractions. This typically involves initial homogenization in a buffer (e.g., Tris-buffered saline), followed by centrifugation and subsequent extraction of the pellet with a denaturing agent (e.g., guanidine (B92328) HCl or formic acid).
-
Aβ Quantification: Aβ40 and Aβ42 levels in the brain homogenates and plasma are quantified by ELISA.
-
Immunohistochemistry: For analysis of amyloid plaque burden, brain sections are stained with antibodies specific for Aβ (e.g., 6E10) or dyes that bind to amyloid fibrils (e.g., Thioflavin S). The stained sections are then imaged, and the plaque area is quantified using image analysis software.
Visualizations
Signaling Pathway of γ-Secretase Modulation
Caption: Allosteric modulation of γ-secretase by BPN-15606.
Experimental Workflow for Preclinical Evaluation of a GSM
Caption: Preclinical evaluation workflow for a γ-secretase modulator.
References
- 1. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase Modulator BPN15606 Reduced Aβ42 and Aβ40 and Countered Alzheimer-Related Pathologies in a Mouse Model of Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic treatment with a novel γ-secretase modulator, JNJ-40418677, inhibits amyloid plaque formation in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The GSM BPN-15606 as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
A Comparative Guide: BPN-15606 Besylate vs. γ-Secretase Inhibitors for Alzheimer's Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
The pursuit of effective disease-modifying therapies for Alzheimer's disease (AD) has led to the exploration of various strategies targeting the production of amyloid-beta (Aβ) peptides, central players in the amyloid cascade hypothesis. Among these, compounds that modulate the activity of γ-secretase, a key enzyme in Aβ generation, have garnered significant attention. This guide provides an objective comparison of a novel γ-secretase modulator (GSM), BPN-15606 besylate, with a first-generation γ-secretase inhibitor (GSI), semagacestat (B1675699), based on available preclinical and clinical data.
Executive Summary
BPN-15606, a γ-secretase modulator, and semagacestat, a γ-secretase inhibitor, both aim to reduce the production of the pathogenic Aβ42 peptide. However, they achieve this through distinct mechanisms that have profound implications for their efficacy and safety profiles. Preclinical data suggest that BPN-15606 effectively reduces Aβ42 levels and improves cognitive function in animal models of AD without the detrimental side effects associated with γ-secretase inhibition. In contrast, semagacestat, while also lowering Aβ levels, failed in clinical trials due to a lack of efficacy and a worsening of cognitive function, likely attributable to its non-selective inhibition of γ-secretase, including the crucial Notch signaling pathway.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for BPN-15606 and semagacestat, facilitating a direct comparison of their potency and effects in preclinical models.
Table 1: In Vitro Efficacy Comparison
| Parameter | This compound | Semagacestat |
| Mechanism of Action | γ-Secretase Modulator (GSM) | γ-Secretase Inhibitor (GSI) |
| Cell Line | SH-SY5Y neuroblastoma cells overexpressing human APP751 | SH-SY5Y cells expressing human recombinant APP |
| IC50 for Aβ42 Reduction | 7 nM[1] | 10.9 nM, 125.89 nM, 130 nM (values vary by study) |
| IC50 for Aβ40 Reduction | Not explicitly reported, but shown to lower Aβ40 | 12.1 nM, 199.53 nM (values vary by study) |
| Effect on Notch Cleavage | No inhibition at doses up to 25 μM[1] | Inhibits Notch signaling with an IC50 of 14.1 nM |
Table 2: In Vivo Efficacy Comparison in Animal Models
| Parameter | This compound | Semagacestat |
| Animal Model | PSAPP transgenic mice (AD model), C57BL/6J mice, Sprague-Dawley rats | PDAPP transgenic mice (AD model), C57BL/6 mice |
| Dosage and Administration | 10 mg/kg/day in chow for 6 months (PSAPP mice); 5-50 mg/kg oral administration (mice and rats)[1] | 100 mg/kg, p.o., twice daily for 12 days (C57BL/6 mice) |
| Effect on Brain Aβ42 | Significant reduction in neuritic plaque load in PSAPP mice; ~40% reduction in brain Aβ42 at 10 mg/kg in mice[1] | 26% reduction in brain Aβ42 (C57BL/6 mice) |
| Effect on CSF/Plasma Aβ42 | ~40% reduction in CSF Aβ42 at 5 mg/kg in rats[1] | Dose-dependent reduction in plasma Aβ |
| Cognitive Effects | Attenuated cognitive impairment in pre-plaque PSAPP mice[2] | Diminished power of elicited hippocampal theta oscillation, associated with cognitive impairment |
| Adverse Effects | No treatment-related toxicity observed[2] | Worsened cognitive function in clinical trials |
Experimental Protocols
A detailed understanding of the methodologies employed in generating the above data is crucial for accurate interpretation.
This compound In Vitro Aβ42 Assay
-
Cell Line: Human SH-SY5Y neuroblastoma cells stably overexpressing wild-type human amyloid precursor protein 751 (APP751).
-
Treatment: Cells were treated with varying concentrations of BPN-15606.
-
Aβ42 Quantification: The levels of secreted Aβ42 in the cell culture medium were measured using an enzyme-linked immunosorbent assay (ELISA).[1]
-
Notch Cleavage Assay: H4-APP751 neuroglioma cells transfected with a Myc-tagged NotchΔE construct were incubated with BPN-15606. Notch proteolysis was assessed to determine the effect on this critical signaling pathway.[1]
This compound In Vivo Efficacy Study in PSAPP Mice
-
Animal Model: PSAPP transgenic mice, which develop Aβ plaques and cognitive deficits.
-
Treatment Regimen: Mice were treated for 6 months with BPN-15606 administered in their chow at a dose of 10 mg/kg/day.[1]
-
Behavioral Assessment: Cognitive function was evaluated using behavioral tests.[2]
-
Histopathological Analysis: Brain tissue was analyzed to quantify the Aβ neuritic plaque load in the hippocampus and cortex.[1]
-
Biochemical Analysis: Levels of Aβ peptides in the brain, cerebrospinal fluid (CSF), and plasma were measured using Meso Scale Sector 6000 Multiplex assays.[1]
Semagacestat In Vitro Aβ Assay
-
Cell Line: Human SH-SY5Y cells expressing human recombinant APP.
-
Treatment: Cells were incubated with various concentrations of semagacestat for 24 hours.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the cell culture supernatant were quantified using DELFIA (Dissociation-Enhanced Lanthanide Fluorescent Immunoassay) or ELISA.
Semagacestat In Vivo Study in C57BL/6 Mice
-
Animal Model: Male C57BL/6 mice.
-
Treatment Regimen: Sub-chronic administration of semagacestat at a dose of 100 mg/kg, p.o., twice daily for 12 days.
-
Electrophysiological Analysis: Field potentials were recorded in the hippocampal CA1 region to assess the power of elicited theta oscillations, a correlate of cognitive function.
-
Biochemical Analysis: Brain homogenates were analyzed for Aβ40 and Aβ42 levels using DELFIA TRF (Time-Resolved Fluorescence) technology.
Mandatory Visualization
The following diagrams illustrate the distinct signaling pathways affected by BPN-15606 and semagacestat, as well as a typical experimental workflow for evaluating these compounds.
Caption: BPN-15606 modulates γ-secretase to favor shorter Aβ peptides, while semagacestat inhibits it, affecting Notch.
Caption: A generalized workflow for the preclinical evaluation of γ-secretase targeting compounds.
Concluding Remarks
The comparison between this compound and semagacestat highlights a critical evolution in the strategy of targeting γ-secretase for Alzheimer's disease. While both compounds successfully reduce the levels of amyloid-beta peptides, the nuanced approach of modulation employed by BPN-15606 appears to spare the vital physiological functions of γ-secretase, particularly Notch signaling. The preclinical data for BPN-15606, demonstrating both biochemical efficacy and positive cognitive outcomes without apparent toxicity, positions it as a promising candidate for further development. Conversely, the clinical failure of semagacestat serves as a crucial lesson on the potential pitfalls of broad enzymatic inhibition. For researchers and drug developers, this comparison underscores the importance of target selectivity and a deep understanding of the underlying biological pathways when designing novel therapeutics for complex neurodegenerative diseases.
References
A Comparative Analysis: BPN-15606 Besylate and Anti-Amyloid Antibodies for Alzheimer's Disease Therapy
A new wave of therapeutic strategies is emerging in the fight against Alzheimer's disease, moving beyond the direct targeting of amyloid plaques. This guide provides a comprehensive comparison of BPN-15606 besylate, a novel γ-secretase modulator, with the established class of anti-amyloid monoclonal antibodies. We delve into their distinct mechanisms of action, present available preclinical and clinical data, and detail the experimental protocols that underpin these findings.
This comparison aims to equip researchers, scientists, and drug development professionals with a thorough understanding of these two distinct therapeutic approaches, highlighting their potential advantages and limitations in the context of Alzheimer's disease pathology.
At a Glance: this compound vs. Anti-Amyloid Antibodies
| Feature | This compound (γ-Secretase Modulator) | Anti-Amyloid Antibodies (e.g., Lecanemab, Donanemab) |
| Target | γ-Secretase enzyme complex | Aggregated forms of amyloid-beta (plaques and protofibrils) |
| Mechanism of Action | Allosterically modulates γ-secretase to favor the production of shorter, less aggregation-prone Aβ peptides (e.g., Aβ38) and reduce the production of Aβ42 and Aβ40. | Bind directly to amyloid-beta aggregates, marking them for clearance by microglia. |
| Effect on Aβ | Reduces the de novo production of pathogenic Aβ species. | Promotes the clearance of existing amyloid plaques. |
| Administration | Oral | Intravenous infusion. |
| Known Side Effects | Preclinical studies have not reported significant toxicity. Clinical data is not yet available. | Amyloid-Related Imaging Abnormalities (ARIA), including cerebral edema (ARIA-E) and microhemorrhages (ARIA-H), infusion-related reactions. |
| Clinical Development | Preclinical stage. | Approved for clinical use in early Alzheimer's disease. |
Mechanism of Action: A Tale of Two Strategies
The therapeutic approaches of this compound and anti-amyloid antibodies diverge at a fundamental level. Anti-amyloid antibodies represent a direct assault on the accumulated amyloid pathology, while this compound aims to prevent the formation of these pathological aggregates at their source.
This compound: Modulating Amyloid Precursor Protein Processing
This compound is a γ-secretase modulator (GSM). It does not inhibit the γ-secretase enzyme, a crucial component for processing various cellular proteins, but rather subtly alters its activity. This modulation shifts the cleavage of amyloid precursor protein (APP) away from the production of the highly fibrillogenic 42-amino-acid-long amyloid-beta peptide (Aβ42) and the more abundant Aβ40. Instead, it promotes the generation of shorter, less toxic Aβ species. This approach aims to reduce the primary pathogenic driver of plaque formation without the potential side effects associated with complete inhibition of γ-secretase.
Anti-Amyloid Antibodies: Clearing Existing Pathology
In contrast, anti-amyloid monoclonal antibodies like Lecanemab and Donanemab are designed to recognize and bind to different forms of aggregated amyloid-beta. This binding acts as a flag, recruiting the brain's immune cells, the microglia, to engulf and clear the amyloid plaques. This mechanism of action is a direct intervention aimed at removing the existing pathological hallmarks of Alzheimer's disease.
Performance Data: Preclinical and Clinical Evidence
The current understanding of the efficacy of this compound is based on preclinical studies, while anti-amyloid antibodies have undergone extensive clinical evaluation.
This compound: Preclinical Findings
| Study Type | Model | Key Findings | Reference |
| In Vitro | SH-SY5Y neuroblastoma cells | Potent, dose-dependent reduction of Aβ42 and Aβ40 production. | |
| In Vivo | C57BL/6 Mice and Sprague-Dawley Rats | Orally active, significantly lowers Aβ42 and Aβ40 in the central nervous system. | |
| In Vivo | PSAPP Transgenic Mouse Model of AD | Chronic treatment reduces amyloid plaque load. | |
| In Vivo | Ts65Dn Mouse Model of Down Syndrome | Decreased levels of Aβ40 and Aβ42 in the cortex and hippocampus, rescued synaptic and cognitive deficits. |
Anti-Amyloid Antibodies: Clinical Trial Highlights
| Antibody | Trial Name | Key Findings | Reference |
| Lecanemab | Clarity AD (Phase 3) | 27% slowing of cognitive decline on the Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months. Significant reduction in brain amyloid plaques. | |
| Donanemab | TRAILBLAZER-ALZ 2 (Phase 3) | 35% slowing of cognitive and functional decline on the integrated Alzheimer's Disease Rating Scale (iADRS) at 18 months. Significant amyloid plaque clearance. | |
| Aducanumab | EMERGE (Phase 3) | 22% slowing of cognitive decline on the CDR-SB in the high-dose group at 78 weeks. | |
| Aducanumab | ENGAGE (Phase 3) | Did not meet its primary endpoint. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation and comparison of therapeutic candidates.
This compound: Preclinical Experimental Design
In Vitro Aβ Production Assay:
-
Cell Line: SH-SY5Y human neuroblastoma cells overexpressing human APP.
-
Treatment: Cells are incubated with varying concentrations of this compound or vehicle control.
-
Aβ Measurement: Levels of Aβ40 and Aβ42 in the cell culture supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or Meso Scale Discovery (MSD) immunoassays.
-
Data Analysis: IC50 values are calculated to determine the potency of the compound in reducing Aβ production.
In Vivo Animal Studies:
-
Animal Models: C57BL/6 mice, Sprague-Dawley rats, and transgenic mouse models of AD such as PSAPP and Ts65Dn.
-
Administration: this compound is administered orally via gavage.
-
Sample Collection: Brain tissue and cerebrospinal fluid (CSF) are collected at specified time points after treatment.
-
Aβ Quantification: Aβ levels in brain homogenates and CSF are measured by ELISA or MSD.
-
Histopathology: Brain sections are stained with specific antibodies to visualize and quantify amyloid plaque deposition.
Anti-Amyloid Antibodies: Clinical Trial Protocol Outline
Patient Population:
-
Individuals with early symptomatic Alzheimer's disease (mild cognitive impairment or mild dementia).
-
Confirmation of amyloid pathology via amyloid positron emission tomography (PET) or cerebrospinal fluid (CSF) analysis.
Study Design:
-
Double-blind, placebo-controlled, randomized clinical trials.
-
Intravenous infusions of the antibody or placebo are administered at regular intervals (e.g., every 2 or 4 weeks).
Key Assessments:
-
Cognitive and Functional Outcomes: Measured using validated scales such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB) and the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).
-
Biomarker Analysis:
-
Amyloid PET Imaging: To quantify changes in brain amyloid plaque load.
-
Tau PET Imaging: To assess downstream effects on tau pathology.
-
CSF Analysis: To measure levels of Aβ42, total tau, and phosphorylated tau.
-
-
Safety Monitoring: Regular brain magnetic resonance imaging (MRI) to monitor for Amyloid-Related Imaging Abnormalities (ARIA).
Conclusion
This compound and anti-amyloid antibodies represent two promising, yet fundamentally different, approaches to treating Alzheimer's disease. This compound, with its upstream modulatory effect on Aβ production and oral bioavailability, offers a potentially preventative and more convenient therapeutic strategy. However, its clinical efficacy and safety in humans remain to be determined.
Anti-amyloid antibodies, on the other hand, have demonstrated a clear, albeit modest, clinical benefit in slowing cognitive decline in early Alzheimer's disease by removing existing amyloid plaques. Their approval marks a significant milestone in Alzheimer's therapy. The associated risk of ARIA and the need for intravenous administration are important considerations for their clinical use.
The continued investigation of both γ-secretase modulators and anti-amyloid antibodies, along with other emerging therapeutic strategies, will be critical in developing a multifaceted approach to effectively combat this devastating neurodegenerative disease. Future research, including head-to-head comparative trials and combination therapies, will be invaluable in elucidating the optimal treatment paradigms for individuals at different stages of Alzheimer's disease.
The Specificity of BPN-15606 Besylate for γ-Secretase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BPN-15606 besylate with other γ-secretase inhibitors, focusing on its specificity for the γ-secretase enzyme complex. The following sections present quantitative data, experimental protocols, and visual representations of key biological pathways and workflows to offer an objective assessment of this compound's performance.
Executive Summary
This compound is a potent, orally active γ-secretase modulator (GSM) that demonstrates a high degree of specificity for modulating the cleavage of Amyloid Precursor Protein (APP) over other γ-secretase substrates, most notably Notch.[1] Unlike traditional γ-secretase inhibitors (GSIs) that can cause significant toxicity by inhibiting Notch signaling, this compound selectively reduces the production of amyloid-beta (Aβ) peptides Aβ42 and Aβ40, which are implicated in the pathology of Alzheimer's disease, while sparing Notch processing. This remarkable selectivity profile positions this compound as a promising therapeutic candidate with a potentially wider therapeutic window compared to pan-γ-secretase inhibitors.
Comparative Analysis of γ-Secretase Inhibitors and Modulators
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other well-characterized γ-secretase inhibitors and modulators. The data is compiled from various studies and presented to facilitate a direct comparison. It is important to note that experimental conditions may vary between studies.
Table 1: Potency Against Aβ42 Production
| Compound | Type | IC50 (Aβ42) | Cell Line | Reference |
| This compound | GSM | 7 nM | SH-SY5Y | [1] |
| Compound E | GSI | ~1 nM | In vitro | [2] |
| DAPT | GSI | ~500 nM | Cultured cells | [2] |
| RO4929097 | GSI | 4 nM | Cell-free | [3] |
| PF-03084014 | GSI | 6.2 nM | Cell-free | [4] |
| Avagacestat (B1665833) (BMS-708163) | GSI | - | - | |
| Begacestat (GSI-953) | GSI | 15 nM | Cellular assay | [5] |
Table 2: Specificity for APP Processing over Notch Signaling
| Compound | Type | IC50 (Notch) | Selectivity Index (IC50 Notch / IC50 Aβ42) | Reference |
| This compound | GSM | >25,000 nM | >3571 | [1] |
| Compound E | GSI | ~100 nM | ~100 | [2] |
| DAPT | GSI | >1000 nM | ~2 | [2] |
| RO4929097 | GSI | - | >100-fold vs other proteins | [3] |
| PF-03084014 | GSI | 13.3 nM | ~2.1 | [4] |
| Avagacestat (BMS-708163) | GSI | - | 137-fold (APP over Notch) | [6] |
| Begacestat (GSI-953) | GSI | - | 14-fold (APP over Notch) | [5] |
Note: The selectivity index for this compound is calculated using the highest tested concentration with no observed Notch inhibition.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: γ-Secretase processing of APP and Notch, and the differential effects of a GSM versus a GSI.
Caption: A generalized workflow for screening and characterizing γ-secretase inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to determine the specificity of γ-secretase modulators.
In Vitro γ-Secretase Activity Assay for Aβ Production
This assay directly measures the enzymatic activity of isolated γ-secretase on an APP-derived substrate.
1. Preparation of γ-Secretase Enzyme:
- Cell membranes containing the γ-secretase complex are prepared from a suitable cell line (e.g., HEK293 cells overexpressing APP).
- The membrane fraction is isolated by ultracentrifugation.
- The γ-secretase complex is solubilized from the membranes using a mild detergent such as CHAPSO.
2. In Vitro Cleavage Reaction:
- The solubilized γ-secretase preparation is incubated with a recombinant C-terminal fragment of APP, such as C100-FLAG, which serves as the substrate.
- The reaction is carried out in a suitable buffer at 37°C for a defined period (e.g., 4 hours).
- Varying concentrations of the test compound (e.g., this compound) or a vehicle control are included in the reaction mixture.
3. Detection of Aβ Peptides:
- The reaction is stopped, and the generated Aβ peptides (Aβ40 and Aβ42) are quantified using a sensitive detection method such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assay.
- The IC50 value, representing the concentration of the compound that inhibits 50% of Aβ production, is calculated from the dose-response curve.
Cell-Based Assay for Notch Signaling
This assay assesses the effect of a compound on γ-secretase-mediated Notch signaling within a cellular context.
1. Cell Culture and Transfection:
- A suitable cell line, such as H4 neuroglioma cells, is used.
- The cells are transfected with a construct encoding a truncated form of the Notch receptor (NΔE) that is constitutively targeted for γ-secretase cleavage.
2. Compound Treatment:
- The transfected cells are treated with various concentrations of the test compound or a vehicle control for a specified duration (e.g., 24 hours).
3. Detection of Notch Intracellular Domain (NICD):
- Following treatment, the cells are lysed, and the levels of the γ-secretase cleavage product, NICD, are determined by Western blotting using an antibody specific to the intracellular domain of Notch.
- A reduction in the NICD band intensity indicates inhibition of Notch processing.
4. Reporter Gene Assay (Alternative Method):
- Cells are co-transfected with a Notch-responsive reporter construct, typically containing a luciferase gene under the control of a promoter with binding sites for the NICD-activated transcription factor CSL.
- Inhibition of Notch signaling is quantified by a decrease in luciferase activity.
Conclusion
The data presented in this guide strongly support the high specificity of this compound for modulating γ-secretase activity on APP while sparing Notch signaling. Its potent and selective reduction of pathogenic Aβ peptides, coupled with a lack of off-target effects on the critical Notch pathway, distinguishes it from traditional γ-secretase inhibitors. These characteristics make this compound a compelling candidate for further investigation in the development of disease-modifying therapies for Alzheimer's disease. The provided experimental protocols and workflow diagrams offer a framework for the continued evaluation and comparison of novel γ-secretase modulators.
References
- 1. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of gamma-secretase modulation differentiates inhibitor compound selectivity between two substrates Notch and amyloid precursor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of selective inhibition of γ-secretase by avagacestat - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BPN-15606 Besylate's Impact on Aβ38 Levels in Alzheimer's Disease Research
A detailed guide for researchers, scientists, and drug development professionals on the efficacy of BPN-15606 besylate in modulating Amyloid-β 38 levels compared to other γ-secretase modulators.
This guide provides a comprehensive comparison of this compound, a novel γ-secretase modulator (GSM), with other compounds in its class, focusing on their impact on the production of Amyloid-β 38 (Aβ38). The data presented is compiled from various preclinical studies and aims to offer an objective overview to aid in the evaluation of these compounds for Alzheimer's disease research and therapeutic development.
Introduction to γ-Secretase Modulators and Aβ38
Alzheimer's disease is characterized by the accumulation of amyloid plaques in the brain, which are primarily composed of aggregated Aβ peptides. These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. While the longer Aβ42 isoform is considered the most pathogenic due to its high propensity for aggregation, shorter forms such as Aβ38 are less prone to aggregation and may even have neuroprotective effects.[1][2]
γ-secretase modulators are a class of small molecules that allosterically modulate the γ-secretase complex.[3] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities due to inhibition of other signaling pathways like Notch, GSMs subtly shift the cleavage site of APP.[4] This modulation results in a decrease in the production of Aβ42 and Aβ40, and a concomitant increase in the levels of shorter, less amyloidogenic Aβ peptides, including Aβ38.[4][5] This shift in Aβ peptide profile is a promising therapeutic strategy for Alzheimer's disease.
Comparative Efficacy of γ-Secretase Modulators on Aβ38 Production
The following table summarizes the quantitative data from various studies on the effect of this compound and other notable GSMs on Aβ38 levels in different experimental models.
| Compound | Experimental Model | Concentration/Dose | Change in Aβ38 Levels | Change in Aβ42 Levels | Reference |
| BPN-15606 | SHSY5Y-APP cells | Not Specified | ~50% increase | ~23% decrease | [6] |
| BPN-15606 | C57BL/6 mice (in vivo) | 10mg/day (in chow) | Increased | Decreased | [7] |
| Sulindac (B1681787) Sulfide (B99878) | Primary neuronal cultures | 25 µM | ~49.7% increase | ~45.3% decrease | [8] |
| Sulindac Sulfide | H4 cells expressing human APP | 50 µM | Increased | ~25% decrease | [8] |
| PF-06648671 | Healthy Human Subjects (CSF) | Up to 360 mg q.d. | Dose-dependent increase | Dose-dependent decrease | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the evaluation of GSMs.
In Vitro Aβ Peptide Measurement in Cell Culture
This protocol outlines the general steps for treating a cell line expressing human APP with a GSM and subsequently measuring the levels of secreted Aβ peptides.
-
Cell Culture and Treatment:
-
Human neuroblastoma cells (e.g., SHSY5Y) or human embryonic kidney cells (e.g., HEK293) stably expressing a human APP construct (e.g., APP695 or APP with the Swedish mutation) are cultured to 70-80% confluency in appropriate media.
-
The culture medium is replaced with fresh medium containing the test compound (e.g., BPN-15606) at various concentrations or a vehicle control (e.g., DMSO).
-
The cells are incubated for a specified period, typically 16-24 hours, to allow for APP processing and Aβ peptide secretion.
-
-
Sample Collection and Preparation:
-
After incubation, the conditioned medium is collected.
-
The medium is centrifuged to remove cells and cellular debris.
-
The supernatant is collected for Aβ analysis.
-
-
Aβ Peptide Quantification:
-
Aβ peptide levels (Aβ38, Aβ40, Aβ42) in the conditioned medium are quantified using a multiplex immunoassay, such as Meso Scale Discovery (MSD) electrochemiluminescence assays or a sandwich enzyme-linked immunosorbent assay (sELISA).[10] These assays utilize specific antibodies to capture and detect the different Aβ isoforms.
-
In Vivo Aβ Peptide Measurement in Animal Models
This protocol describes the general procedure for administering a GSM to a transgenic mouse model of Alzheimer's disease and measuring Aβ peptide levels in the brain.
-
Animal Model and Treatment:
-
Transgenic mouse models that overexpress human APP and develop amyloid plaques (e.g., PSAPP or 5XFAD mice) are used.[11][12]
-
The test compound (e.g., BPN-15606) is administered orally, for example, mixed into the chow or via oral gavage, at a specified dose and for a defined duration (e.g., several weeks or months).[7][12] A control group receives a vehicle.
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, the animals are euthanized, and the brains are harvested.
-
The brain tissue (e.g., cortex and hippocampus) is dissected and can be fractionated to separate soluble and insoluble Aβ pools.
-
For soluble Aβ, the tissue is homogenized in a buffer (e.g., RIPA buffer). For insoluble Aβ, the remaining pellet is further extracted with a strong denaturant like formic acid or guanidine (B92328) hydrochloride.[10]
-
-
Aβ Peptide Quantification:
-
The levels of Aβ38, Aβ40, and Aβ42 in the brain extracts are measured using multiplex immunoassays (e.g., MSD ELISA) as described for the in vitro protocol.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating γ-secretase modulators.
Caption: γ-Secretase modulation by BPN-15606.
Conclusion
This compound demonstrates a characteristic γ-secretase modulator profile by reducing the production of longer, more pathogenic Aβ peptides (Aβ42 and Aβ40) while increasing the levels of the shorter, less amyloidogenic Aβ38 peptide. This profile is consistent with other GSMs, such as sulindac sulfide and PF-06648671, although direct comparative studies under identical conditions are needed for a definitive assessment of relative potency. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers in the field of Alzheimer's disease to design and interpret studies aimed at evaluating the therapeutic potential of BPN-15606 and other γ-secretase modulators. The continued investigation of these compounds is crucial for the development of novel disease-modifying therapies for Alzheimer's disease.
References
- 1. Association of CSF Aβ38 Levels With Risk of Alzheimer Disease–Related Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. What are γ-secretase modulators and how do they work? [synapse.patsnap.com]
- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 5. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological and Toxicological Properties of the Potent Oral γ-Secretase Modulator BPN-15606 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The GSM BPN-15606 as a potential candidate for preventative therapy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]
Safety Operating Guide
Navigating the Disposal of BPN-15606 Besylate: A Guide for Laboratory Professionals
It is imperative to note that all chemical waste disposal must adhere to local, state, and federal regulations, as well as the specific protocols established by your institution's Environmental Health and Safety (EHS) department. The following procedures should be considered as a baseline, to be superseded by any specific institutional requirements.
Understanding the Compound: Key Characteristics
A comprehensive understanding of a compound's properties is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for BPN-15606 besylate is not publicly available, information from research articles and supplier data sheets provides some insight into its nature.
| Property | Information | Citation |
| Chemical Class | γ-secretase modulator, nitrogen-containing heterocyclic compound, besylate salt | [1][2] |
| Physical Form | Likely a solid | [3] |
| Known Hazards | The besylate salt form was developed for IND-enabling toxicity studies. An Ames test on a form of BPN-15606 showed a positive result in a single Salmonella strain, suggesting potential mutagenicity. | [2] |
| Solubility | Soluble in organic solvents like DMSO. | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of this compound. This workflow emphasizes caution and adherence to established safety practices.
-
Consult Institutional Guidelines: Before initiating any disposal procedure, the first and most critical step is to consult your institution's EHS department. They will provide specific instructions based on their hazardous waste program and local regulations.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound solid should be collected in a designated, clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the quantity, and the date of accumulation.
-
Contaminated Materials: All materials that have come into direct contact with this compound, such as personal protective equipment (gloves, lab coats), weigh boats, and pipette tips, should be considered contaminated. These items must be collected in a separate, labeled hazardous waste container for solids.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a designated, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.
-
-
Container Management:
-
Use only approved, chemically resistant containers for waste collection.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
-
Decontamination:
-
Decontaminate work surfaces and equipment that have come into contact with this compound. A standard laboratory disinfectant or a 70% ethanol (B145695) solution may be appropriate, but consult your EHS for recommended decontamination procedures for this class of compounds.
-
-
Waste Pickup:
-
Arrange for the pickup of the hazardous waste containers by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide and does not replace the specific requirements of your institution or local regulations. Always prioritize safety and consult with your EHS department for authoritative guidance on the disposal of this compound and other chemical waste.
References
Essential Safety and Operational Guide for Handling BPN-15606 Besylate
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of BPN-15606 besylate, a potent, orally active γ-secretase modulator.[1] Adherence to these procedures is essential to ensure personnel safety and maintain a sterile laboratory environment.
Pre-Handling and Engineering Controls
Before handling this compound, it is imperative to have the proper engineering controls in place to minimize exposure.
-
Ventilation: All manipulations of this compound powder must be conducted in a certified chemical fume hood or a ventilated balance enclosure. This is crucial to prevent the generation and inhalation of dust.
-
Restricted Access: The area where this compound is handled should be a restricted zone with clear signage to prevent unauthorized entry.[2]
-
Spill Kit: An appropriate chemical spill kit must be readily available in the handling area.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. A summary of the required PPE is provided in the table below.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile or vinyl gloves, double-gloved.[2][3][4] | Prevents skin contact and contamination. Double gloving provides an extra layer of protection.[2][3] |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[5] | Protects eyes from airborne particles and potential splashes. |
| Face Protection | A face shield should be worn in addition to goggles when there is a risk of splashes.[3][5] | Provides a full barrier against facial exposure. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator.[6] | Essential for preventing inhalation of the powdered compound. |
| Body Protection | A disposable, long-sleeved gown with a solid front and tight-fitting cuffs.[2][4] | Protects the body from contamination. Gowns should be changed regularly.[4] |
| Head and Shoe Covers | Disposable head/hair covers and shoe covers.[3][4] | Prevents contamination of hair and tracking of the compound to other areas.[3] |
Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize risk.
-
Preparation: Before entering the designated handling area, don all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transferring of the solid compound within a chemical fume hood or ventilated enclosure.
-
Use tools and techniques that minimize the creation of dust and aerosols.
-
-
Solution Preparation:
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
If precipitation occurs, heating and/or sonication can be used to aid dissolution.[7]
-
-
Post-Handling:
-
After handling is complete, decontaminate all surfaces and equipment.
-
Carefully remove and dispose of all disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and plasticware, must be treated as hazardous waste.[5]
-
Waste Containers: Place all contaminated materials into a clearly labeled, sealed container designated for hazardous chemical waste.
-
Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed and certified waste disposal service.[5]
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and water.[8][9]
-
Eye Contact: Rinse the eyes cautiously with water for several minutes, removing contact lenses if present and easy to do.[8][9] Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[9] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Use the appropriate spill kit to contain and clean up the spill, ensuring all personnel involved are wearing the correct PPE.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
